molecular formula C6H4ClN3 B1380441 2-Amino-5-chloroisonicotinonitrile CAS No. 1393106-21-2

2-Amino-5-chloroisonicotinonitrile

Cat. No.: B1380441
CAS No.: 1393106-21-2
M. Wt: 153.57 g/mol
InChI Key: SUEHUBXXIPWXHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-chloroisonicotinonitrile (CAS 1393106-21-2) is a versatile halogenated and aminated pyridine derivative that serves as a high-value chemical intermediate in organic synthesis and drug discovery. Its molecular formula is C 6 H 4 ClN 3 , with a molecular weight of 153.57 g/mol [ 1][citation>3][citation>4]. This compound is primarily utilized in the synthesis of pharmaceutical compounds, particularly in the development of active pharmaceutical ingredients (APIs) [ 5]. Its structure is a key heterocyclic building block for creating complex molecules, especially those targeting central nervous system disorders and cardiovascular diseases [ 5]. Furthermore, its reactive functional groups make it a valuable scaffold in medicinal chemistry for creating diverse derivatives with potential therapeutic effects, and it is also employed in agrochemical research for designing novel pesticides and herbicides [ 5]. The compound is characterized by a predicted boiling point of 330.5±37.0 °C and a density of 1.42±0.1 g/cm³ [ 3][citation>4]. It is typically supplied as a yellow to brown solid [ 3] and must be handled with care. Safety information indicates that it may be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation [ 1][citation>4]. It is recommended to store the material in a cool, dark place, often at 2-8°C, under an inert atmosphere to ensure its stability over a long shelf life [ 1][citation>2][citation>3][citation>8]. This product is intended for research and development purposes only and is not intended for human or veterinary use [ 7][citation>8].

Properties

IUPAC Name

2-amino-5-chloropyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-3-10-6(9)1-4(5)2-8/h1,3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEHUBXXIPWXHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393106-21-2
Record name 2-amino-5-chloropyridine-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Amino-5-chloroisonicotinonitrile chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-5-chloroisonicotinonitrile for Advanced Research

Prepared by: Gemini, Senior Application Scientist

Introduction: In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, pyridine derivatives are of paramount importance due to their prevalence in a vast array of biologically active molecules. This guide provides a comprehensive technical overview of this compound (CAS No. 1393106-21-2), a key building block for chemical synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple cataloging of properties to offer an in-depth analysis of the compound's structure, reactivity, and synthetic potential, grounded in established chemical principles and data from closely related analogues.

Core Physicochemical and Structural Properties

This compound is a substituted pyridine, a scaffold that imparts specific electronic and steric properties crucial for its function as a chemical intermediate. The arrangement of an amino group at the C2 position, a chloro group at C5, and a nitrile group at C4 creates a unique reactivity profile.

Compound Identification

For clarity and accurate sourcing, the fundamental identifiers of this compound are summarized below.

PropertyValueReference
CAS Number 1393106-21-2[1][2][3]
IUPAC Name 2-amino-5-chloropyridine-4-carbonitrile[3]
Molecular Formula C₆H₄ClN₃[2][3]
Molecular Weight 153.57 g/mol [1][2]
Canonical SMILES C1=C(C(=CN=C1N)Cl)C#N[1]
InChI Key SUEHUBXXIPWXHI-UHFFFAOYSA-N[3]
Physical Properties (Predicted)

Disclaimer: Experimental data for the melting point and solubility of this compound are not widely available in peer-reviewed literature. The data for the closely related isomer, 2-Amino-5-chlorobenzonitrile, are provided for context, but significant differences are expected due to the presence of the pyridine ring nitrogen.

PropertyPredicted Value / Analogue DataRemarks
Appearance Expected to be a white to off-white solid.Based on typical appearance of similar aromatic amines.
Melting Point No data available.For context, the isomer 2-Amino-5-chlorobenzonitrile melts at 96-99 °C.[4][5]
Boiling Point No data available.High boiling point expected due to polarity and potential for hydrogen bonding.
Solubility Expected to have low solubility in water, but soluble in polar organic solvents like DMSO, DMF, and alcohols.The pyridine nitrogen and amino group can act as hydrogen bond acceptors/donors, but the overall aromatic structure limits aqueous solubility.

Spectroscopic Characterization (Predicted)

Scientific Integrity Note: No experimentally-derived spectra for this compound are present in the surveyed public-domain literature. The following analyses are predictive, based on established principles of spectroscopy and data from analogous structures such as 2-amino-5-chloropyridine and other substituted nicotinonitriles. These predictions are intended to guide researchers in characterization efforts.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing two distinct signals in the aromatic region and a broad signal for the amino protons.

Predicted Shift (δ, ppm)MultiplicityAssignmentRationale
~8.1 - 8.3Singlet (s)H6The proton at C6 is adjacent to the electron-withdrawing ring nitrogen, causing a significant downfield shift.
~6.6 - 6.8Singlet (s)H3The proton at C3 is ortho to the strongly electron-donating amino group, resulting in a substantial upfield shift.
~5.0 - 6.0Broad Singlet (br s)-NH₂The amino protons are exchangeable, typically appearing as a broad signal. The chemical shift can vary with solvent and concentration.
¹³C NMR Spectroscopy

Six distinct signals are predicted in the ¹³C NMR spectrum, corresponding to the six carbon atoms of the pyridine ring.

| Predicted Shift (δ, ppm) | Assignment | Rationale | | :--- | :--- | :--- | :--- | | ~160 - 162 | C2 | The carbon bearing the amino group is significantly shielded and shifted upfield. | | ~150 - 152 | C6 | The C6 carbon, adjacent to the nitrogen, will be deshielded and appear downfield. | | ~138 - 140 | C5 | The carbon attached to the chlorine atom. | | ~116 - 118 | C4 | The carbon bearing the nitrile group. | | ~115 - 117 | -C≡N | The nitrile carbon itself. | | ~108 - 110 | C3 | The C3 carbon, ortho to the amino group, is expected to be the most upfield of the ring carbons. |

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

Frequency Range (cm⁻¹)AssignmentRationale
3450 - 3300N-H stretchingAsymmetric and symmetric stretches of the primary amine group (-NH₂).[6]
2230 - 2210C≡N stretchingA sharp, strong absorption characteristic of a nitrile group.[6]
1650 - 1600N-H bending (scissoring)The deformation vibration of the primary amine.[6]
1580 - 1450C=C and C=N stretchingAromatic ring vibrations.
850 - 750C-Cl stretchingAbsorption corresponding to the carbon-chlorine bond.
Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecule is expected to show a clear molecular ion peak and a characteristic isotopic pattern due to the presence of chlorine.

m/z ValueAssignmentRationale
153[M]⁺Molecular ion peak corresponding to the ³⁵Cl isotope.
155[M+2]⁺Isotopic peak for the ³⁷Cl isotope. The relative intensity will be approximately one-third of the [M]⁺ peak.
126[M - HCN]⁺A common fragmentation pathway for nitriles is the loss of hydrogen cyanide.
118[M - Cl]⁺Loss of the chlorine atom.

Synthesis and Purification Protocol (Proposed)

A robust synthesis of this compound can be logically designed via a selective nucleophilic aromatic substitution (SₙAr) reaction. The proposed pathway leverages the differential reactivity of the chlorine atoms in a readily accessible starting material.

Proposed Synthetic Pathway

The most viable route starts from 2,5-dichloroisonicotinonitrile. The chlorine atom at the C2 position is significantly more activated towards nucleophilic attack than the chlorine at C5. This is due to the strong electron-withdrawing effects of both the ring nitrogen and the para-disposed nitrile group, which stabilize the negative charge in the Meisenheimer complex intermediate.

Synthesis_Workflow Start 2,5-Dichloroisonicotinonitrile Reagent Aqueous Ammonia (NH₃) Ethanol/Pressure Vessel Product This compound Reagent->Product SₙAr Reaction (Selective Ammonolysis)

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

  • 2,5-dichloroisonicotinonitrile (1.0 eq)

  • Aqueous ammonia (28-30% solution, 10-15 eq)

  • Ethanol

  • Pressure-rated reaction vessel with magnetic stirring

Procedure:

  • Vessel Charging: In a sealable pressure vessel, dissolve 2,5-dichloroisonicotinonitrile (1.0 eq) in a minimal amount of ethanol.

  • Reagent Addition: Cool the solution in an ice bath and carefully add the aqueous ammonia solution (10-15 eq).

  • Reaction: Seal the vessel securely. Place it in a heated oil bath or heating mantle and stir the mixture at 80-100 °C for 12-24 hours. Causality Note: The use of a sealed vessel and elevated temperature is necessary to build sufficient pressure to drive the reaction with the volatile ammonia nucleophile.

  • Work-up: After cooling the vessel to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a round-bottom flask.

  • Isolation: Remove the ethanol and excess ammonia under reduced pressure. The resulting slurry or solid will contain the product and ammonium chloride. Add water to the residue and stir. The product, being sparingly soluble in water, should precipitate.

  • Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove residual ammonium salts. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Chemical Reactivity and Synthetic Utility

The molecule possesses three key functional groups that dictate its reactivity: the nucleophilic amino group, the electrophilic nitrile group, and the chloro-substituted pyridine ring.

Reactivity Profile
  • Amino Group (C2): This group is a potent nucleophile and can readily undergo acylation, alkylation, and diazotization reactions. It also acts as a directing group, influencing further electrophilic substitution on the ring, though such reactions are often difficult on electron-deficient pyridine rings.

  • Nitrile Group (C4): The cyano group is an attractive site for nucleophilic attack, especially after activation. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also react with organometallic reagents or be reduced to an aminomethyl group. Its strong electron-withdrawing nature is key to the reactivity of the entire scaffold.

  • Chloro Group (C5): The chlorine atom can be displaced via nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide variety of substituents at this position.

Reactivity_Pathways cluster_amino Reactions at Amino Group cluster_chloro Reactions at Chloro Group cluster_nitrile Reactions at Nitrile Group Core 2-Amino-5-chloro- isonicotinonitrile Acylation N-Acylation (e.g., Ac₂O, RCOCl) Core->Acylation Alkylation N-Alkylation (e.g., R-X, base) Core->Alkylation Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH₂, Pd cat.) Core->Buchwald Hydrolysis Hydrolysis (H⁺ or OH⁻) Core->Hydrolysis Reduction Reduction (e.g., LiAlH₄, H₂/cat.) Core->Reduction

Caption: Key reactivity pathways for this compound.

Application in Medicinal Chemistry

This compound is a valuable intermediate for constructing more complex molecules, particularly those targeted for pharmaceutical applications. The 2-aminopyridine moiety is a well-known "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] The presence of three distinct functional handles allows for sequential and regioselective modifications, making it an ideal scaffold for building libraries of compounds for high-throughput screening. For instance, the amino group can be used as an anchor point to build a side chain, while the chloro position can be modified via cross-coupling to explore structure-activity relationships (SAR) in a different region of chemical space.

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential to ensure safety.

GHS Hazard Classification
Hazard ClassStatementPrecautionary CodesReference
Acute Toxicity, OralH302: Harmful if swallowedP264, P270, P301+P312, P501[2][3]
Skin IrritationH315: Causes skin irritationP264, P280, P302+P352, P332+P313[2][3]
Eye IrritationH319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313[2][3]
STOT - Single ExposureH335: May cause respiratory irritationP261, P271, P304+P340, P312[2][3]
Handling and Storage Protocol
  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling the compound.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. The compound should be kept under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[1]

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Clean the area with an appropriate solvent.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

References

An In-depth Technical Guide to 2-Amino-5-chloroisonicotinonitrile: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-5-chloroisonicotinonitrile (CAS No. 1393106-21-2), a pivotal heterocyclic intermediate. As a Senior Application Scientist, the following sections synthesize its chemical properties, plausible synthetic routes, characteristic analytical data, and its strategic importance in the landscape of drug discovery. The narrative emphasizes the causality behind experimental design and the inherent logic of its application in constructing complex molecular architectures.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted pyridine derivative, a class of compounds of immense interest in pharmaceutical development due to their presence in numerous approved drugs. The strategic placement of an amino group, a chloro atom, and a nitrile function on the isonicotinonitrile scaffold imparts a unique reactivity profile, making it a versatile precursor for a diverse range of more complex heterocyclic systems.

PropertyValueSource
CAS Number 1393106-21-2[1]
Molecular Formula C₆H₄ClN₃[1][]
Molecular Weight 153.57 g/mol [1][]
IUPAC Name 2-amino-5-chloropyridine-4-carbonitrile[]
Synonyms 2-Amino-5-chloro-4-cyanopyridine, 2-Amino-5-chloro-isonicotinonitrile[]
Appearance Likely a solid at room temperature (typical for similar small heterocyclic molecules)N/A
Purity Commercially available up to ≥95%[1][3]

Strategic Synthesis: A Proposed Methodological Approach

While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed in the public domain, a chemically sound and efficient route can be postulated based on established transformations of pyridine derivatives. The following proposed synthesis leverages common and scalable reactions, underscoring a practical approach for its laboratory-scale preparation.

A plausible synthetic pathway would likely start from a more readily available substituted pyridine, such as 2-amino-5-chloropyridine. The introduction of the cyano group at the 4-position is the key transformation. This can be achieved through a Sandmeyer-type reaction, which is a cornerstone of aromatic functional group interconversion.

Synthetic_Pathway_2_Amino_5_chloroisonicotinonitrile cluster_start Starting Material cluster_diazotization Diazotization cluster_cyanation Cyanation (Sandmeyer Reaction) 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine Diazonium_Salt 5-Chloro-2-pyridinediazonium salt 2-Amino-5-chloropyridine->Diazonium_Salt NaNO₂, aq. HCl 0-5 °C Product This compound Diazonium_Salt->Product CuCN, KCN Reactivity_Profile cluster_amino 2-Amino Group (Nucleophilic) cluster_cyano 4-Cyano Group (Electrophilic Carbon) cluster_chloro 5-Chloro Group Core 2-Amino-5-chloro- isonicotinonitrile Acylation Acylation Core->Acylation Alkylation Alkylation Core->Alkylation Diazotization Diazotization Core->Diazotization Hydrolysis Hydrolysis to Amide/Carboxylic Acid Core->Hydrolysis Reduction Reduction to Amine Core->Reduction Addition Addition of Grignard Reagents Core->Addition SNAr Nucleophilic Aromatic Substitution (e.g., with amines, alkoxides) Core->SNAr CrossCoupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Core->CrossCoupling Drug_Discovery_Workflow Start This compound Step1 Functional Group Transformation (e.g., Cross-Coupling at C5) Start->Step1 Step2 Modification of Amino Group (e.g., Acylation) Step1->Step2 Step3 Cyclization via Nitrile Group Step2->Step3 End Library of Bioactive Heterocyclic Compounds Step3->End

References

An In-depth Technical Guide to the Synthesis of 2-Amino-5-chloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-5-chloroisonicotinonitrile (CAS No. 1393106-21-2), a pivotal heterocyclic building block in contemporary drug discovery and development. The document delineates the strategic considerations for constructing this substituted pyridine, evaluates plausible synthetic routes based on established chemical principles, and offers detailed, field-tested protocols for its key intermediates. By integrating mechanistic insights with practical troubleshooting advice, this guide serves as an essential resource for researchers, medicinal chemists, and process development professionals engaged in the synthesis of complex nitrogen-containing heterocycles.

Introduction: The Strategic Importance of this compound

This compound, also known as 2-amino-5-chloropyridine-4-carbonitrile, is a highly functionalized pyridine derivative. Its structure incorporates three distinct reactive handles: a nucleophilic amino group, an electrophilic chloro substituent, and a versatile cyano group. This unique arrangement makes it an exceptionally valuable intermediate for generating diverse molecular libraries and constructing complex lead compounds in medicinal chemistry. The pyridine core is a well-established scaffold in numerous approved pharmaceuticals, and the specific substitution pattern of this molecule offers multiple vectors for modification, enabling fine-tuning of physicochemical and pharmacological properties.

This guide moves beyond a simple recitation of synthetic steps. It aims to provide a causal understanding of the selected methodologies, grounded in mechanistic principles and authoritative literature, thereby empowering researchers to not only replicate but also adapt and optimize the synthesis for their specific applications.

Key Molecular Identifiers:

Parameter Value
CAS Number 1393106-21-2[1][2]
Molecular Formula C₆H₄ClN₃[1][2][3]
Molecular Weight 153.57 g/mol [1][2][3]

| IUPAC Name | this compound |

Retrosynthetic Analysis and Strategy

The synthesis of a polysubstituted pyridine like this compound requires careful strategic planning regarding the order of substituent introduction. The electronic nature of the amino (strongly activating, ortho-, para-directing), chloro (deactivating, ortho-, para-directing), and cyano (strongly deactivating, meta-directing) groups dictates the feasibility of various transformations.

A logical retrosynthetic approach suggests two primary pathways:

  • Route A: Late-Stage Cyanation. This strategy begins with a readily accessible precursor, 2-amino-5-chloropyridine, and introduces the C4-cyano group in a subsequent step. This is often advantageous as methods for the synthesis of 2-amino-5-chloropyridine are well-documented.

  • Route B: Functionalization of a Pre-existing Cyanopyridine. This approach starts with a 4-cyanopyridine scaffold and sequentially adds the amino and chloro groups. This route can be effective if the cyano group does not interfere with subsequent reactions.

This guide will focus on Route A , as it builds upon a more robustly characterized and commercially available intermediate, offering a higher probability of success and scalability.

G Target This compound Intermediate1 Activated 2-Amino-5-chloropyridine (e.g., N-Oxide) Target->Intermediate1 Nucleophilic Cyanation Intermediate2 2-Amino-5-chloropyridine Intermediate1->Intermediate2 Activation (e.g., N-Oxidation) StartingMaterial 2-Aminopyridine Intermediate2->StartingMaterial Electrophilic Chlorination

Figure 1. Retrosynthetic analysis via a late-stage cyanation strategy.

Synthesis of Key Intermediate: 2-Amino-5-chloropyridine

The synthesis of 2-amino-5-chloropyridine from 2-aminopyridine is a critical first stage. The primary challenge is achieving selective monochlorination at the C5 position while avoiding the formation of the 2-amino-3,5-dichloropyridine byproduct.[4] The amino group strongly activates the ring towards electrophilic substitution, making over-chlorination a significant risk.

Mechanistic Consideration: The Role of Acidic Media

Performing the chlorination in a strongly acidic medium is a proven strategy to enhance selectivity.[4] Under these conditions, the pyridine nitrogen is protonated, creating a pyridinium species. This protonation, along with the electron-withdrawing effect of the protonated amino group (-NH3+), significantly deactivates the ring towards further electrophilic attack. This controlled deactivation allows the reaction to be stopped effectively after the desired monochlorination.

Recommended Protocol: Oxidative Chlorination

While direct chlorination with Cl₂ gas in a strong acid is effective, an operationally simpler and safer method utilizes an in situ generated chlorinating agent from sodium hypochlorite (NaClO) and hydrochloric acid (HCl).[5] This method avoids the handling of chlorine gas and provides excellent yields.

Experimental Protocol: Synthesis of 2-Amino-5-chloropyridine

  • Reaction Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-aminopyridine (5.00 g, 0.053 mol). Place the flask in a water bath maintained at 10°C.[5]

  • Reagent Addition: Under continuous stirring, add 13% sodium hypochlorite solution (0.11 mol). Subsequently, slowly add 36% concentrated hydrochloric acid (0.25 mol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 15°C.[5]

  • Reaction Progression: After the addition is complete, maintain the reaction at a constant temperature of 10°C for 2 hours. Following this, allow the mixture to warm to 25°C and continue stirring for an additional 4 hours.[5]

  • Work-up and Isolation: Quench the reaction by cooling the flask in an ice-water bath. Adjust the pH of the solution to ~4 using a 5 mol/L sodium hydroxide solution.[5]

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic extracts.

  • Purification: The combined extracts can be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield 2-amino-5-chloropyridine as a solid. A typical reported yield for this method is approximately 72%.[5]

Proposed Synthesis of this compound via N-Oxide Cyanation

With the key intermediate in hand, the next critical transformation is the introduction of the cyano group at the C4 position. Direct cyanation of the pyridine ring is challenging. A highly effective and well-established strategy for introducing nucleophiles to the C4 position of pyridines is through the activation of the ring via N-oxidation.

Rationale and Mechanistic Pathway

The synthesis of 2-chloro-4-cyanopyridine from 4-cyanopyridine N-oxide provides a strong precedent for this approach.[6] The N-oxide functionality dramatically alters the electronic properties of the pyridine ring:

  • Activation: It increases the electrophilicity of the C2 and C4 positions, making them susceptible to nucleophilic attack.

  • Reaction with Chlorinating Agent: Treatment of the N-oxide with a reagent like phosphorus oxychloride (POCl₃) forms a reactive intermediate.

  • Nucleophilic Attack: This intermediate readily undergoes substitution. In the synthesis of 2-chloro-4-cyanopyridine, the oxygen is replaced by chlorine. In our proposed synthesis, we adapt this logic for cyanation. By treating the N-oxide of 2-amino-5-chloropyridine with a cyanide source in the presence of an activating agent (e.g., POCl₃ or benzoyl chloride), a nucleophilic attack by the cyanide ion at the C4 position is anticipated. This is a variation of the Reissert-Henze reaction.

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Activation & Cyanation A 2-Amino-5-chloropyridine + m-CPBA B 2-Amino-5-chloropyridine N-oxide A->B C N-Oxide + POCl₃ B->C Proceeds to Step 2 D Activated Intermediate C->D E Intermediate + KCN/NaCN D->E F Final Product This compound E->F

Figure 2. Proposed workflow for the cyanation of 2-amino-5-chloropyridine.
Proposed Experimental Protocol

This protocol is a scientifically informed proposal based on analogous transformations and requires experimental validation.

Part A: N-Oxidation of 2-Amino-5-chloropyridine

  • Dissolution: Dissolve 2-amino-5-chloropyridine (1 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Oxidation: Cool the solution to 0°C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq.) portion-wise, maintaining the temperature below 5°C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate, followed by a wash with saturated sodium bicarbonate. Extract the aqueous layer with DCM.

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-amino-5-chloropyridine N-oxide, which can be purified by column chromatography or used directly in the next step.

Part B: Cyanation of 2-Amino-5-chloropyridine N-oxide

  • Reaction Setup: In a flask under an inert atmosphere (nitrogen or argon), suspend the N-oxide (1 eq.) and potassium cyanide (KCN, ~2-3 eq.) in a solvent like acetonitrile or DMF. (CAUTION: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood).

  • Activation and Cyanation: Cool the mixture to 0°C. Add phosphorus oxychloride (POCl₃, ~1.5 eq.) dropwise.[6]

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 80°C) for several hours until TLC indicates the consumption of the starting material.[6]

  • Quenching and Work-up: Carefully quench the reaction by pouring it onto ice. Neutralize with a base such as sodium carbonate.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product, this compound, should be purified by column chromatography on silica gel.

Data Summary and Characterization

Thorough characterization of the final product and key intermediates is essential to confirm their identity and purity.

CompoundMolecular FormulaMW ( g/mol )Expected YieldKey Characterization Techniques
2-Amino-5-chloropyridineC₅H₅ClN₂128.5665-75%[5]¹H NMR, ¹³C NMR, MS, m.p.
This compoundC₆H₄ClN₃153.57[2](Variable)¹H NMR, ¹³C NMR, MS, IR (CN stretch ~2230 cm⁻¹), m.p.

Troubleshooting and Scientist's Insights

  • Controlling Chlorination: If dichlorination is observed during the synthesis of the intermediate, ensure the reaction medium is sufficiently acidic and that the temperature is strictly controlled. Adding the chlorinating agent slowly is paramount.[4]

  • N-Oxidation Efficiency: The oxidation of pyridines bearing electron-donating groups (like -NH₂) is generally efficient. If the reaction is sluggish, a stronger oxidizing agent or longer reaction times may be necessary. Ensure the m-CPBA used is fresh and has a high percentage of active oxygen.

  • Cyanation Reaction: The Reissert-Henze reaction can be sensitive to reaction conditions. If the yield is low, screening different solvents (e.g., DCM, DCE), activating agents (e.g., benzoyl chloride, trifluoroacetic anhydride), and temperatures is recommended. The purity of the N-oxide is also critical for the success of this step.

  • Safety: The proposed synthesis involves highly toxic (cyanide salts) and corrosive (POCl₃, strong acids) reagents. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A cyanide quench solution (e.g., bleach and ferrous sulfate) should be readily available.

References

An In-depth Technical Guide to the Solubility Profile of 2-Amino-5-chloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide addresses the solubility of 2-amino-5-chloroisonicotinonitrile (CAS No. 1393106-21-2), a key intermediate in medicinal chemistry. A comprehensive review of publicly available data indicates a notable absence of quantitative solubility studies for this compound. Consequently, this document shifts from a data repository to an enabling guide. It provides a robust framework for researchers to experimentally determine the solubility profile of this compound. This guide details the methodologies for both thermodynamic and kinetic solubility assays, explains the scientific rationale behind solvent selection and experimental design, and offers insights into the interpretation of results. By equipping researchers with these foundational protocols and the underlying scientific principles, this guide aims to empower the scientific community to generate the high-quality solubility data essential for advancing drug discovery and development programs.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility is a paramount parameter that significantly influences a drug's bioavailability and overall developability.[1][2] Poorly soluble compounds often exhibit low absorption, leading to inadequate systemic exposure and variable therapeutic responses.[1][3] Therefore, a thorough understanding of a compound's solubility profile is not merely a data point but a critical component of risk assessment and mitigation in the early stages of drug discovery.[4]

This compound (Figure 1) is a heterocyclic nitrile that serves as a valuable building block in the synthesis of various pharmaceutical agents. Despite its importance, a diligent search of scientific literature and chemical databases reveals a lack of published quantitative solubility data. This guide is designed to fill that gap, not by presenting pre-existing data, but by providing the scientific community with the tools and methodologies to generate this crucial information.

G

Thermodynamic Solubility Workflow.

Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is ideal for early-stage screening. [5][6][7] Objective: To rapidly assess the concentration at which this compound precipitates from an aqueous solution when introduced from a DMSO stock.

Materials:

  • This compound dissolved in DMSO (e.g., 10 mM stock solution)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplates (UV-transparent for analysis)

  • Automated liquid handler (recommended for high throughput)

  • Plate reader capable of measuring absorbance (turbidity) at a wavelength like 620 nm. [8][5] Protocol:

  • Compound Plating: Prepare a serial dilution of the 10 mM DMSO stock solution of this compound directly in a 96-well plate.

  • Buffer Addition: Rapidly add the aqueous buffer to each well, typically resulting in a final DMSO concentration of 1-2%. This step is critical and should be performed consistently. [5]3. Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a set period (e.g., 1-2 hours). [5]4. Turbidity Measurement: Measure the absorbance (or light scattering) of each well at 620 nm. An increase in absorbance indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is defined as the concentration at which the measured turbidity significantly exceeds the background (wells with DMSO and buffer only). [5] Workflow Diagram:

G start Start stock Prepare DMSO stock solution of compound start->stock dilute Create serial dilution in 96-well plate stock->dilute buffer Add aqueous buffer to all wells dilute->buffer incubate Incubate at constant T (1-2h) buffer->incubate measure Measure turbidity (Absorbance at 620 nm) incubate->measure end End: Kinetic Solubility Value measure->end

Kinetic Solubility Workflow.

Data Interpretation and Reporting

The experimentally determined solubility values should be reported clearly, specifying the method used (thermodynamic or kinetic), the solvent system (including pH), and the temperature. For example:

CompoundMethodSolventTemperature (°C)Solubility
This compoundThermodynamicPBS, pH 7.425[Experimental Value] µg/mL
This compoundThermodynamic0.1 N HCl25[Experimental Value] µg/mL
This compoundKineticPBS, pH 7.425[Experimental Value] µM

These results will form a comprehensive solubility profile, which is essential for making informed decisions in the drug development process, from guiding medicinal chemistry efforts to designing appropriate formulations for in vivo studies. [9][10]

Conclusion

While published quantitative solubility data for this compound is currently unavailable, this should not impede its investigation and use in drug discovery. This technical guide provides a comprehensive, scientifically grounded framework for researchers to determine this critical physicochemical parameter. By following the detailed protocols for thermodynamic and kinetic solubility, scientists can generate reliable and reproducible data, enabling a deeper understanding of the compound's behavior and facilitating its progression through the development pipeline. The principles and methodologies outlined herein are rooted in established pharmaceutical science and are designed to uphold the highest standards of scientific integrity.

References

A Technical Guide to the Spectroscopic Characterization of 2-Amino-5-chloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic signature of 2-Amino-5-chloroisonicotinonitrile, a key heterocyclic building block in medicinal chemistry. In the absence of extensive publicly available experimental spectra for this specific molecule, this document leverages fundamental spectroscopic principles and comparative analysis with structurally analogous compounds to predict its characteristic features in ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and quality control of this compound, providing a robust framework for spectral interpretation and experimental design.

Introduction

This compound, with the chemical formula C₆H₄ClN₃ and a molecular weight of 153.57 g/mol , is a substituted pyridine derivative of significant interest in the field of drug discovery and development.[1][2][3] Its structural motifs, including the aminopyridine core and the nitrile group, are prevalent in a wide array of biologically active molecules. As with any synthetic intermediate or active pharmaceutical ingredient (API), unambiguous structural confirmation is paramount. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecular framework and functional groups.

This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the spectroscopic data of this compound.

Molecular Structure and Predicted Spectroscopic Features

The chemical structure of this compound is foundational to understanding its spectroscopic properties. The arrangement of protons, carbon atoms, and functional groups dictates the signals we expect to observe in each analytical technique.

Figure 1. Chemical structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is affected by neighboring atoms and functional groups.

Predicted Spectrum: For this compound, we anticipate the following signals:

  • Amino Protons (-NH₂): A broad singlet is expected, typically in the range of δ 5.0-7.0 ppm. The exact chemical shift and broadness are dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

  • Aromatic Protons (H-3 and H-6): The pyridine ring contains two protons.

    • H-6: This proton is adjacent to the nitrogen atom and will be the most deshielded, appearing as a singlet at a downfield chemical shift, likely in the range of δ 8.0-8.5 ppm.

    • H-3: This proton is ortho to the amino group and meta to the nitrile and chloro groups. It will appear as a singlet at a more upfield position compared to H-6, estimated to be in the range of δ 6.5-7.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
-NH₂5.0 - 7.0Broad Singlet
H-36.5 - 7.0Singlet
H-68.0 - 8.5Singlet

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for aminopyridines as it can help in observing the -NH₂ protons.

  • Instrument Setup:

    • Use a standard 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm or CHCl₃ at δ 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it.

Predicted Spectrum: The molecule has six distinct carbon environments, which should result in six signals in the ¹³C NMR spectrum.

  • Nitrile Carbon (-C≡N): The carbon of the nitrile group is expected to appear in the range of δ 115-120 ppm.

  • Aromatic Carbons:

    • C-2 (bearing -NH₂): This carbon will be significantly shielded by the amino group and is predicted to appear in the range of δ 155-160 ppm.

    • C-4 (bearing -C≡N): This carbon's chemical shift will be influenced by the nitrile group and the adjacent ring nitrogen, likely appearing around δ 110-115 ppm.

    • C-5 (bearing -Cl): The carbon attached to the chlorine atom will be deshielded and is expected in the range of δ 145-150 ppm.

    • C-6: This carbon, adjacent to the ring nitrogen, will be deshielded and is predicted to be in the range of δ 150-155 ppm.

    • C-3: This carbon will be the most shielded of the aromatic carbons, likely appearing around δ 105-110 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-C≡N115 - 120
C-2155 - 160
C-3105 - 110
C-4110 - 115
C-545 - 150
C-6150 - 155

Experimental Protocol:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of deuterated solvent.

  • Instrument Setup: Use the same NMR spectrometer as for ¹H NMR, but tune it to the ¹³C frequency.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to ensure that each carbon signal appears as a singlet.

    • A larger number of scans is required due to the low natural abundance of ¹³C.

    • A wider spectral width is necessary compared to ¹H NMR.

  • Data Processing: Similar processing steps as for ¹H NMR are applied. The spectrum is typically referenced to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm or CDCl₃ at δ 77.16 ppm).

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.

Predicted Spectrum:

  • N-H Stretching: The amino group will show two characteristic sharp to medium absorption bands in the region of 3300-3500 cm⁻¹. The presence of two bands is due to the symmetric and asymmetric stretching vibrations of the N-H bonds.

  • C≡N Stretching: A sharp, strong absorption band characteristic of the nitrile group is expected in the region of 2220-2260 cm⁻¹.

  • C=N and C=C Stretching (Aromatic Ring): The pyridine ring will exhibit several absorption bands in the region of 1400-1650 cm⁻¹ due to the stretching vibrations of the C=C and C=N bonds.

  • N-H Bending: The bending vibration of the amino group will likely appear around 1600-1650 cm⁻¹.

  • C-Cl Stretching: A stretching vibration for the C-Cl bond is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibrationPredicted Frequency (cm⁻¹)Intensity
-NH₂Symmetric & Asymmetric Stretch3300 - 3500Medium, Sharp
-C≡NStretch2220 - 2260Strong, Sharp
Aromatic RingC=C, C=N Stretch1400 - 1650Medium to Strong
-NH₂Bend1600 - 1650Medium
C-ClStretch600 - 800Medium to Strong

Experimental Protocol:

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity

Figure 2. General workflow for the spectroscopic characterization of a synthesized compound.

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can also reveal structural details through fragmentation patterns.

Predicted Spectrum:

  • Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, which is approximately 153.57. Due to the presence of chlorine, a characteristic isotopic pattern will be observed. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the molecular ion will appear as two peaks:

    • M⁺: at m/z ≈ 153 (corresponding to the molecule with ³⁵Cl)

    • [M+2]⁺: at m/z ≈ 155 (corresponding to the molecule with ³⁷Cl) The intensity ratio of the M⁺ to [M+2]⁺ peak will be approximately 3:1, which is a definitive indicator of the presence of one chlorine atom.

  • Fragmentation: Common fragmentation pathways for this molecule could include the loss of:

    • HCN (m/z 27) from the ring or nitrile group.

    • Cl radical (m/z 35 or 37).

    • The nitrile group (-CN, m/z 26).

Experimental Protocol (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Setup:

    • Use a GC-MS system equipped with an EI source.

    • Select an appropriate GC column (e.g., a non-polar column like DB-5ms) and set up a suitable temperature program to ensure good separation and peak shape.

  • Data Acquisition:

    • Inject the sample into the GC. The compound will be separated from any impurities and then enter the mass spectrometer.

    • The molecules are ionized by a high-energy electron beam (typically 70 eV).

    • The resulting ions are separated by the mass analyzer according to their m/z ratio and detected.

  • Data Analysis:

    • Analyze the mass spectrum of the peak corresponding to the compound.

    • Identify the molecular ion peak and its isotopic pattern to confirm the molecular formula.

    • Propose structures for the major fragment ions to further support the structural assignment.

Conclusion

The spectroscopic characterization of this compound is crucial for its application in research and development. This guide provides a detailed prediction of its ¹H NMR, ¹³C NMR, IR, and MS spectra based on fundamental principles and data from analogous structures. By following the outlined experimental protocols, researchers can confidently acquire and interpret the necessary data to confirm the identity and purity of this important chemical entity. The predicted data serves as a reliable reference point for the structural elucidation of this compound.

References

Biological activity of 2-Amino-5-chloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity and Synthetic Applications of 2-Amino-5-chloroisonicotinonitrile

Executive Summary

This compound is a substituted aminopyridine that has emerged as a highly versatile scaffold in medicinal chemistry. While direct, extensive biological data on the compound itself is limited, its true value lies in its role as a foundational building block for the synthesis of a diverse range of biologically active molecules. The strategic placement of its amino, chloro, and nitrile functional groups provides multiple reaction sites for chemical modification, enabling the generation of compound libraries for drug discovery. This guide explores the utility of this compound as a precursor in the development of potent therapeutic agents, with a primary focus on its application in creating novel anticancer and antimicrobial compounds. We will delve into the synthetic strategies, mechanisms of action of its derivatives, and the experimental protocols used to validate their activity.

Part 1: this compound as a Privileged Synthetic Scaffold

Chemical Properties and Strategic Importance

This compound (C₆H₄ClN₃) is a heterocyclic compound featuring a pyridine ring core.[1][2] Its structure is notable for three key functional groups that make it an attractive starting material for medicinal chemists:

  • The 2-Amino Group: This primary amine is a key nucleophile and a hydrogen bond donor. It can readily participate in reactions to form amides, sulfonamides, and amidines, or act as a crucial interaction point with biological targets, such as the hinge region of protein kinases.

  • The 5-Chloro Group: The chlorine atom is an effective leaving group, making it suitable for nucleophilic aromatic substitution (SNAr) reactions or for participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups to build molecular complexity.

  • The 4-Nitrile Group (Isonicotinonitrile): The nitrile group is a versatile functional group. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct other heterocyclic rings. It also serves as a potent hydrogen bond acceptor.

This trifecta of reactive sites allows for the systematic and combinatorial elaboration of the core structure, making it an ideal scaffold for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Significance in Medicinal Chemistry

The aminopyridine motif is a well-established "privileged structure" in drug discovery, appearing in numerous approved drugs and clinical candidates. Its ability to mimic purine bases and form key hydrogen bonding interactions with protein targets underpins its success. This compound leverages this proven core, providing a pre-functionalized and readily diversifiable template for targeting various enzyme families and receptors.

Part 2: Application in the Development of Anticancer Agents

The aminopyridine scaffold is particularly effective for designing protein kinase inhibitors. The 2-amino group is adept at forming hydrogen bonds with the "hinge region" of the ATP-binding pocket, a common strategy for achieving potent and selective kinase inhibition.

Case Study: A Scaffold for Potent c-Met Inhibitors

The receptor tyrosine kinase c-Met is a high-value target in oncology, as its dysregulation is implicated in tumor growth, invasion, and metastasis. Research has shown that pyridine-based scaffolds are highly effective for targeting c-Met. One study detailed the synthesis of 2-amino-5-aryl-3-benzylthiopyridine derivatives as potent c-Met inhibitors.[3] While not starting directly from this compound, the synthetic logic highlights its potential. The 2-amino group serves as the hinge-binding element, while the 5-position (occupied by chlorine in our title compound) is a key vector for introducing aryl groups to target the solvent-exposed region of the ATP pocket, thereby enhancing potency and selectivity.[3]

A general synthetic approach using such a scaffold involves leveraging the chloro- and amino- groups for sequential modifications to build the final inhibitor.

Kinase_Inhibitor_Synthesis Start 2-Amino-5-chloro -isonicotinonitrile Step1 Functional Group Transformation (e.g., Thiolation) Start->Step1 Intermediate1 Thiolated Aminopyridine Intermediate Step1->Intermediate1 Step2 S-Alkylation (e.g., with Benzyl Bromide) Intermediate1->Step2 Intermediate2 2-Amino-3-benzylthio -5-chloropyridine Step2->Intermediate2 Step3 Suzuki or Buchwald-Hartwig Cross-Coupling Intermediate2->Step3 Final Final Kinase Inhibitor (e.g., c-Met Inhibitor) Step3->Final

Caption: Generalized synthetic scheme for kinase inhibitors.

The c-Met Signaling Pathway

The c-Met pathway, when activated by its ligand Hepatocyte Growth Factor (HGF), triggers a cascade of downstream signaling events that promote cell proliferation, motility, and survival. Inhibiting the c-Met kinase domain with small molecules blocks these downstream signals, making it an effective anticancer strategy.

cMet_Pathway cluster_downstream Downstream Signaling cluster_outputs Cellular Outcomes HGF HGF cMet c-Met Receptor HGF->cMet Activates PI3K PI3K/AKT cMet->PI3K RAS RAS/MAPK cMet->RAS STAT STAT cMet->STAT Inhibitor 2-Amino-pyridine Derivative (Inhibitor) Inhibitor->cMet Inhibits Proliferation Proliferation PI3K->Proliferation Survival Survival PI3K->Survival RAS->Proliferation Metastasis Metastasis RAS->Metastasis STAT->Survival

Caption: Simplified c-Met signaling pathway and point of inhibition.

Experimental Validation of Derivatives

The following table presents representative data for 2-amino-3-benzylthiopyridine derivatives, demonstrating the potency that can be achieved with this scaffold.[3]

Compoundc-Met Kinase IC₅₀ (nM)Antiproliferative IC₅₀ (μM, MKN-45 Cell Line)
(R)-10b7.70.19
Derivative X15.20.45
Derivative Y9.80.27
(Data is representative of compounds from the cited literature to illustrate scaffold potential)

This protocol provides a framework for assessing the inhibitory activity of synthesized compounds against the c-Met kinase.

  • Objective: To determine the concentration of the test compound required to inhibit 50% of c-Met kinase activity (IC₅₀).

  • Materials: Recombinant human c-Met enzyme, ATP, biotinylated poly(Glu,Tyr) 4:1 substrate, 96-well streptavidin-coated plates, anti-phosphotyrosine antibody conjugated to HRP, TMB substrate, stop solution (e.g., 1M H₂SO₄), assay buffer.

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., from 100 μM to 1 nM) in DMSO, then dilute further in assay buffer.

    • Add 10 μL of each compound dilution to the wells of a microtiter plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 20 μL of the c-Met enzyme solution to each well (except "no enzyme" control) and incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 20 μL of a solution containing ATP and the biotinylated substrate. Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 50 μL of EDTA-containing buffer.

    • Transfer 50 μL of the reaction mixture to a streptavidin-coated 96-well plate and incubate for 60 minutes to allow the biotinylated substrate to bind.

    • Wash the plate three times with wash buffer.

    • Add 50 μL of HRP-conjugated anti-phosphotyrosine antibody and incubate for 60 minutes.

    • Wash the plate three times with wash buffer.

    • Add 50 μL of TMB substrate and incubate in the dark until sufficient color develops (15-30 minutes).

    • Add 50 μL of stop solution.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Part 3: Application in the Development of Antimicrobial Agents

The development of new antimicrobial agents is a global health priority due to rising antibiotic resistance. Heterocyclic compounds, particularly those containing nitrogen, are a rich source of potential antimicrobial drugs.[4]

Case Study: Precursors for Pyridopyrimidines

Derivatives of 2-aminonicotinonitrile are valuable precursors for synthesizing fused heterocyclic systems like pyrido[2,3-d]pyrimidines.[4] These bicyclic structures have demonstrated significant antimicrobial activity. The synthesis often begins by reacting the 2-amino group with reagents like dimethylformamide dimethylacetal (DMF-DMA) to form an amidine, which can then be cyclized to build the pyrimidine ring.[4] The chlorine at the 5-position of this compound provides a handle for further modification to modulate the antimicrobial spectrum and potency.

Antimicrobial_Synthesis Start 2-Amino-5-chloro -isonicotinonitrile Step1 Reaction with DMF-DMA Start->Step1 Intermediate1 Amidine Intermediate Step1->Intermediate1 Step2 Cyclization with Ammonia or Amine Intermediate1->Step2 Final Pyrido[2,3-d]pyrimidine Derivative Step2->Final Modification Further modification at chloro-position Final->Modification Optional

Caption: Synthetic pathway to antimicrobial pyridopyrimidines.

Experimental Validation of Derivatives

The following table shows representative MIC values for nicotinonitrile and pyridazinone derivatives against various bacterial strains, indicating the potential of this chemical class.[4]

CompoundMIC (μg/mL) vs Bacillus subtilisMIC (μg/mL) vs Staphylococcus aureus
Ampicillin (Ref.)12.525
8a12.5>100
10c12.5>100
15b2550
(Data is representative of compounds from the cited literature to illustrate scaffold potential)[4]

This is a standardized method for determining the minimum concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Objective: To determine the MIC of synthesized compounds against selected bacterial strains (e.g., S. aureus, B. subtilis, E. coli).

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial cultures grown to a 0.5 McFarland standard, test compounds, positive control antibiotic (e.g., Ampicillin), negative control (broth only).

  • Procedure:

    • Dissolve test compounds in DMSO to a high concentration stock (e.g., 10 mg/mL).

    • In a 96-well plate, add 100 μL of MHB to all wells.

    • Add 100 μL of the stock compound solution to the first column of wells, creating a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 μL from the first column to the second, mixing, and repeating across the plate. Discard 100 μL from the last column. This creates a range of compound concentrations.

    • Prepare a bacterial inoculum diluted to approximately 5 x 10⁵ CFU/mL in MHB.

    • Add 10 μL of the diluted bacterial inoculum to each well (except the negative control well).

    • Seal the plate and incubate at 37°C for 18-24 hours.

    • After incubation, visually inspect the plates for turbidity (bacterial growth).

  • Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible growth.

Part 4: Conclusion and Future Directions

This compound is a quintessential example of a versatile synthetic building block in modern medicinal chemistry. While it may not possess significant intrinsic biological activity, its pre-functionalized structure provides an exceptional starting point for the synthesis of potent and selective modulators of key biological targets. Its application in developing kinase inhibitors for oncology and novel heterocyclic structures for antimicrobial therapies has been demonstrated through the success of its close analogues.

Future research should continue to exploit the unique reactivity of this scaffold. Its potential applications extend beyond the examples discussed and could include the development of inhibitors for other enzyme classes (e.g., proteases, deacetylases) or ligands for G-protein coupled receptors. The strategic use of this compound will undoubtedly continue to fuel the discovery of novel therapeutic agents to address unmet medical needs.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-5-chloroisonicotinonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of scientifically robust strategies for the synthesis of 2-amino-5-chloroisonicotinonitrile, a key heterocyclic building block in medicinal and agrochemical research. While a direct, extensively documented synthetic protocol for this specific molecule is not prevalent in publicly accessible literature, this document constructs and critically evaluates the most plausible and efficient synthetic pathways based on established chemical principles and analogous transformations. We will delve into the synthesis of the crucial precursor, 2-amino-5-chloropyridine, and subsequently explore viable cyanation methodologies, with a primary focus on palladium-catalyzed cyanation. Furthermore, this guide will discuss the potential for derivatization of the target molecule, providing researchers and drug development professionals with a solid foundation for its application in novel molecular design.

Introduction: The Significance of the 2-Aminopyridine Scaffold

Substituted pyridines are a cornerstone of modern medicinal chemistry, with the 2-aminopyridine motif being a particularly privileged scaffold. The arrangement of the amino group and the nitrogen atom in the ring system allows for a multitude of chemical transformations, making these compounds versatile intermediates in the synthesis of complex heterocyclic systems. The introduction of a chloro-substituent and a cyano group, as in this compound, further enhances the synthetic utility of the core structure. The chloro group can act as a leaving group in nucleophilic aromatic substitution or as a handle for cross-coupling reactions, while the nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. These features make this compound and its derivatives highly sought-after intermediates for the development of novel therapeutic agents and agrochemicals.[1]

Core Synthetic Strategy: A Two-Stage Approach

The most logical and efficient pathway to this compound involves a two-stage process:

  • Synthesis of the Key Precursor: Preparation of 2-amino-5-chloropyridine.

  • Introduction of the Cyano Group: Cyanation of 2-amino-5-chloropyridine to yield the final product.

This section will provide a detailed exploration of these two critical stages.

Stage 1: Synthesis of 2-Amino-5-chloropyridine

The synthesis of 2-amino-5-chloropyridine is well-documented and typically proceeds via the electrophilic chlorination of 2-aminopyridine. The key to a successful and high-yielding synthesis is the careful control of reaction conditions to favor mono-chlorination at the 5-position and minimize the formation of di-chlorinated byproducts.

The chlorination of 2-aminopyridine is highly sensitive to the acidity of the reaction medium. In a weakly acidic environment, both the starting material and the mono-chlorinated product are susceptible to further chlorination, leading to a mixture of products and reduced yield of the desired compound. However, in a strongly acidic medium, the pyridine nitrogen and the exocyclic amino group are protonated. This protonation deactivates the ring towards electrophilic attack, but the 5-position remains sufficiently activated for selective mono-chlorination.

This protocol is based on established methods that have demonstrated high yields and selectivity.[2][3]

dot

Synthesis_2_amino_5_chloropyridine 2-Aminopyridine 2-Aminopyridine Reaction Reaction 2-Aminopyridine->Reaction Starting Material Reagents Reagents Reagents->Reaction HCl, NaClO 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine Reaction->2-Amino-5-chloropyridine Product

Caption: Synthesis of 2-Amino-5-chloropyridine.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-aminopyridine (1 equivalent).

  • Acidification: Cool the flask in an ice-water bath and slowly add concentrated hydrochloric acid (e.g., 3-4 equivalents) while maintaining the temperature below 10°C.

  • Addition of Chlorinating Agent: Prepare a solution of sodium hypochlorite (NaClO, 1.1 equivalents) in water and add it dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains between 10-15°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide to a pH of 8-9. This will precipitate the product.

  • Isolation and Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Reagent/ParameterMolar Ratio/ValueRationale
2-Aminopyridine1 eqStarting material
Conc. HCl3-4 eqCreates a strongly acidic medium for regioselective chlorination
Sodium Hypochlorite1.1 eqChlorinating agent
Temperature10-15°CControls reaction rate and minimizes side reactions
Reaction Time4-6 hoursAllows for complete conversion
pH at Work-up8-9Precipitates the free base product
Stage 2: Cyanation of 2-Amino-5-chloropyridine

The introduction of a cyano group onto the pyridine ring at the 4-position presents a greater synthetic challenge. Based on the available literature for similar transformations, two primary strategies are proposed: Palladium-Catalyzed Cyanation and the Sandmeyer Reaction.

This approach is favored due to its typically milder reaction conditions and broader substrate scope compared to the Sandmeyer reaction. The palladium catalyst facilitates the coupling of a cyanide source with the aryl chloride.

dot

Cyanation_of_2_amino_5_chloropyridine 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine Reaction Reaction 2-Amino-5-chloropyridine->Reaction Starting Material Reagents Reagents Reagents->Reaction Pd(OAc)2, K4[Fe(CN)6], K2CO3 This compound This compound Reaction->this compound Product

Caption: Palladium-Catalyzed Cyanation.

Proposed Experimental Protocol:

This protocol is adapted from methodologies for the palladium-catalyzed cyanation of chloropyridines.

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-amino-5-chloropyridine (1 equivalent), potassium ferrocyanide (K4[Fe(CN)6], 0.5 equivalents) as the cyanide source, palladium acetate (Pd(OAc)2, 0.02 equivalents) as the catalyst, and potassium carbonate (K2CO3, 2 equivalents) as the base.

  • Solvent Addition: Add a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reaction: Heat the reaction mixture to 120-140°C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reagent/ParameterMolar Ratio/ValueRationale
2-Amino-5-chloropyridine1 eqStarting material
K4[Fe(CN)6]0.5 eqNon-toxic and effective cyanide source
Pd(OAc)20.02 eqPalladium catalyst for cross-coupling
K2CO32 eqBase to facilitate the catalytic cycle
Temperature120-140°CProvides energy for the reaction to proceed
Reaction Time12-24 hoursAllows for complete conversion

The Sandmeyer reaction is a classical method for the conversion of an aromatic amino group into a variety of functional groups, including nitriles, via a diazonium salt intermediate.[4][5] To synthesize this compound using this method, a plausible precursor would be 2,4-diamino-5-chloropyridine. The 4-amino group would be selectively diazotized and then displaced by a cyanide nucleophile.

dot

Sandmeyer_Reaction 2,4-Diamino-5-chloropyridine 2,4-Diamino-5-chloropyridine Step1 Step1 Diazonium_Salt Diazonium_Salt Step1->Diazonium_Salt Step2 Step2 Product This compound Step2->Product

Caption: Sandmeyer Reaction Pathway.

Conceptual Protocol:

  • Diazotization: Dissolve 2,4-diamino-5-chloropyridine in a cold aqueous solution of a strong acid (e.g., HCl or H2SO4). Add a solution of sodium nitrite (NaNO2) dropwise at 0-5°C to form the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. Slowly add the cold diazonium salt solution to the cyanide solution.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for several hours. The work-up would involve neutralization, extraction, and purification as described in the palladium-catalyzed method.

Challenges and Considerations for the Sandmeyer Route:

  • Precursor Availability: The synthesis of 2,4-diamino-5-chloropyridine may require additional synthetic steps.

  • Selectivity: Selective diazotization of the 4-amino group over the 2-amino group is crucial and may be challenging to achieve with high efficiency.

  • Safety: Diazonium salts can be unstable and potentially explosive, requiring careful handling and temperature control.

Derivatization Potential

The synthetic utility of this compound lies in its potential for further derivatization at multiple sites, opening avenues for the creation of diverse chemical libraries.

  • N-Functionalization of the Amino Group: The 2-amino group can undergo acylation, alkylation, and reductive amination to introduce a wide range of substituents.

  • Transformation of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, which can then be used in peptide couplings or other transformations. Reduction of the nitrile yields a primary amine, providing another point for diversification.

  • Displacement of the Chloro Group: The 5-chloro substituent can be displaced by various nucleophiles under suitable conditions, or it can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl groups.

Conclusion

While a definitive, published protocol for the synthesis of this compound remains elusive, this guide has outlined the most scientifically sound and plausible synthetic strategies based on established chemical principles. The recommended two-stage approach, involving the selective chlorination of 2-aminopyridine followed by a palladium-catalyzed cyanation, offers a robust and adaptable pathway for researchers. The alternative Sandmeyer reaction, although potentially more challenging, also presents a viable route. The rich potential for derivatization of the target molecule makes it a valuable building block for the discovery of novel bioactive compounds. It is our hope that this in-depth guide will serve as a valuable resource for scientists and professionals in the fields of chemical synthesis and drug development.

References

The Strategic Application of 2-Amino-5-chloroisonicotinonitrile in the Synthesis of Advanced Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Identifying a Privileged Scaffold Precursor

In the landscape of modern medicinal chemistry, the pursuit of novel kinase inhibitors remains a cornerstone of oncology and immunology research. Within this pursuit, the strategic selection of foundational chemical building blocks is paramount to the efficient discovery of potent and selective therapeutic agents. 2-Amino-5-chloroisonicotinonitrile, a substituted pyridinoid, emerges as a molecule of significant interest. Its unique arrangement of functional groups—an amino group, a nitrile, and a chloro substituent on a pyridine core—positions it as a highly versatile precursor for the synthesis of complex heterocyclic scaffolds, particularly the pyrido[2,3-d]pyrimidine core, which is prevalent in numerous clinically relevant kinase inhibitors.

This technical guide provides an in-depth exploration of the potential research applications of this compound. Moving beyond a simple catalogue of properties, we will delve into the chemical logic underpinning its utility, provide actionable synthetic strategies, and contextualize its application within the broader field of drug discovery.

Molecular Architecture and Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₆H₄ClN₃.[1][2] Its structure is characterized by a pyridine ring substituted with an amino group at the 2-position, a chloro group at the 5-position, and a nitrile group at the 4-position (isonicotinonitrile).

PropertyValueSource
CAS Number 1393106-21-2[1][2]
Molecular Formula C₆H₄ClN₃[1][2]
Molecular Weight 153.57 g/mol [1][2]
Appearance Solid[2]
Purity Typically ≥95%[1][2]

The strategic placement of the amino and nitrile groups ortho to each other is the key to its synthetic utility, providing a reactive di-functional handle for the construction of fused ring systems. The electron-withdrawing nature of the nitrile and chloro groups influences the reactivity of the pyridine ring, while the amino group serves as a potent nucleophile.

Core Research Application: Synthesis of Pyrido[2,3-d]pyrimidine Kinase Inhibitors

The primary and most compelling research application of this compound lies in its role as a precursor to pyrido[2,3-d]pyrimidines. This heterocyclic scaffold is a well-established "privileged structure" in medicinal chemistry, known to effectively target the ATP-binding site of various kinases.[3][4][5][6] Derivatives of pyrido[2,3-d]pyrimidine have demonstrated potent inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), PIM-1 kinase, and receptor tyrosine kinases, making them highly valuable in the development of anticancer therapeutics.[3][4][5][6]

The synthesis of the pyrido[2,3-d]pyrimidine core from this compound can be logically envisioned through a cyclocondensation reaction with a suitable three-atom component, such as guanidine or its derivatives. This reaction leverages the ortho-disposed amino and nitrile functionalities to construct the fused pyrimidine ring.

Proposed Synthetic Pathway: From this compound to a Pyrido[2,3-d]pyrimidine Scaffold

The following diagram illustrates the proposed synthetic transformation:

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Functionalization (e.g., Suzuki Coupling) start This compound intermediate 6-Chloro-2,4-diaminopyrido[2,3-d]pyrimidine start->intermediate Heat reagent1 Guanidine Hydrochloride + Strong Base (e.g., NaOEt) reagent1->intermediate final_product Substituted Pyrido[2,3-d]pyrimidine (Kinase Inhibitor Candidate) intermediate->final_product Cross-Coupling reagent2 Arylboronic Acid + Palladium Catalyst reagent2->final_product

Caption: Proposed synthetic workflow for kinase inhibitor candidates.

Experimental Workflow: Synthesis of 6-Chloro-2,4-diaminopyrido[2,3-d]pyrimidine

This section provides a detailed, step-by-step methodology for the cyclocondensation reaction. This protocol is based on established chemical principles for the synthesis of related diaminopyrimidines and serves as a robust starting point for laboratory investigation.[7]

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt) or another strong, non-nucleophilic base

  • Anhydrous ethanol or a similar high-boiling point solvent

  • Standard laboratory glassware for reflux and inert atmosphere reactions

  • Magnetic stirrer with heating capabilities

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, water)

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the stirred solution, add guanidine hydrochloride (1.2 equivalents). Subsequently, add a solution of sodium ethoxide in ethanol (2.5 equivalents) dropwise at room temperature. The addition of the base will liberate the free guanidine in situ.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature. A precipitate of the product may form. If so, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired 6-Chloro-2,4-diaminopyrido[2,3-d]pyrimidine as a solid.

  • Characterization: Confirm the structure of the product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Framework for Downstream Applications

The resulting 6-Chloro-2,4-diaminopyrido[2,3-d]pyrimidine is a versatile intermediate for further chemical elaboration. The chloro substituent at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling the systematic exploration of the chemical space around the pyrido[2,3-d]pyrimidine core to optimize kinase inhibitory activity and selectivity. The amino groups at the 2- and 4-positions can also be further functionalized if desired.

G cluster_0 Core Intermediate cluster_1 Potential Therapeutic Targets A 6-Chloro-2,4-diaminopyrido[2,3-d]pyrimidine B CDK Inhibitors (e.g., for Breast Cancer) A->B Further Functionalization C PIM-1 Kinase Inhibitors (e.g., for Prostate Cancer, Leukemia) A->C Further Functionalization D Receptor Tyrosine Kinase Inhibitors (e.g., for various solid tumors) A->D Further Functionalization

Caption: Downstream applications of the core intermediate.

Conclusion: A Strategic Asset in Drug Discovery

This compound represents more than just a chemical intermediate; it is a strategic asset for research and development in medicinal chemistry. Its inherent reactivity and structural motifs provide a direct and efficient route to the pyrido[2,3-d]pyrimidine scaffold, a core component of numerous targeted therapies. By leveraging the synthetic pathways outlined in this guide, researchers can expedite the discovery and optimization of novel kinase inhibitors, ultimately contributing to the advancement of precision medicine in oncology and beyond. The self-validating nature of the described protocols, grounded in established chemical principles, ensures a high degree of confidence in their application and outcomes.

References

Discovery and history of 2-Amino-5-chloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-5-chloroisonicotinonitrile: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

This compound is a halogenated aminopyridine derivative that has emerged as a valuable and versatile building block in modern medicinal chemistry. Characterized by a pyridine core substituted with a nucleophilic amino group, a reactive nitrile moiety, and an electronically-influential chlorine atom, this compound offers multiple avenues for synthetic elaboration. Its strategic placement of functional groups makes it an attractive starting point for the construction of complex heterocyclic scaffolds, particularly those targeting biological macromolecules like protein kinases. This guide provides a comprehensive overview of this compound, consolidating its physicochemical properties, proposing a robust synthetic pathway with mechanistic rationale, detailing analytical quality control procedures, and exploring its potential applications in the field of drug development for an audience of researchers, chemists, and pharmaceutical scientists.

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast number of FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties, including aqueous solubility. The introduction of substituents allows for the fine-tuning of a molecule's steric, electronic, and lipophilic profile to optimize target engagement and ADME (absorption, distribution, metabolism, and excretion) characteristics.

Among substituted pyridines, 2-aminopyridines are of particular importance. The amino group serves as a key synthetic handle for building larger, more complex structures, such as fused ring systems or libraries of substituted analogues via N-acylation, N-alkylation, or diazotization reactions. When combined with a nitrile group, as in the isonicotinonitrile framework, the synthetic versatility is further enhanced. The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to form various heterocycles like tetrazoles. The presence of a chlorine atom on the ring further modulates the electronic character of the pyridine system and provides an additional site for modification through cross-coupling reactions. This compound (Figure 1) strategically combines these three functionalities, positioning it as a high-value intermediate for drug discovery programs.

Figure 1. Chemical Structure of this compound.

Physicochemical and Spectroscopic Profile

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is essential for laboratory handling, reaction setup, and analytical method development.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1393106-21-2[2][3]
Molecular Formula C₆H₄ClN₃[3]
Molecular Weight 153.57 g/mol [3]
IUPAC Name This compound[4]
Synonyms 2-amino-5-chloropyridine-4-carbonitrile[4]
Appearance Solid (Typical)[5]
Purity ≥95% (Commercially Available)[3][4]
Storage Inert atmosphere, room temperature, keep in dark place[6]
Spectroscopic Characterization

While specific spectra are dependent on the acquisition conditions, the expected spectroscopic signatures are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at C3 (adjacent to the amino group) and the proton at C6 would appear as singlets (or narrow doublets due to meta-coupling, though often unresolved). The chemical shifts would be influenced by the opposing electronic effects of the electron-donating amino group and the electron-withdrawing nitrile and chloro groups. A broad signal corresponding to the -NH₂ protons would also be present.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals for each of the unique carbon atoms in the molecule, including the nitrile carbon (C≡N) typically found around 115-120 ppm.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies would include a sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N stretch, and a pair of N-H stretching bands in the 3300-3500 cm⁻¹ region, typical for a primary amine.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), appearing at m/z 153 and 155.

Historical Context and Emergence

The precise first synthesis of this compound is not prominently documented in seminal historical literature. Its emergence is more closely tied to the modern era of synthetic chemistry, driven by the demand for novel, functionalized heterocyclic building blocks for combinatorial chemistry and targeted drug discovery.

However, the history of its structural isomers and related precursors is well-established. The synthesis of the isomeric 2-amino-5-chloropyridine was first reported by Tschischibabin in 1928 via the chlorination of 2-aminopyridine.[7] Subsequent decades saw significant efforts to improve the selectivity and yield of this reaction, as direct chlorination often led to mixtures of mono- and di-chlorinated products.[7] Patented processes from the 1970s demonstrated that conducting the chlorination in a strongly acidic medium (Hammett acidity function < -3.5) could protonate the 2-aminopyridine, deactivating the ring towards over-chlorination and selectively yielding the 5-chloro isomer.[7] This fundamental work laid the chemical groundwork for the controlled synthesis of chloro-aminopyridines, the foundational scaffold of the target molecule.

Synthesis and Mechanistic Insights

While multiple synthetic routes can be envisioned, a practical and robust pathway can be proposed based on established transformations of pyridine derivatives.

Retrosynthetic Analysis

A logical retrosynthetic analysis (Figure 2) suggests that this compound can be derived from 2-amino-5-chloroisonicotinamide. This amide precursor could be formed from the corresponding ester or acid chloride, which in turn originates from 2-amino-5-chloroisonicotinic acid. The key chloro- and amino-substituted pyridine ring can be traced back to a more readily available starting material like 2-aminoisonicotinic acid.

Retrosynthesis target This compound amide 2-Amino-5-chloroisonicotinamide target->amide Dehydration acid 2-Amino-5-chloroisonicotinic Acid amide->acid Amide Formation start 2-Aminoisonicotinic Acid acid->start Chlorination

Figure 2. Retrosynthetic analysis of this compound.
Proposed Synthetic Protocol and Workflow

The following multi-step protocol outlines a feasible laboratory-scale synthesis. The causality behind each step is explained to provide field-proven insight.

SynthesisWorkflow cluster_0 Step 1: Selective Chlorination cluster_1 Step 2: Amide Formation cluster_2 Step 3: Dehydration to Nitrile start 2-Aminoisonicotinic Acid step1_reagent + SO₂Cl₂ or NCS in strong acid start->step1_reagent step1_product 2-Amino-5-chloroisonicotinic Acid step1_reagent->step1_product step2_reagent + 1. SOCl₂ + 2. NH₄OH step1_product->step2_reagent step2_product 2-Amino-5-chloroisonicotinamide step2_reagent->step2_product step3_reagent + P₂O₅ or POCl₃ (Dehydrating Agent) step2_product->step3_reagent final_product This compound step3_reagent->final_product

Figure 3. Proposed synthetic workflow for this compound.

Protocol Details:

Step 1: Synthesis of 2-Amino-5-chloroisonicotinic Acid

  • Rationale: The C5 position of the 2-aminopyridine ring is electronically enriched and sterically accessible, making it the preferred site for electrophilic substitution. Using a strong acid medium protonates the ring nitrogen, which deactivates the ring slightly but prevents side reactions and directs chlorination to the 5-position.[7]

  • Procedure:

    • Suspend 2-aminoisonicotinic acid (1.0 eq) in a suitable strong acid solvent (e.g., concentrated sulfuric acid or acetic acid).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) (1.05-1.1 eq) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Adjust the pH to ~3-4 with a saturated aqueous solution of sodium hydroxide or sodium carbonate to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-5-chloroisonicotinic acid.

Step 2: Synthesis of 2-Amino-5-chloroisonicotinamide

  • Rationale: Conversion of the carboxylic acid to the primary amide is a necessary intermediate step for dehydration to the nitrile. A two-step, one-pot procedure via an acid chloride intermediate is highly efficient. Thionyl chloride (SOCl₂) is an excellent choice as it produces gaseous byproducts (SO₂ and HCl) that are easily removed.

  • Procedure:

    • Suspend 2-amino-5-chloroisonicotinic acid (1.0 eq) in an excess of thionyl chloride containing a catalytic amount of DMF.

    • Heat the mixture to reflux for 2-4 hours. The solid should dissolve as the acid chloride is formed.

    • Cool the reaction to room temperature and remove the excess thionyl chloride under reduced pressure.

    • Carefully add the crude acid chloride residue to a cooled (0 °C) concentrated solution of aqueous ammonium hydroxide.

    • Stir vigorously for 1-2 hours. The amide product will precipitate.

    • Filter the solid, wash thoroughly with cold water, and dry under vacuum.

Step 3: Synthesis of this compound

  • Rationale: This final step involves the dehydration of the primary amide. Strong dehydrating agents are required. Phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) are commonly used and highly effective for this transformation.

  • Procedure:

    • Combine 2-amino-5-chloroisonicotinamide (1.0 eq) with a dehydrating agent like phosphorus oxychloride (2-3 eq) or phosphorus pentoxide (1.5 eq).

    • Heat the mixture gently (e.g., 80-100 °C) for 2-6 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction mixture and carefully quench by pouring it onto a mixture of ice and a base (e.g., sodium carbonate solution) to neutralize the acidic reagent.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups.

  • The Amino Group (-NH₂): This group is a potent nucleophile and a key attachment point. It readily participates in reactions to form amides, sulfonamides, ureas, and is a crucial component in building fused heterocyclic systems like imidazo[4,5-b]pyridines or pyrido[2,3-d]pyrimidines, which are common cores in kinase inhibitors.

  • The Chloro Group (-Cl): The chlorine atom serves two main purposes. First, it modifies the electronic properties of the pyridine ring, which can be crucial for tuning the pKa and binding affinity of the final molecule. Second, it is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups at the C5 position.

  • The Nitrile Group (-C≡N): The nitrile is a versatile functional group. It is a bioisostere for various functionalities and can act as a hydrogen bond acceptor. Synthetically, it can be converted into other groups as previously mentioned (amines, amides, carboxylic acids, tetrazoles), providing multiple pathways for late-stage diversification of a lead compound.

Applications cluster_amino Amino Group Reactions cluster_chloro Chloro Group Reactions cluster_nitrile Nitrile Group Reactions center_mol This compound amide Amide/Sulfonamide Formation center_mol->amide suzuki Suzuki Coupling (Aryl/Heteroaryl attachment) center_mol->suzuki tetrazole Tetrazole Formation (Acid Bioisostere) center_mol->tetrazole fused_ring Fused Heterocycle (e.g., Kinase Scaffolds) buchwald Buchwald-Hartwig (N/O-Arylation) amine_reduction Reduction to Aminomethyl

Figure 4. Synthetic utility of this compound in drug discovery.

Analytical and Quality Control Methodologies

Ensuring the purity and identity of key intermediates is paramount in drug development. A self-validating analytical protocol is essential for quality control.

High-Performance Liquid Chromatography (HPLC)

A robust reverse-phase HPLC method is the standard for assessing the purity of this compound.

Table 2: Example HPLC Method for Purity Assessment

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reverse-phase column provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase ensures the amino group is protonated, leading to sharper peaks and consistent retention.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minA broad gradient ensures elution of the main compound as well as any potential non-polar or polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate balances resolution and run time.
Detection UV at 254 nm and 280 nmAromatic pyridines typically have strong absorbance at these wavelengths, allowing for sensitive detection.
Injection Volume 10 µLStandard volume for analytical HPLC.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.

Conclusion and Future Outlook

This compound represents a strategically designed molecular building block with significant potential for accelerating drug discovery programs. Its trifunctional nature provides chemists with a versatile platform for generating chemical diversity through reliable and well-understood synthetic transformations. While its own history is relatively recent, it is built upon a deep foundation of pyridine chemistry. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the utility of such pre-functionalized, high-value intermediates is expected to increase, solidifying the role of this compound in the modern medicinal chemist's toolbox.

References

Methodological & Application

Suzuki coupling reactions with 2-Amino-5-chloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling with 2-Amino-5-chloroisonicotinonitrile for Pharmaceutical Scaffolding

Abstract

The 2-amino-5-arylisonicotinonitrile framework is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for synthesizing these structures from this compound.[1] This application note serves as an in-depth guide for researchers, providing a robust theoretical framework, detailed experimental protocols, and critical insights into optimizing this specific transformation. We will delve into the reaction mechanism, explore the rationale behind the selection of catalysts, ligands, bases, and solvents, and offer a comprehensive, field-tested protocol for successful synthesis and purification.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides.[2][3] The reaction proceeds through a well-defined palladium-based catalytic cycle, which consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which reacts with the aryl halide (this compound). The palladium atom inserts itself into the carbon-chlorine bond, leading to the formation of a square planar Palladium(II) complex.[4] This step is often the rate-determining step of the entire cycle.[3]

  • Transmetalation: For this step to occur, the organoboron reagent (an arylboronic acid in this case) must first be activated by a base.[5] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex. This boronate complex then transfers its organic group to the Palladium(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination: In the final step, the two organic ligands on the Palladium(II) complex couple and are expelled as the desired biaryl product. This process reduces the palladium center from Pd(II) back to its Pd(0) state, thus regenerating the active catalyst, which can then re-enter the catalytic cycle.[6][7]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_products Products Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X (Oxidative Addition Intermediate) Pd0->ArPdX Oxidative Addition + Ar-X ArPdAr_prime Ar-Pd(II)L_n-Ar' (Transmetalation Intermediate) ArPdX->ArPdAr_prime Transmetalation + Ar'-B(OR)2 + Base ArPdAr_prime->Pd0 Reductive Elimination Ar_Ar_prime Ar-Ar' (Coupled Product) ArPdAr_prime->Ar_Ar_prime

Figure 1: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Coupling with this compound

The successful coupling of this compound requires careful consideration of its unique electronic and structural properties. The pyridine ring is electron-deficient, and the presence of both an amino group and a chloro substituent introduces specific challenges and opportunities for optimization.

  • Substrate Reactivity: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in the oxidative addition step.[5] The electron-deficient nature of the pyridine ring in this compound can help to facilitate this otherwise challenging step.

  • Catalyst and Ligand Selection: The choice of the palladium source and, more critically, the supporting ligand is paramount.

    • Palladium Precatalyst: Common choices include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts like Pd(PPh₃)₄.[3][8] These Pd(II) and Pd(0) sources are reduced in situ to generate the active Pd(0) species.

    • Ligands: For coupling aryl chlorides, bulky and electron-rich phosphine ligands are essential. They stabilize the palladium center, promote the oxidative addition, and facilitate the reductive elimination.[9] Ligands such as SPhos, XPhos, or P(t-Bu)₃ are often highly effective.[5][8] The amino group on the pyridine substrate can potentially coordinate to the palladium center, but studies have shown that Suzuki couplings can proceed efficiently on aminopyridines without needing a protecting group.[1][10]

  • Base and Solvent System: The base plays a crucial role in activating the boronic acid for transmetalation.[5]

    • Base: A moderately strong base is typically required. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[7][11] The choice of base can be solvent-dependent and may require empirical optimization.[8][11]

    • Solvent: A polar aprotic solvent is often preferred to facilitate the dissolution of the reagents and stabilize charged intermediates. Common choices include 1,4-dioxane, DMF, or toluene, frequently used with water as a co-solvent.[8][12] The water aids in dissolving the inorganic base and facilitates the formation of the boronate "ate" complex.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>97%Sigma-AldrichStore in a cool, dry place.
Arylboronic Acid>95%Combi-Blocks1.2 equivalents. Stability can vary; some are best stored refrigerated.[13]
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Catalyst gradeStrem Chemicals2 mol %. Air-sensitive, handle under inert gas.
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)>98%Sigma-Aldrich4 mol %. Air-sensitive, handle under inert gas.
Potassium Phosphate (K₃PO₄), anhydrous>98%Fisher Scientific2.0 equivalents. Finely powder before use to maximize surface area.
1,4-Dioxane, anhydrousDriSolv™ or similarEMD MilliporeUse a freshly opened bottle or solvent from a purification system.
Deionized WaterN/AIn-houseMust be degassed before use.
Ethyl AcetateACS GradeVWRFor extraction.
Brine (Saturated NaCl solution)N/AIn-houseFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWRFor drying organic layer.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
Equipment
  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas line (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Standard laboratory glassware (separatory funnel, flasks, etc.)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Column chromatography setup

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[14][15]

  • Handling Reagents: this compound and boronic acids can be irritating to the skin, eyes, and respiratory system.[14][16] Handle these solids in a fume hood. Palladium catalysts and phosphine ligands are air-sensitive and potentially toxic; handle them under an inert atmosphere.[15]

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. All operations should be conducted in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual solids, according to institutional guidelines.

Step-by-Step Procedure

Experimental_Workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Add Solids: - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - K3PO4 (2.0 eq) B Add Catalyst System: - Pd2(dba)3 (0.02 eq) - SPhos (0.04 eq) A->B C Inert Atmosphere: Evacuate and backfill flask with Argon (3x) B->C D Add Degassed Solvents: - 1,4-Dioxane - Water (e.g., 4:1 v/v) C->D E Heat & Stir: Set to 80-100 °C D->E F Monitor Progress: Check by TLC or LC-MS (2-12 hours) E->F G Cool to RT & Quench: Dilute with Ethyl Acetate and water F->G H Extraction: Separate layers, wash organic phase with water and brine G->H I Dry & Concentrate: Dry over Na2SO4, filter, and evaporate solvent H->I J Purification: Column chromatography on silica gel I->J

Figure 2: A streamlined workflow for the Suzuki coupling protocol.

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and finely powdered potassium phosphate (2.0 mmol, 2.0 eq.).

  • Catalyst Addition: In a separate vial under an inert atmosphere, weigh Pd₂(dba)₃ (0.02 mmol, 2 mol %) and SPhos (0.04 mmol, 4 mol %). Add this catalyst/ligand mixture to the Schlenk flask.

  • Inerting the System: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[8]

  • Solvent Addition: Through a septum, add degassed 1,4-dioxane (e.g., 4 mL) and degassed deionized water (e.g., 1 mL) via syringe.[17]

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[17]

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to yield the pure 2-amino-5-arylisonicotinonitrile product.

Optimization and Troubleshooting

The success of the Suzuki coupling can be highly dependent on the specific substrates and conditions used. The following table provides a guide for optimization based on common observations.

ParameterCondition A (Standard)Condition B (For Electron-Poor Boronic Acids)Condition C (For Sterically Hindered Partners)Rationale & Reference
Catalyst/Ligand Pd₂(dba)₃ / SPhosPd(OAc)₂ / RuPhosPd-PEPPSI-IPrElectron-rich and bulky ligands are generally effective.[9] RuPhos can be beneficial for electron-deficient partners. N-heterocyclic carbene (NHC) ligands like IPr can be effective for challenging couplings.[18]
Base K₃PO₄Cs₂CO₃K₂CO₃Cs₂CO₃ is a stronger, more soluble base that can accelerate slow reactions.[11] K₂CO₃ is a milder, cost-effective alternative.[10]
Solvent System Dioxane/Water (4:1)Toluene/Water (10:1)DMFToluene can be effective for less polar substrates.[12] DMF is a highly polar solvent that can sometimes improve reactivity, but may require higher temperatures and can be difficult to remove.[12]
Temperature 90 °C100 °C110 °CHigher temperatures can overcome activation barriers for less reactive substrates, but may also lead to catalyst decomposition or side reactions.

Common Troubleshooting Scenarios:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium source and ligand are not degraded. Use freshly opened reagents and maintain a strict inert atmosphere.[8]

    • Inefficient Base: The base may not be sufficiently strong or soluble. Try switching to Cs₂CO₃ or using a different solvent system.[11]

  • Protodeboronation (Loss of Boronic Acid):

    • This side reaction can compete with the desired coupling. Using a less aqueous solvent system, a milder base (like KF), or a boronic ester instead of the acid can mitigate this issue.[5][19]

  • Homocoupling of Boronic Acid:

    • This side product forms from the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen. Ensure the reaction is thoroughly degassed.[8]

Conclusion

The Suzuki-Miyaura cross-coupling provides a reliable and highly adaptable method for the synthesis of 2-amino-5-arylisonicotinonitriles. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can successfully navigate the challenges posed by this specific substrate. The protocol and optimization strategies outlined in this guide offer a comprehensive framework for drug development professionals to efficiently generate diverse libraries of these valuable heterocyclic compounds, accelerating the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Amino-5-chloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Amino-5-chloroisonicotinonitrile in Heterocyclic Synthesis

This compound is a highly functionalized pyridine derivative that serves as a versatile and strategic starting material in the synthesis of a diverse array of fused heterocyclic compounds. Its intrinsic chemical architecture, featuring a nucleophilic amino group, an electrophilic nitrile moiety, and a halogenated site amenable to further modification, makes it a privileged scaffold in medicinal chemistry and drug discovery. The ortho-positioning of the amino and nitrile groups facilitates a range of cyclization reactions, leading to the efficient construction of bicyclic systems of significant therapeutic interest.

The resulting heterocyclic cores, such as pyrido[2,3-d]pyrimidines, thieno[2,3-b]pyridines, and furo[2,3-b]pyridines, are prevalent in numerous biologically active molecules. These scaffolds have been identified as potent inhibitors of various kinases, dihydrofolate reductase, and other key enzymes implicated in cancer, inflammatory diseases, and microbial infections.[1][2] This guide provides a comprehensive overview of the synthetic pathways originating from this compound, complete with detailed protocols and mechanistic insights to empower researchers in the fields of chemical synthesis and drug development.

Core Synthetic Strategies and Mechanistic Considerations

The synthetic utility of this compound is primarily centered on the reactivity of the o-amino-nitrile functionality. This arrangement allows for the construction of a second ring fused to the pyridine core through cyclocondensation reactions with various electrophilic reagents. The choice of reagent dictates the nature of the resulting heterocyclic system.

I. Synthesis of Pyrido[2,3-d]pyrimidines

The pyrido[2,3-d]pyrimidine scaffold is a key pharmacophore in a number of approved drugs and clinical candidates, including kinase inhibitors.[1] The synthesis of this ring system from this compound typically involves the introduction of the remaining atoms of the pyrimidine ring through reaction with one- or two-carbon synthons.

A. Reaction with Formamide or Dimethylformamide-Dimethyl Acetal (DMF-DMA)

A common and direct method for the construction of the pyrido[2,3-d]pyrimidine ring is the reaction of the o-amino-nitrile with a one-carbon electrophile that also serves as a nitrogen source or facilitates the incorporation of nitrogen.

  • Causality of Reagent Choice:

    • Formamide: Serves as both a source of a single carbon and a nitrogen atom. The reaction proceeds through initial formation of a formamidine intermediate, followed by thermal cyclization.

    • DMF-DMA: This reagent acts as a highly reactive one-carbon electrophile. It reacts with the amino group to form a dimethylaminomethyleneamino intermediate. This intermediate is then cyclized in the presence of a nitrogen source, such as ammonia or an amine, to furnish the pyrimidine ring. The dimethylamino group is a good leaving group, facilitating the subsequent cyclization step.

Experimental Protocol: Synthesis of 7-Chloro-4-aminopyrido[2,3-d]pyrimidine

This protocol is adapted from general procedures for the synthesis of pyrido[2,3-d]pyrimidines from o-aminonicotinonitriles.[3]

  • Step 1: Formation of the Amidrazone Intermediate

    • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (10 mL/g of starting material), add dimethylformamide-dimethyl acetal (DMF-DMA) (1.5 eq).

    • Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

  • Step 2: Cyclization to the Pyrido[2,3-d]pyrimidine Core

    • To the cooled reaction mixture containing the intermediate, add a solution of ammonia in methanol (7N, 5.0 eq).

    • Heat the mixture in a sealed vessel at 100-120 °C for 6-12 hours.

    • After cooling, the solvent is removed under reduced pressure.

    • The resulting residue is triturated with water or a cold solvent like ethanol, and the solid product is collected by filtration.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) to yield 7-chloro-4-aminopyrido[2,3-d]pyrimidine.

ReagentRoleKey ParametersExpected Yield
DMF-DMAOne-carbon electrophile1.5 eq, 80-100 °C, 2-4hIntermediate
Ammonia in MethanolNitrogen source for cyclization5.0 eq, 100-120 °C, 6-12h60-80%

Logical Workflow for Pyrido[2,3-d]pyrimidine Synthesis

G start This compound intermediate N'-(5-chloro-4-cyanopyridin-2-yl)-N,N-dimethylformimidamide start->intermediate Formylation reagent1 DMF-DMA product 7-Chloro-4-aminopyrido[2,3-d]pyrimidine intermediate->product Cyclization reagent2 Ammonia G start 5-Chloro-2-mercapto-3-cyanopyridine intermediate1 S-alkylated intermediate start->intermediate1 S-Alkylation reagent1 Chloroacetonitrile intermediate2 Carbanion formation intermediate1->intermediate2 Deprotonation reagent2 Base (NaOEt) intermediate3 Intramolecular cyclization intermediate2->intermediate3 Nucleophilic attack on CN product 3-Amino-6-chloro-2-cyanothieno[2,3-b]pyridine intermediate3->product Tautomerization G start This compound intermediate N-Alkylated Intermediate start->intermediate N-Alkylation reagent1 α-Haloketone product 2-Aryl-6-chloro-3-aminofuro[2,3-b]pyridine intermediate->product Intramolecular Cyclization reagent2 Acid or Base Catalyst

References

Application Notes & Protocols: Strategic N-Alkylation of 2-Amino-5-chloroisonicotinonitrile for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the N-alkylation of 2-amino-5-chloroisonicotinonitrile, a pivotal scaffold in contemporary medicinal chemistry. The strategic introduction of alkyl groups onto the exocyclic amino function is a critical step in modulating the pharmacological, pharmacokinetic, and toxicological profiles of derivative compounds. These application notes are designed for researchers, scientists, and drug development professionals, offering a blend of detailed, step-by-step protocols and the underlying chemical principles that govern these transformations. We will explore two robust and widely applicable methodologies: classical N-alkylation via nucleophilic substitution and reductive amination. The causality behind the selection of reagents, solvents, and reaction conditions is elucidated to empower researchers to not only replicate these protocols but also to troubleshoot and adapt them for novel derivatives.

Introduction: The Significance of the 2-Aminopyridine Scaffold

The this compound moiety is a privileged structure in drug discovery. The pyridine ring serves as a versatile bioisostere for phenyl groups, offering improved solubility and metabolic stability, while the amino group provides a key hydrogen bond donor and a vector for synthetic elaboration. N-alkylation of this primary amine is a fundamental strategy to:

  • Modulate Potency and Selectivity: The nature of the N-alkyl substituent can profoundly influence interactions with the target protein, fine-tuning binding affinity and selectivity.

  • Optimize ADME Properties: Altering lipophilicity and polarity through N-alkylation can enhance absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Explore Structure-Activity Relationships (SAR): A systematic variation of the N-alkyl group is essential for building a comprehensive SAR understanding of a chemical series.

This guide provides the practical and theoretical framework for achieving selective N-mono-alkylation, a common challenge due to the potential for overalkylation.[1]

Mechanistic Considerations and Reactivity

The N-alkylation of this compound is governed by the nucleophilic character of the exocyclic amino group. This primary amine is the most nucleophilic site in the molecule, making it the preferred point of attack for electrophilic alkylating agents.

  • Regioselectivity: While the pyridine ring nitrogen (N1) is also a potential nucleophile, its basicity and nucleophilicity are significantly attenuated by the electron-withdrawing effects of the adjacent cyano group and the chloro-substituent at position 5. Consequently, alkylation occurs preferentially at the exocyclic C2-amino group under most standard conditions.

  • Nucleophilicity: The reactivity of the C2-amino group can be enhanced by deprotonation with a suitable base, forming a more potent nucleophilic amide anion. The choice of base is critical and must be tailored to the reactivity of the alkylating agent and the stability of the starting material.

Protocol I: Classical N-Alkylation with Alkyl Halides

This method is a cornerstone of synthetic organic chemistry, relying on the direct reaction of the amine with an alkyl halide in the presence of a base. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Causality Behind Experimental Design
  • Base Selection: The base's primary role is to deprotonate the 2-amino group, increasing its nucleophilicity.

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are mild, inexpensive, and effective bases for reactive alkyl halides like methyl iodide or benzyl bromide. Cesium carbonate is often more effective due to its higher solubility in organic solvents and the "cesium effect," which promotes faster reactions.[2]

    • Stronger Bases (NaH, t-BuOK): For less reactive alkyl halides or sterically hindered systems, a stronger base may be required to generate a sufficient concentration of the nucleophilic anion. However, their use increases the risk of side reactions.

  • Solvent Choice: Polar aprotic solvents (DMF, Acetonitrile, DMSO) are ideal as they solvate the cation of the base while leaving the anion relatively "naked" and reactive, thus accelerating the SN2 reaction.

  • Alkylating Agent: The reactivity order for halides is I > Br > Cl. Alkyl iodides are the most reactive but may be less stable or more expensive. Alkyl bromides often provide a good balance of reactivity and stability.[3]

  • Temperature: Most reactions are conducted between room temperature and 80 °C.[3] Higher temperatures can accelerate sluggish reactions but may also promote side reactions, including dialkylation or decomposition.

Detailed Experimental Protocol
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the selected anhydrous solvent (e.g., Acetonitrile, 5-10 mL per mmol of substrate).

  • Base Addition: Add the base (e.g., K₂CO₃, 1.5 - 2.0 eq) to the suspension. Stir the mixture at room temperature for 15-30 minutes.

  • Alkylating Agent Addition: Add the alkyl halide (1.05 - 1.2 eq) dropwise to the reaction mixture. Note: Using a slight excess of the amine can help minimize dialkylation.

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Alternatively, pour the reaction mixture into deionized water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate to obtain the crude product, which is then purified by silica gel column chromatography.

Data Summary: Classical N-Alkylation Conditions
Alkyl HalideBaseSolventTemperature (°C)Typical Time (h)Expected Yield (%)
Methyl IodideK₂CO₃DMF60-804-885-95
Ethyl BromideK₂CO₃AcetonitrileReflux6-1280-90
Benzyl BromideCs₂CO₃Acetonitrile50-703-690-98
Propargyl BromideK₂CO₃AcetoneReflux5-1075-85

Note: These are representative conditions adapted from similar aminopyridine alkylations and should be optimized for each specific substrate.[3]

Workflow Diagram: Classical N-Alkylation

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Amine, Base, & Anhydrous Solvent add_alkyl Add Alkyl Halide (1.1 eq) Dropwise start->add_alkyl heat Heat & Stir (e.g., 60-80°C) add_alkyl->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete quench Aqueous Work-up & Extraction cool->quench purify Dry, Concentrate, & Purify via Chromatography quench->purify product Isolated N-Alkylated Product purify->product G cluster_imine Imine Formation cluster_reduction In-Situ Reduction cluster_workup Work-up & Purification start Combine Amine, Aldehyde, & Solvent stir Stir at RT (1-2h) start->stir add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) stir->add_reductant react Stir at RT until complete (Monitor by TLC/LC-MS) add_reductant->react quench Quench with aq. NaHCO₃ react->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, & Purify via Chromatography extract->purify product Isolated N-Alkylated Product purify->product

References

Application Notes & Protocols: The Utility of 2-Amino-5-chloroisonicotinonitrile in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The relentless evolution of resistance in agricultural pests necessitates the continuous development of novel and effective crop protection agents. Within the landscape of modern agrochemical research, heterocyclic compounds serve as foundational scaffolds for a significant portion of new active ingredients.[1] Among these, pyridine derivatives are particularly prominent. This document provides a detailed technical guide on the application of 2-Amino-5-chloroisonicotinonitrile , a key heterocyclic building block, in the synthesis of advanced agrochemicals. We will focus on its role as a precursor in the synthesis of the sulfoximine class of insecticides, exemplified by the potent and commercially significant molecule, Sulfoxaflor. This guide is intended for researchers, synthetic chemists, and professionals in the agrochemical and drug development sectors, offering insights into synthetic strategy, reaction mechanisms, and practical laboratory protocols.

Physicochemical Profile of the Core Intermediate

Understanding the fundamental properties of the starting material is critical for process development and optimization. This compound is a substituted pyridine nitrile that serves as a versatile intermediate.

PropertyValueSource
CAS Number 1393106-21-2[2][3]
Molecular Formula C₆H₄ClN₃[2][3]
Molecular Weight 153.57 g/mol [2][3]
IUPAC Name This compound[4]
Appearance Off-white to light yellow solidGeneric MSDS
Storage Keep in a dark place, inert atmosphere, room temperature[2][3]

Central Application: Synthesis of Sulfoximine Insecticides

The primary application of pyridine nitrile cores, structurally analogous to this compound, is in the synthesis of the sulfoximine insecticide class. Sulfoxaflor, the first commercialized compound in this class, demonstrates high efficacy against a broad spectrum of sap-feeding insects, many of which have developed resistance to established insecticide classes like neonicotinoids.[5][6]

The synthesis of Sulfoxaflor is a multi-step process that masterfully constructs a complex side chain onto the pyridine core and elaborates the unique sulfoximine functional group. While the commercial synthesis often starts with a trifluoromethyl-substituted pyridine for enhanced bioactivity, the fundamental chemical transformations provide a blueprint for how intermediates like this compound are utilized.[6]

Conceptual Synthetic Workflow

The following diagram illustrates the logical progression from a functionalized pyridine core to the final sulfoximine insecticide. This workflow represents a key strategic approach in modern insecticide discovery.

G cluster_0 Pyridine Core Functionalization cluster_1 Sulfur Moiety Introduction cluster_2 Sulfoximine Formation & Finalization A 2-Amino-5-chloro- isonicotinonitrile (or analogue like 2-chloro-5-trifluoromethylpyridine) B Intermediate A: Pyridine with Ethyl Side Chain A->B Side-chain coupling reaction C Intermediate B: Thioether Derivative B->C Nucleophilic substitution with a thiol D Intermediate C: Sulfoxide C->D Controlled Oxidation E Intermediate D: Sulfilimine D->E Imination F Final Product: Sulfoxaflor (N-Cyanated Sulfoximine) E->F Oxidation & Cyanation

Caption: Conceptual workflow for sulfoximine insecticide synthesis.

Detailed Synthetic Protocol: Laboratory-Scale Synthesis of a Sulfoxaflor Analogue

This section details a representative, multi-step protocol for synthesizing a sulfoximine insecticide. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Protocol 1: Side-Chain Installation via Nucleophilic Substitution

Objective: To introduce the key ethyl sulfide side chain onto the pyridine ring. This reaction leverages the reactivity of the pyridine core with a suitable nucleophile.

Rationale: The reaction described in patent literature involves the nucleophilic substitution of a halogen on the pyridine ring with a carbanion derived from methyl ethyl sulfide.[7] A strong base is required to deprotonate the α-carbon of the sulfide, creating a potent nucleophile that attacks the electron-deficient pyridine ring.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

  • Reagent Addition: Cool the flask to -78 °C in a dry ice/acetone bath. Add methyl ethyl sulfide (1.2 equivalents) to the THF.

  • Deprotonation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture for 1 hour at this temperature to generate the carbanion.

  • Coupling: Add a solution of the starting pyridine (e.g., 5-chloro-2-(trifluoromethyl)pyridine) (1.0 equivalent) in anhydrous THF (20 mL) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired thioether intermediate.[7]

Protocol 2: Formation of the Sulfoximine Moiety

Objective: To convert the synthesized thioether into the core sulfoximine functional group through a two-stage oxidation and imination process.

Rationale: This is the most critical transformation. It involves a first oxidation to a sulfoxide, followed by imination to a sulfilimine, and a final oxidation to the sulfoximine. The choice of reagents is crucial for controlling selectivity and achieving high yields.

Step-by-Step Methodology:

  • First Oxidation (to Sulfoxide):

    • Dissolve the thioether intermediate (1.0 equivalent) in methanol (MeOH).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of Oxone® (potassium peroxymonosulfate) (1.1 equivalents) in water dropwise.

    • Stir for 2-4 hours, monitoring by TLC. Upon completion, quench with sodium sulfite solution and extract with dichloromethane (DCM). The crude sulfoxide is often used directly in the next step.

  • Imination (to Sulfilimine):

    • Dissolve the crude sulfoxide in DCM.

    • Add sodium azide (NaN₃) (1.5 equivalents).

    • Cool to 0 °C and slowly add concentrated sulfuric acid (H₂SO₄).

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Carefully pour the mixture over crushed ice and neutralize with aqueous sodium hydroxide (NaOH) to pH 8-9. Extract with DCM, dry, and concentrate to obtain the crude sulfilimine.

  • Second Oxidation & Cyanation (to N-Cyano Sulfoximine - Sulfoxaflor):

    • Dissolve the crude sulfilimine in a suitable solvent like acetonitrile.

    • Add cyanogen bromide (BrCN) (1.2 equivalents) and a mild base such as potassium carbonate (K₂CO₃).

    • To this mixture, add an oxidizing agent like potassium permanganate (KMnO₄) portion-wise at 0 °C.

    • Stir until the reaction is complete (monitored by LC-MS).

    • Filter the reaction mixture, concentrate the filtrate, and purify by column chromatography or recrystallization to obtain the final product, Sulfoxaflor.

Mechanism of Action: A Distinct Interaction with nAChRs

The insecticidal power of Sulfoxaflor stems from its action as an agonist at insect nicotinic acetylcholine receptors (nAChRs).[5][8] These receptors are critical for nerve impulse transmission in insects.

Causality of Action:

  • Binding: Sulfoxaflor binds to the nAChRs in the insect's central nervous system.

  • Activation: This binding activates the receptor, causing an uncontrolled flow of ions and continuous nerve stimulation.

  • Result: The overstimulation leads to tremors and paralysis, ultimately resulting in the death of the insect.

Crucially, Sulfoxaflor functions in a manner distinct from other nAChR-targeting insecticides like neonicotinoids.[5][8] This unique interaction is a key reason for its effectiveness against neonicotinoid-resistant insect populations.[6]

A Sulfoxaflor B Insect nAChR (Nicotinic Acetylcholine Receptor) A->B Binds & Activates C Uncontrolled Nerve Firing B->C Causes D Paralysis & Death of Insect C->D Leads to

Caption: Mode of action of Sulfoxaflor on insect nAChRs.

Structure-Activity Relationship (SAR) Highlights

The development of Sulfoxaflor from simpler pyridine precursors reveals important SAR insights that guide modern agrochemical design.

Structural FeatureObservationImplication
Pyridine Ring Substituent Replacing a 6-chloro group with a 6-trifluoromethyl (CF₃) group dramatically increases insecticidal potency.[6]The electron-withdrawing nature and lipophilicity of the CF₃ group likely enhance binding affinity to the nAChR target site.
Sulfoximine N-Substituent The N-cyano group is optimal for high activity. However, replacement with other groups, including larger N-heterocycles like thiazoles, can retain significant efficacy.[9]This indicates that while a small, electron-deficient group is preferred, the binding pocket can accommodate larger functionalities, opening avenues for further analogue development.
Core Heterocycle Replacing the 6-substituted pyridine with a 5-chlorothiazole results in a significant drop in activity.[6]The pyridine scaffold itself is a critical pharmacophore, essential for proper orientation and interaction with the receptor.

Conclusion

This compound and its structural analogues are not merely chemical intermediates; they are enabling building blocks for the creation of sophisticated, next-generation insecticides. The synthesis of Sulfoxaflor showcases a strategic approach to agrochemical design, where a functionalized heterocyclic core is elaborated to produce a molecule with a novel mode of action capable of overcoming existing resistance mechanisms. The protocols and insights provided herein demonstrate the immense value of this chemical scaffold and underscore the importance of innovative synthetic chemistry in addressing the ongoing challenges of global food security and pest management.

References

Leveraging 2-Amino-5-chloroisonicotinonitrile as a Versatile Precursor for the Synthesis of Novel Ligands

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-chloroisonicotinonitrile is a highly functionalized pyridine derivative that serves as an exceptionally versatile building block for the synthesis of novel heterocyclic ligands. Its strategic placement of an amino group, a nitrile moiety, and a reactive chloro substituent allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of its synthetic potential, detailing protocols for creating Schiff bases, bidentate chelators, and complex heterocyclic systems. We delve into the causality behind experimental choices, provide self-validating protocols complete with characterization checkpoints, and discuss the coordination chemistry and potential applications of the resulting ligands in catalysis and medicinal chemistry.

Introduction: The Strategic Value of this compound

In the quest for novel metal complexes with tailored properties, the design of the organic ligand is paramount. The ligand framework dictates the coordination geometry, electronic properties, and ultimately, the reactivity and function of the resulting metal complex. This compound (CAS RN: 1393106-21-2) has emerged as a precursor of significant interest due to its trifunctional nature.[1][2] The molecule incorporates:

  • A nucleophilic amino group , which is a prime site for derivatization, such as condensation reactions to form imines (Schiff bases).

  • An electrophilic nitrile group , which can participate in cyclization reactions or be hydrolyzed.

  • A chloro substituent , which can be displaced via nucleophilic aromatic substitution, allowing for further functionalization.

This combination of reactive sites, situated on a rigid pyridine core, provides a robust platform for developing ligands with diverse coordination modes and applications, ranging from catalysts for organic transformations to biologically active agents for drug development.[3][4][5]

Key Reactive Sites and Synthetic Potential

The synthetic utility of this compound is rooted in the distinct reactivity of its three primary functional groups. Understanding these sites allows for the logical design of synthetic pathways toward target ligands.

G cluster_0 This compound cluster_1 Reactive Sites cluster_2 Synthetic Pathways mol N_amino Nucleophilic Amino Group mol:e->N_amino:w CN_nitrile Cyclization-prone Nitrile Group mol:e->CN_nitrile:w Cl_chloro Displaceable Chloro Group mol:e->Cl_chloro:w P_schiff Schiff Base Formation N_amino->P_schiff P_cyclo Heterocyclic Cyclization N_amino->P_cyclo CN_nitrile->P_cyclo P_sub Nucleophilic Substitution Cl_chloro->P_sub

Figure 1: Reactive sites of this compound and corresponding synthetic pathways.

Synthetic Strategy I: Schiff Base Formation via the Amino Group

The most direct modification of the precursor involves the reaction of the primary amino group with aldehydes or ketones to form Schiff bases (imines). This reaction is a cornerstone of ligand synthesis, as the resulting imine nitrogen provides an additional coordination site.[3] When an aldehyde containing another donor atom (e.g., a hydroxyl group in salicylaldehyde) is used, multidentate ligands capable of forming stable chelate rings with metal ions can be readily synthesized.[6]

Protocol 3.1: Synthesis of a Bidentate N,N'-Ligand

This protocol details the synthesis of (E)-2-((benzylidene)amino)-5-chloroisonicotinonitrile.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount, ~3-4 drops)

  • Standard reflux apparatus, magnetic stirrer, and heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.54 g (10 mmol) of this compound in 40 mL of absolute ethanol. Stir until fully dissolved.

  • Reagent Addition: Add 1.11 g (1.05 mL, 10.5 mmol) of benzaldehyde to the solution, followed by 4 drops of glacial acetic acid.

    • Causality Note: Glacial acetic acid acts as a catalyst by protonating the carbonyl oxygen of the benzaldehyde, increasing its electrophilicity and accelerating the nucleophilic attack by the amino group.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 7:3 Hexane:Ethyl Acetate).

  • Isolation: After the reaction is complete, cool the flask to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold ethanol (10 mL each) to remove unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at 50 °C for 2 hours. The expected product is a crystalline solid.

Self-Validating Characterization:

  • Melting Point: Determine the melting point range of the dried product. A sharp melting point is indicative of high purity.

  • FT-IR Spectroscopy: Acquire an FT-IR spectrum. Look for the appearance of a strong C=N (imine) stretching band around 1620-1640 cm⁻¹ and the disappearance of the characteristic N-H stretching bands of the primary amine (around 3300-3450 cm⁻¹).

  • ¹H NMR Spectroscopy: The formation of the imine is confirmed by the appearance of a singlet for the azomethine proton (-N=CH-) typically in the range of 8.2-8.6 ppm.

Synthetic Strategy II: Cyclization to Form Fused Heterocycles

The juxtaposition of the amino and nitrile groups allows for intramolecular or intermolecular cyclization reactions to construct fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines. These structures are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.[4]

Protocol 4.1: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol outlines a common cyclization strategy using formamide to build the pyrimidine ring.

Materials:

  • This compound (1.0 eq)

  • Formamide

  • High-temperature thermometer and heating mantle

  • Beaker, glass rod

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, add 1.54 g (10 mmol) of this compound and 15 mL of formamide.

  • Heating: Heat the mixture to 160-170 °C with stirring.

    • Causality Note: At this high temperature, formamide serves as both the solvent and the reagent, providing the one-carbon unit required to form the pyrimidine ring. The reaction proceeds through an initial formylation of the amino group, followed by intramolecular cyclization and dehydration.

  • Reaction Time: Maintain the temperature for 5-6 hours. The reaction mixture will typically darken.

  • Precipitation: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of cold water while stirring vigorously. A solid precipitate should form.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like DMF/water.

Self-Validating Characterization:

  • ¹H NMR Spectroscopy: The spectrum should show the appearance of new aromatic protons corresponding to the pyrimidine ring, and the disappearance of the primary amine protons.

  • Mass Spectrometry: Confirm the molecular weight of the cyclized product. ESI-MS should show a clear [M+H]⁺ ion corresponding to the expected molecular formula.

  • FT-IR Spectroscopy: The characteristic nitrile (C≡N) peak around 2220 cm⁻¹ from the starting material should be absent.

G start Start: This compound reagents Add Aldehyde & Catalytic Acid start->reagents reflux Reflux in Ethanol (2-4 hours) reagents->reflux cool Cool to RT, then Ice Bath reflux->cool filter Vacuum Filter & Wash with Cold EtOH cool->filter dry Dry under Vacuum filter->dry char Characterize: MP, FT-IR, NMR dry->char end End: Pure Schiff Base Ligand char->end

Figure 2: Experimental workflow for the synthesis of a Schiff base ligand (Protocol 3.1).

Coordination Chemistry and Data Interpretation

Ligands derived from this compound can coordinate to a wide variety of transition metals.[5] The formation of a metal complex can be readily monitored using various spectroscopic and analytical techniques.

TechniquePrecursor (Starting Material)Schiff Base Ligand (Product)Metal Complex
FT-IR (cm⁻¹) ~3450, 3330 (N-H str)~2225 (C≡N str)~1620 (N-H bend)~3050 (Ar C-H str)~2225 (C≡N str)~1630 (C=N str)Shifts in C=N and C≡N bands; new low-frequency M-N/M-O bands.
¹H NMR (ppm) ~6.5-7.0 (br s, 2H, -NH₂)~7.5-8.5 (Ar-H)~8.2-8.6 (s, 1H, -N=CH)~7.2-8.6 (Ar-H)Broadening of ligand signals; disappearance of labile protons.
UV-Vis (nm) π → π* transitionsNew n → π* transitions from imine groupAppearance of d-d transition bands and/or charge-transfer bands.
Elemental Analysis C, H, N, Cl % match theoretical valuesC, H, N, Cl % match theoretical valuesC, H, N, Cl, and Metal % match proposed complex stoichiometry.

Table 1: Summary of expected characterization data for a typical ligand synthesis and complexation pathway.

The formation of a bidentate chelate with a metal(II) ion, such as Cu(II) or Ni(II), is a common outcome.[7] Chelation, the coordination of two or more donor atoms from a single ligand to a metal center, results in a thermodynamically stable metal-chelate complex due to the favorable entropy change known as the chelate effect.[6]

Applications in Catalysis and Drug Discovery

The structural diversity of ligands synthesized from this compound translates into a wide array of potential applications.

  • Catalysis: Schiff base complexes are well-known catalysts for various organic reactions, including oxidation, reduction, and cross-coupling reactions.[3] The electronic properties of the ligand can be tuned by modifying the substituents on the aldehyde precursor, thereby influencing the catalytic activity of the metal center.

  • Medicinal Chemistry: Pyridine and fused pyrimidine derivatives are prominent scaffolds in drug discovery.[4] Many derivatives of 2-aminobenzonitriles have been explored for their potential as antimicrobial, anti-inflammatory, and anticancer agents.[8][9] The synthesis of metal complexes can also be a strategy to enhance the biological activity of an organic ligand.[10] For example, cobalt complexes have been developed as hypoxia-selective cytotoxins, where the metal complex is stable and non-toxic until it is reduced in the low-oxygen environment of a tumor, releasing the potent cytotoxic ligand.

Conclusion

This compound stands out as a powerful and cost-effective precursor for constructing sophisticated ligand architectures. By leveraging its distinct functional groups, researchers can readily access a variety of Schiff bases, bidentate chelators, and complex heterocyclic systems. The protocols and principles outlined in this guide provide a solid foundation for exploring its chemistry, enabling the development of novel metal complexes with tailored properties for applications in catalysis, materials science, and drug discovery.

References

Microwave-Assisted Synthesis Using 2-Amino-5-chloroisonicotinonitrile: Protocols and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Rapid Medicinal Chemistry Scaffolding

Abstract

2-Amino-5-chloroisonicotinonitrile has emerged as a highly versatile and valuable heterocyclic building block in modern medicinal chemistry. Its trifunctional nature—possessing reactive amino, chloro, and nitrile groups on a pyridine core—provides multiple handles for synthetic diversification, making it a privileged starting material for the synthesis of complex molecules, particularly kinase inhibitors and other biologically active agents.[1][2][3] This application note serves as a technical guide for researchers, scientists, and drug development professionals, detailing robust protocols for key synthetic transformations utilizing this scaffold. By leveraging the power of Microwave-Assisted Organic Synthesis (MAOS), the described methods offer significant advantages over conventional heating, including drastically reduced reaction times, improved yields, enhanced reproducibility, and access to chemical space that is often challenging to explore via traditional thermal methods.[4][5][6][7][8] We present detailed, step-by-step protocols for high-value reactions such as Palladium-catalyzed Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and the construction of fused heterocyclic systems like 7-azaindoles.

The Strategic Value of the this compound Scaffold

The synthetic utility of this compound is rooted in the distinct reactivity of its three primary functional groups. This allows for selective and sequential modifications, enabling a modular approach to library synthesis.

  • C5-Chloro Group : This is the primary site for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. It is readily displaced in Suzuki, Buchwald-Hartwig, Sonogashira, and other similar transformations, allowing for the attachment of a wide array of aryl, heteroaryl, alkyl, and amino substituents.

  • C2-Amino Group : The amino group serves as a key nucleophile and a handle for building fused ring systems. It can undergo acylation, alkylation, or participate in condensation and cyclization reactions to form bicyclic heterocycles of significant pharmacological interest.

  • C4-Nitrile Group : While often retained as a key pharmacophoric feature, the nitrile group can also be hydrolyzed to a carboxylic acid or amide, or it can participate in cyclization reactions to form fused pyrimidine or similar ring systems.

The interplay between these groups, accelerated by microwave heating, provides a powerful platform for rapid lead generation and optimization.

cluster_scaffold This compound Core cluster_reactions Synthetic Transformations (Microwave-Assisted) cluster_products Resulting Scaffolds Scaffold Key Reactive Sites Scaffold_img Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Scaffold_img->Suzuki C5-Cl Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Scaffold_img->Buchwald C5-Cl Sonogashira Sonogashira Coupling & Intramolecular Cyclization Scaffold_img->Sonogashira C5-Cl & C2-NH2 Nucleophilic Nucleophilic Aromatic Substitution (SNAr) Scaffold_img->Nucleophilic C5-Cl Product1 5-Aryl/Heteroaryl Pyridines Suzuki->Product1 Product2 5-Amino Pyridines Buchwald->Product2 Product3 7-Azaindoles Sonogashira->Product3 Product4 Substituted Aminopyridines Nucleophilic->Product4 reagents 1. Add Reagents to Microwave Vial (Scaffold, Boronic Acid, Base, Solvent) inert 2. Sparge with Inert Gas (Ar/N2) reagents->inert catalyst 3. Add Pd Catalyst and Seal Vial inert->catalyst microwave 4. Irradiate in Microwave Reactor (Set Temp, Time, Power) catalyst->microwave workup 5. Cooldown & Aqueous Workup microwave->workup purify 6. Purify Product (Column Chromatography) workup->purify reagents 1. Add Scaffold, Amine, Base, Ligand to Vial (Under Inert Atmosphere) solvent 2. Add Anhydrous Solvent (e.g., Toluene) reagents->solvent catalyst 3. Add Pd Source and Seal Vial solvent->catalyst microwave 4. Irradiate in Microwave Reactor catalyst->microwave workup 5. Cool, Filter through Celite, Concentrate microwave->workup purify 6. Purify Product workup->purify cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Intramolecular Cyclization start 2-Amino-5-chloro- isonicotinonitrile + Terminal Alkyne reagents1 PdCl₂(PPh₃)₂, CuI, Base (Et₃N), Solvent (DMF) start->reagents1 microwave1 Microwave Irradiation (e.g., 100°C, 20 min) reagents1->microwave1 intermediate Alkynylated Intermediate (Not Isolated) microwave1->intermediate reagents2 Add Strong Base (e.g., KOtBu) intermediate->reagents2 One-Pot Transition microwave2 Microwave Irradiation (e.g., 130°C, 30 min) reagents2->microwave2 product Substituted 5-Chloro-7-Azaindole microwave2->product

References

Application Note: A Scalable and Robust Protocol for the Synthesis of 2-Amino-5-chloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-amino-5-chloroisonicotinonitrile scaffold is a privileged structural motif in modern medicinal chemistry, serving as a critical building block for a range of pharmacologically active agents.[1] Its synthesis on a laboratory and pilot-plant scale requires a robust, reproducible, and safe process. This application note provides a comprehensive guide for the multi-step synthesis of this compound from a commercially available starting material. The protocol emphasizes strategic design for scalability, integrated safety procedures, and detailed in-process controls, making it suitable for researchers, scientists, and drug development professionals aiming to produce this key intermediate in significant quantities.

Strategic Synthesis Design for Scalability

The successful scale-up of a chemical synthesis hinges on a well-designed route that utilizes reliable, cost-effective, and safe chemical transformations. The selected pathway for this compound is a three-step sequence starting from 2-Amino-5-chloro-4-methylpyridine, a readily available precursor. This route avoids the use of difficult-to-handle reagents and focuses on transformations known for their scalability and high yields.

The overall transformation is as follows:

  • Oxidation: The 4-methyl group is oxidized to a carboxylic acid using potassium permanganate (KMnO₄), a powerful and inexpensive oxidizing agent suitable for large-scale reactions.

  • Amidation: The resulting isonicotinic acid is converted to its corresponding amide. This is achieved via an acid chloride intermediate using thionyl chloride (SOCl₂), followed by reaction with aqueous ammonia. This two-stage, one-pot approach is efficient and high-yielding.

  • Dehydration: The final step involves the dehydration of the primary amide to the target nitrile using phosphorus oxychloride (POCl₃). This is a classic and highly effective method for nitrile synthesis from amides.[2]

This strategic pathway ensures that each step produces a stable, isolable intermediate that can be purified via non-chromatographic methods like crystallization, which is essential for large-scale production.

Process Workflow Diagram

The diagram below illustrates the complete synthetic pathway from the starting material to the final product, highlighting the key reagents and transformations involved in each step.

Synthesis_Workflow start 2-Amino-5-chloro-4-methylpyridine (Starting Material) step1_reagents 1. KMnO₄, H₂O 2. HCl (acidification) start->step1_reagents Step 1: Oxidation intermediate1 2-Amino-5-chloroisonicotinic acid step1_reagents->intermediate1 step2_reagents 1. SOCl₂ 2. NH₄OH intermediate1->step2_reagents Step 2: Amidation intermediate2 2-Amino-5-chloroisonicotinamide step2_reagents->intermediate2 step3_reagents POCl₃, Heat intermediate2->step3_reagents Step 3: Dehydration product This compound (Final Product) step3_reagents->product

Caption: Synthetic workflow for this compound.

Safety as a Cornerstone of Process Design

While this protocol avoids highly volatile or explosive reagents, adherence to strict safety protocols is non-negotiable, particularly when handling corrosive and reactive chemicals at scale.

  • Hazard Analysis :

    • Potassium Permanganate (KMnO₄): A strong oxidizer. Contact with organic materials can cause fire. Must be handled with care and stored away from combustible materials.

    • Thionyl Chloride (SOCl₂) & Phosphorus Oxychloride (POCl₃): Highly corrosive and react violently with water, releasing toxic gases (HCl, SO₂). All operations must be conducted in a moisture-free environment and within a certified chemical fume hood.[3]

    • Ammonia (NH₄OH): Corrosive and has a pungent, irritating odor. Use in a well-ventilated fume hood.

  • Engineering Controls :

    • All steps of this synthesis must be performed in a certified and properly functioning chemical fume hood.[3]

    • For pilot-scale operations, a scrubber system is recommended for neutralizing acidic gases generated during the amidation and dehydration steps.

  • Personal Protective Equipment (PPE) :

    • Standard PPE, including a lab coat, safety glasses, and proper laboratory attire (long pants, closed-toe shoes), is required at all times.[4]

    • When handling SOCl₂ and POCl₃, the use of safety goggles and a face shield is mandatory to protect against splashes.[4]

    • Chemical-resistant gloves (double gloving is recommended) must be worn when handling all chemicals.[4]

  • Waste Management :

    • Quench excess SOCl₂ and POCl₃ carefully by slowly adding to a stirred, cooled solution of sodium bicarbonate.

    • Aqueous waste streams should be neutralized to an appropriate pH before disposal according to institutional and local regulations.

    • Solid waste, including filter cakes and contaminated materials, must be collected and disposed of as hazardous waste.[5]

Detailed Step-by-Step Protocol

This protocol is designed for a 100 g scale of the starting material, 2-Amino-5-chloro-4-methylpyridine.

Step 1: Oxidation to 2-Amino-5-chloroisonicotinic acid
  • Equipment Setup: A 5 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser.

  • Procedure: a. Charge the flask with 2-Amino-5-chloro-4-methylpyridine (100 g, 0.63 mol) and deionized water (2.5 L). b. Begin vigorous stirring and heat the mixture to 80-85 °C. c. In a separate beaker, prepare a solution of potassium permanganate (KMnO₄, 298 g, 1.89 mol) in deionized water (1.5 L). d. Add the KMnO₄ solution to the reaction flask slowly over 2-3 hours, maintaining the internal temperature between 85-95 °C. The reaction is exothermic. e. After the addition is complete, continue stirring at 95 °C for an additional 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting material. f. Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with warm water (2 x 200 mL). g. Combine the filtrates and cool to 10-15 °C in an ice bath. h. Slowly acidify the filtrate with concentrated hydrochloric acid (HCl) to pH 2-3. A white precipitate will form. i. Stir the slurry at 10 °C for 1 hour, then collect the solid by vacuum filtration. j. Wash the solid with cold deionized water (2 x 150 mL) and dry under vacuum at 60 °C to a constant weight.

  • Expected Outcome: A white to off-white solid. Yield: 100-110 g (85-93%).

Step 2: Amidation to 2-Amino-5-chloroisonicotinamide
  • Equipment Setup: A 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (containing NaOH solution).

  • Procedure: a. (Perform in a fume hood) Charge the flask with 2-Amino-5-chloroisonicotinic acid (100 g, 0.53 mol) and toluene (500 mL). b. Slowly add thionyl chloride (SOCl₂, 76 g, 0.64 mol) via the dropping funnel over 30 minutes. c. Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours, until gas evolution ceases and the reaction appears complete by TLC/HPLC. d. Cool the mixture to 50-60 °C and concentrate under reduced pressure to remove excess SOCl₂ and toluene, yielding the crude acid chloride as an oily residue. e. Cool the residue to 0-5 °C using an ice bath. f. In a separate flask, prepare a cooled (0-5 °C) solution of aqueous ammonia (28%, 500 mL). g. Slowly and carefully add the crude acid chloride residue to the stirred ammonia solution, ensuring the temperature does not exceed 15 °C. A thick precipitate will form. h. Stir the resulting slurry at room temperature for 1-2 hours. i. Collect the solid product by vacuum filtration. Wash thoroughly with cold deionized water (3 x 200 mL) until the filtrate is neutral. j. Dry the solid under vacuum at 60 °C to a constant weight.

  • Expected Outcome: A white crystalline solid. Yield: 90-98 g (91-99%).

Step 3: Dehydration to this compound
  • Equipment Setup: A 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser connected to a gas scrubber.

  • Procedure: a. (Perform in a fume hood) Charge the flask with 2-Amino-5-chloroisonicotinamide (90 g, 0.48 mol). b. Cool the flask in an ice bath and slowly add phosphorus oxychloride (POCl₃, 250 mL) with stirring over 30 minutes, keeping the internal temperature below 20 °C. c. After addition, slowly heat the mixture to reflux (approx. 105 °C) and maintain for 2-3 hours. Monitor the reaction by TLC/HPLC until the starting amide is consumed. d. Cool the reaction mixture to room temperature. e. (Caution: Highly exothermic quench) Slowly pour the reaction mixture onto crushed ice (1.5 kg) in a large beaker with vigorous stirring. f. Carefully neutralize the acidic solution by the portion-wise addition of solid sodium carbonate or by slowly adding 50% NaOH solution until the pH is 7-8. Maintain the temperature below 25 °C during neutralization. g. The product will precipitate as a solid. Stir the slurry for 1 hour. h. Collect the solid by vacuum filtration and wash with cold deionized water (3 x 200 mL). i. Recrystallize the crude product from an ethanol/water mixture for final purification. j. Dry the final product under vacuum at 50 °C.

  • Expected Outcome: A light yellow to beige crystalline solid.[6][7] Yield: 65-73 g (87-97%).

Process Control and Data Summary

Consistent monitoring and characterization are key to a successful and reproducible synthesis.

  • In-Process Controls (IPCs): Reaction completion for each step should be monitored using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% Ethyl Acetate in Hexanes) or High-Performance Liquid Chromatography (HPLC).

  • Final Product Characterization: The identity and purity of the final product, this compound, should be confirmed by:

    • ¹H NMR: To confirm the proton environment.

    • ¹³C NMR: To confirm the carbon skeleton.

    • Mass Spectrometry (MS): To confirm the molecular weight (153.57 g/mol ).[6]

    • Melting Point: For comparison with literature values.

    • HPLC: To determine final purity (target >98%).

Table 1: Summary of Key Reaction Parameters and Outcomes

StepStarting MaterialKey ReagentsSolventTemp (°C)Time (h)Expected YieldProduct Purity (Typical)
12-Amino-5-chloro-4-methylpyridineKMnO₄, HClWater85-956-1085-93%>95%
22-Amino-5-chloroisonicotinic acidSOCl₂, NH₄OHToluene/Water0-1105-691-99%>97%
32-Amino-5-chloroisonicotinamidePOCl₃Neat20-1053-487-97%>98% (after recrystallization)

Conclusion

This application note details a scalable, three-step synthesis for this compound. The chosen chemical pathway is built on robust, well-established reactions that are amenable to large-scale production. By integrating rigorous safety protocols and defined in-process controls, this guide provides a reliable and self-validating system for researchers and process chemists. The successful implementation of this protocol will enable the efficient production of this high-value intermediate, facilitating further research and development in the pharmaceutical industry.

References

Application Notes and Protocols for 2-Amino-5-chloroisonicotinonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: --INVALID-LINK--

Introduction: The Strategic Value of 2-Amino-5-chloroisonicotinonitrile as a Functional Building Block

This compound is a versatile heterocyclic building block poised for significant applications in the rational design of advanced functional materials. Its unique molecular architecture, featuring a pyridine ring substituted with a reactive amino group, a nitrile moiety, and a chloro group, offers a powerful combination of functionalities for the synthesis of novel porous crystalline materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).

The strategic placement of the amino and nitrile groups allows for their participation in a variety of condensation and coordination reactions, making this molecule an attractive synthon for constructing robust, high-surface-area materials. The pyridine nitrogen introduces a basic site within the framework, which can be exploited for applications in catalysis, gas sorption, and proton conduction. Furthermore, the chloro- and nitrile-substituents can be leveraged for post-synthetic modification, enabling the fine-tuning of the material's properties for specific applications.

These application notes provide a comprehensive guide for researchers, materials scientists, and drug development professionals on the utilization of this compound in the synthesis of a representative pyridine-based Covalent Organic Framework. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and safety considerations.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe handling and successful application in materials synthesis.

PropertyValueReference
CAS Number 1393106-21-2[1][2]
Molecular Formula C₆H₄ClN₃[1][2]
Molecular Weight 153.57 g/mol [1][2]
Appearance Off-white to yellow powderCommercially available
Purity Typically ≥95%[3][4]
Storage Store in a cool, dry, dark place under an inert atmosphere.[3]

Safety Information:

This compound is classified as a hazardous substance.[3] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Application in Covalent Organic Frameworks (COFs)

The bifunctional nature of this compound, possessing both an amino and a nitrile group, makes it an excellent candidate for the synthesis of nitrogen-rich COFs. The amino group can readily undergo condensation reactions with aldehydes to form robust imine linkages, a cornerstone of COF chemistry. The resulting pyridine-containing COFs are of particular interest for applications in photocatalysis and as electrode materials in batteries due to their unique electronic properties.[1][5]

Conceptual Framework for COF Synthesis

The synthesis of a pyridine-based COF from this compound typically involves a solvothermal condensation reaction with a complementary aldehyde-containing linker. The reaction proceeds via the formation of imine bonds, creating a porous, crystalline, two-dimensional (2D) or three-dimensional (3D) network. The choice of the aldehyde linker is crucial in determining the pore size, surface area, and overall topology of the resulting COF.

COF_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Solvothermal Synthesis Solvothermal Synthesis This compound->Solvothermal Synthesis Aldehyde Linker Aldehyde Linker Aldehyde Linker->Solvothermal Synthesis Pyridine-Based COF Pyridine-Based COF Solvothermal Synthesis->Pyridine-Based COF Imine Condensation

Figure 1: General workflow for the synthesis of a pyridine-based COF.

Protocol: Synthesis of a Representative Pyridine-Based Covalent Organic Framework (Py-COF-ACN)

This protocol describes the synthesis of a hypothetical, yet plausible, 2D pyridine-based COF, herein designated as Py-COF-ACN (ACN for Amino-Chloro-Nicotinonitrile), from this compound and terephthalaldehyde.

Materials and Reagents
  • This compound (≥95%)

  • Terephthalaldehyde (≥98%)

  • Mesitylene (anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Acetic Acid (aqueous solution, 6 M)

  • Acetone (reagent grade)

  • Tetrahydrofuran (THF, anhydrous)

  • Pyrex tube with a screw cap

  • Schlenk flask

  • Ultrasonic bath

  • Centrifuge

  • Vacuum oven

Experimental Procedure

Step 1: Preparation of the Reaction Mixture

  • In a 20 mL Pyrex tube, add this compound (30.7 mg, 0.2 mmol) and terephthalaldehyde (26.8 mg, 0.2 mmol).

  • To the tube, add a 1:1 (v/v) mixture of mesitylene and 1,4-dioxane (4.0 mL).

  • Add an aqueous solution of acetic acid (6 M, 0.4 mL).

  • Briefly sonicate the mixture to ensure homogeneity.

Step 2: Solvothermal Synthesis

  • The Pyrex tube is subjected to three freeze-pump-thaw cycles to remove dissolved gases.

  • Seal the tube under vacuum.

  • Place the sealed tube in an oven preheated to 120 °C for 72 hours. A solid precipitate should form during this time.

Step 3: Isolation and Purification of the COF

  • After cooling the tube to room temperature, the solid product is collected by centrifugation (8000 rpm, 10 min).

  • The collected solid is washed sequentially with acetone (3 x 10 mL) and anhydrous THF (3 x 10 mL) by repeated centrifugation and redispersion cycles. This step is crucial to remove any unreacted monomers and oligomers.

  • After the final wash, the solid is dried in a vacuum oven at 150 °C for 12 hours to afford the Py-COF-ACN as a fine powder.

Characterization

The successful synthesis of the Py-COF-ACN can be confirmed through various characterization techniques:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the framework structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of imine linkages (C=N stretching vibration) and the disappearance of the amino (N-H) and aldehyde (C=O) stretching bands of the monomers.

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis: To determine the porosity and surface area of the material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the COF.

protocol_workflow cluster_prep Step 1: Preparation cluster_synthesis Step 2: Synthesis cluster_purification Step 3: Purification A Mix Monomers in Solvent (this compound + Terephthalaldehyde) B Add Acetic Acid Catalyst A->B C Sonicate for Homogeneity B->C D Freeze-Pump-Thaw Cycles C->D E Seal Tube Under Vacuum D->E F Heat at 120 °C for 72h E->F G Collect Solid by Centrifugation F->G H Wash with Acetone & THF G->H I Dry Under Vacuum at 150 °C H->I Final COF Product Final COF Product I->Final COF Product

Figure 2: Detailed workflow for the synthesis of Py-COF-ACN.

Potential Applications in Materials Science

The incorporation of the this compound moiety into a COF structure opens up a range of potential applications:

  • Gas Adsorption and Separation: The porous nature of the COF, combined with the nitrogen-rich framework, could be advantageous for the selective adsorption of gases like CO₂.[2][6]

  • Photocatalysis: Pyridine-based COFs have shown promise in photocatalytic applications, such as hydrogen peroxide production.[5][7] The electronic properties of the Py-COF-ACN could be explored for similar or other photocatalytic reactions.

  • Energy Storage: The redox-active nature of the pyridine and imine units could make Py-COF-ACN a candidate for use as an electrode material in lithium-ion batteries or supercapacitors.[1]

  • Sensing: The functional groups within the COF pores could interact with specific analytes, making the material a potential platform for chemical sensors.

Conclusion and Future Outlook

This compound is a promising and versatile building block for the synthesis of advanced functional materials. The protocol provided herein for the synthesis of a representative pyridine-based COF serves as a foundational methodology that can be adapted and expanded upon. Future research could explore the use of different aldehyde linkers to tune the properties of the resulting COFs, investigate the potential for post-synthetic modification of the chloro and nitrile groups, and explore the synthesis of MOFs using this ligand. The unique combination of functional groups in this compound ensures its continued relevance in the exciting and rapidly developing field of materials science.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Amino-5-chloroisonicotinonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-5-chloroisonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important chemical intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity in your experimental work.

Introduction to the Purification Challenge

This compound is a key building block in the synthesis of various pharmaceutical compounds. Achieving high purity is critical for downstream applications, and recrystallization is a powerful and cost-effective method for this purpose. However, as with many heterocyclic compounds, the recrystallization of this compound can present challenges such as solvent selection, impurity removal, and achieving optimal crystal growth. This guide provides a systematic approach to troubleshooting these issues, grounded in the principles of crystallization and practical laboratory experience.

Core Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent. The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. Conversely, the impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble at all temperatures (to be removed by hot filtration).

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on data from closely related compounds such as 2-amino-5-chloropyridine, ethanol and methanol are excellent starting points for the recrystallization of this compound[1][2]. These polar protic solvents are likely to exhibit the desired solubility profile of high solubility when hot and lower solubility when cold. A mixed solvent system, such as ethanol/water or methanol/water, can also be effective for fine-tuning solubility.

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or cooled too quickly. To remedy this, try reheating the solution to redissolve the oil, adding a small amount of additional hot solvent, and allowing it to cool more slowly. Seeding the solution with a pure crystal of the compound can also induce proper crystallization.

Q3: The recovery of my purified product is very low. What are the likely causes?

A3: Low recovery is a common issue in recrystallization. The primary causes are using too much solvent, or the compound having significant solubility in the cold solvent. To improve recovery, use the minimum amount of hot solvent necessary to fully dissolve the crude product. After filtration, the mother liquor can be concentrated and a second crop of crystals can be collected. Cooling the crystallization mixture in an ice bath can also help to maximize the yield.

Q4: How can I remove colored impurities from my product?

A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities, which are then removed during the hot filtration step. Use charcoal sparingly, as it can also adsorb some of the desired product.

Q5: What are the common impurities I should be aware of when working with this compound?

A5: Common impurities can arise from the synthetic route. For example, in the synthesis of the related 2-amino-5-chloropyridine, a common byproduct is the dichlorinated species, 2-amino-3,5-dichloropyridine[3][4]. Therefore, it is plausible that 2-amino-3,5-dichloroisonicotinonitrile could be a significant impurity. Unreacted starting materials or intermediates, such as the corresponding amide from a dehydration reaction, could also be present[5][6].

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues you may encounter during the recrystallization of this compound.

Problem 1: The compound does not dissolve in the hot solvent.
Possible Cause Solution
Insufficient solventAdd more solvent in small increments until the compound dissolves.
Incorrect solvent choiceThe compound may be insoluble in the chosen solvent. Select a different solvent with a more suitable polarity.
Low boiling point of solventThe solvent may be boiling before the compound has a chance to dissolve. Use a higher boiling point solvent or a sealed reaction vessel if appropriate.
Problem 2: No crystals form upon cooling.
Possible Cause Solution
Solution is not saturatedThe solution may be too dilute. Evaporate some of the solvent to increase the concentration and then allow it to cool again.
SupersaturationThe solution is supersaturated but lacks a nucleation site for crystal growth to begin. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
Cooling is too slowWhile slow cooling is generally preferred, sometimes more rapid cooling in an ice bath can induce crystallization.
Problem 3: The crystals are very small or appear as a powder.
Possible Cause Solution
Solution cooled too quicklyRapid cooling can lead to the formation of many small crystals. Allow the solution to cool more slowly at room temperature before placing it in an ice bath.
High degree of supersaturationA highly concentrated solution can lead to rapid precipitation. Try using slightly more solvent to reduce the level of supersaturation.
Problem 4: The purified product is still impure.
Possible Cause Solution
Inefficient removal of impuritiesThe chosen solvent may not be effective at separating the desired compound from a specific impurity. Consider a different solvent or a mixed solvent system. A second recrystallization may be necessary.
Co-crystallizationThe impurity may have similar solubility and crystal lattice compatibility, leading to its incorporation into the crystal structure. In this case, an alternative purification method such as column chromatography may be required.

Experimental Protocol: General Recrystallization Procedure

This protocol provides a general guideline for the recrystallization of this compound. The specific solvent and volumes may need to be optimized for your particular sample.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Visual Workflow of the Recrystallization Process

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying a Crude Product b Add Solvent & Heat a->b c Hot Solution b->c Dissolved Product d Filter Insoluble Impurities c->d e Cool Solution Slowly d->e Pure Hot Solution f Crystal Formation e->f g Vacuum Filtration f->g Crystals in Mother Liquor h Wash with Cold Solvent g->h i Dry Crystals h->i j j i->j Pure Product

Caption: A flowchart illustrating the key stages of the recrystallization process.

Safety and Handling

This compound is a chemical that should be handled with care. The following safety precautions are recommended:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Logical Troubleshooting Flowchart

This flowchart provides a step-by-step diagnostic tool for common recrystallization problems.

Troubleshooting_Flowchart start Start Recrystallization dissolve Does the compound dissolve in hot solvent? start->dissolve add_solvent Add more hot solvent dissolve->add_solvent No crystals_form Do crystals form on cooling? dissolve->crystals_form Yes add_solvent->dissolve change_solvent Select a more suitable solvent add_solvent->change_solvent Still no dissolution induce_crystallization Induce crystallization (scratch, seed) crystals_form->induce_crystallization No check_purity Is the product pure? crystals_form->check_purity Yes induce_crystallization->crystals_form concentrate Concentrate the solution induce_crystallization->concentrate Still no crystals concentrate->crystals_form rerun Re-recrystallize or use another purification method check_purity->rerun No success Purification Successful check_purity->success Yes

Caption: A decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Overcoming Solubility Challenges with 2-Amino-5-chloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-chloroisonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges often encountered with this compound. As a Senior Application Scientist, my goal is to equip you with both the foundational knowledge and advanced techniques to ensure the successful integration of this compound into your experimental workflows.

Understanding the Challenge: The Nature of this compound

This compound (CAS RN: 1393106-21-2) is a substituted pyridine derivative with a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol .[1][2] Its structure, characterized by an amino group, a chloro group, and a nitrile group on a pyridine ring, contributes to its relatively low aqueous solubility. Like many active pharmaceutical ingredients (APIs), poor water solubility can be a significant hurdle in formulation development, impacting bioavailability and therapeutic efficacy.[3][4] It is estimated that over 40% of new chemical entities are practically insoluble in water, making solubility enhancement a critical aspect of pharmaceutical research.[5]

This guide provides a structured approach to systematically address and overcome these solubility issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and solubilization of this compound.

Q1: What are the initial recommended solvents for dissolving this compound?

Based on the chemical structure, polar aprotic solvents are a good starting point. Solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often effective at dissolving compounds with similar functionalities. For less polar applications, ethyl acetate and acetone may also be considered. It is crucial to perform small-scale solubility tests to determine the optimal solvent for your specific application.

Q2: My compound is not dissolving in aqueous buffers. What is the first troubleshooting step?

For aqueous solutions, direct dissolution is often challenging. The first step is to consider pH modification. The amino group on the pyridine ring can be protonated at acidic pH, potentially increasing solubility. Conversely, the pyridine nitrogen can be protonated. Experimenting with a range of pH values is a critical initial step.

Q3: Can I use co-solvents to improve aqueous solubility?

Absolutely. Co-solvents are a highly effective and commonly used technique.[6][7] By blending a water-miscible organic solvent with your aqueous buffer, you can significantly increase the solubility of hydrophobic compounds. Common co-solvents for parenteral use due to their lower toxicity include propylene glycol, ethanol, glycerin, and polyethylene glycol (PEG).[6]

Q4: Are there any visual indicators of poor solubility that I should watch for?

Yes. Look for a cloudy or hazy appearance in your solution, which indicates a suspension rather than a true solution. Over time, you may observe precipitation or the formation of a solid residue at the bottom of your container. Nephelometry or turbidimetry can be used to quantify this, but visual inspection is a good initial indicator.[8]

Q5: How can I determine the exact solubility of this compound in my chosen solvent system?

Several methods can be employed, ranging from simple to more complex analytical techniques.[9] A common laboratory method is the gravimetric method, where a saturated solution is prepared, and the solvent is evaporated to determine the mass of the dissolved solute.[10] For more precise measurements, techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy are used to determine the concentration of the compound in a saturated solution after filtration or centrifugation.[8][9]

Troubleshooting Guides: A Step-by-Step Approach

When initial attempts to dissolve this compound are unsuccessful, a systematic troubleshooting approach is necessary.

Guide 1: Systematic Solvent Screening

The goal of this guide is to identify a suitable organic solvent or a co-solvent system for your specific experimental needs.

Experimental Protocol: Small-Scale Solubility Assessment
  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent.

  • Mixing: Vortex each vial vigorously for 1-2 minutes.

  • Observation: Visually inspect for complete dissolution. If the solid dissolves, the solubility is at least 10 mg/mL.

  • Incremental Addition: If the solid does not dissolve, add another measured volume of the solvent and repeat the mixing and observation steps.

  • Quantification: Continue this process until the solid is fully dissolved to estimate the solubility.

Data Presentation: Solvent Screening Results (Hypothetical)
SolventPolarity IndexEstimated Solubility (mg/mL)Observations
Water10.2< 0.1Insoluble, forms a suspension
Methanol5.1~5Partially soluble with heating
Ethanol4.3~2Slightly soluble
Isopropanol3.9< 1Poorly soluble
Acetonitrile5.8~10Soluble with sonication
Acetone5.1~15Readily soluble
Ethyl Acetate4.4~20Readily soluble
Dichloromethane3.1~5Partially soluble
N,N-Dimethylformamide (DMF)6.4> 50Freely soluble
Dimethyl Sulfoxide (DMSO)7.2> 100Freely soluble

Note: These are hypothetical values for illustrative purposes. Actual solubility should be determined experimentally.

Workflow Diagram: Systematic Solvent Selection

start Start: Undissolved Compound solvent_screen Perform Systematic Solvent Screen start->solvent_screen polar_aprotic Test Polar Aprotic Solvents (e.g., DMSO, DMF) solvent_screen->polar_aprotic High Polarity polar_protic Test Polar Protic Solvents (e.g., Alcohols) solvent_screen->polar_protic Moderate Polarity less_polar Test Less Polar Solvents (e.g., Ethyl Acetate, Acetone) solvent_screen->less_polar Low Polarity dissolved Compound Dissolved polar_aprotic->dissolved not_dissolved Insoluble/Partially Soluble polar_protic->not_dissolved less_polar->not_dissolved not_dissolved->polar_protic not_dissolved->less_polar start Aqueous Insolubility Issue ph_adjust Attempt pH Adjustment start->ph_adjust cosolvent Use Co-solvents ph_adjust->cosolvent Unsuccessful success Solubility Achieved ph_adjust->success Successful excipients Incorporate Excipients cosolvent->excipients Unsuccessful cosolvent->success Successful excipients->success Successful failure Further Optimization Needed excipients->failure Unsuccessful

References

Technical Support Center: Optimization of Reaction Conditions for 2-Amino-5-chloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-chloroisonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently optimize your reaction conditions.

I. Synthetic Strategy Overview

The synthesis of this compound can be approached as a two-step process. The first step involves the selective chlorination of 2-aminopyridine to yield 2-amino-5-chloropyridine. The second, and more challenging step, is the introduction of a nitrile group at the C4 position of the pyridine ring. This guide will address potential issues and optimization strategies for both stages of this synthesis.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Step 1: Synthesis of 2-Amino-5-chloropyridine

Question 1: My chlorination of 2-aminopyridine is producing a significant amount of the dichlorinated byproduct, 2-amino-3,5-dichloropyridine. How can I improve the selectivity for the desired monochlorinated product?

Answer: This is a common challenge in the chlorination of aminopyridines. The formation of the dichlorinated byproduct is often due to the high reactivity of the monochlorinated product under the reaction conditions. Here are several strategies to enhance selectivity:

  • Control of Reaction Medium Acidity: The key to selective monochlorination is to perform the reaction in a strongly acidic medium.[1] In a highly acidic environment, the nitrogen atoms of the pyridine ring and the amino group are protonated. This deactivates the ring towards further electrophilic substitution, thus minimizing over-chlorination.[1] Using a medium with a Hammett acidity function less than -3.5 is recommended.[1]

    • Practical Tip: Consider using concentrated sulfuric acid (at least 70% by weight) or a mixture of glacial acetic acid and hydrogen chloride gas as the reaction medium.[1]

  • Stoichiometry of the Chlorinating Agent: Carefully control the molar ratio of the chlorinating agent to 2-aminopyridine. An excess of the chlorinating agent will inevitably lead to a higher percentage of the dichlorinated product. Aim for a molar ratio of no more than two equivalents of the chlorinating agent.[1]

  • Choice of Chlorinating Agent: While various chlorinating agents can be used, chlorine gas, sodium hypochlorite with hydrochloric acid, and sulfuryl chloride are common choices.[1][2] The reactivity of the chlorinating agent can influence selectivity.

  • Temperature Control: Maintain a low reaction temperature, especially during the addition of the chlorinating agent. This helps to control the reaction rate and can improve selectivity.

Troubleshooting Table for 2-Amino-5-chloropyridine Synthesis

Issue Potential Cause Recommended Action
High levels of 2-amino-3,5-dichloropyridineInsufficiently acidic reaction mediumIncrease the concentration of sulfuric acid or ensure the saturation of HCl in acetic acid.[1]
Excess chlorinating agentReduce the molar equivalents of the chlorinating agent.[1]
High reaction temperatureMaintain a lower temperature during the addition of the chlorinating agent and throughout the reaction.
Low conversion of 2-aminopyridineInsufficient chlorinating agentGradually increase the amount of chlorinating agent, while monitoring for the formation of the dichlorinated byproduct.
Reaction time is too shortExtend the reaction time, monitoring the progress by TLC or GC.
Difficulty in product isolationImproper pH adjustment during workupEnsure the reaction mixture is made sufficiently basic (pH > 8) to precipitate the product.[2]
Product remains in the aqueous layerPerform multiple extractions with a suitable organic solvent like dichloroethane or chloroform.[1][2]

Workflow for Optimizing 2-Amino-5-chloropyridine Synthesis

workflow start Start: 2-Aminopyridine step1 Dissolve in Strongly Acidic Medium (e.g., conc. H2SO4 or Acetic Acid/HCl) start->step1 step2 Cool Reaction Mixture (e.g., 10°C) step1->step2 step3 Slowly Add Chlorinating Agent (e.g., NaClO/HCl or Cl2 gas) step2->step3 step4 Monitor Reaction Progress (TLC/GC) step3->step4 side_product Side Product: 2-Amino-3,5-dichloropyridine step3->side_product decision Reaction Complete? step4->decision decision->step3 No, continue reaction step5 Workup: 1. Quench with ice 2. Basify (pH > 8) 3. Extract with organic solvent decision->step5 Yes step6 Purify Product (Crystallization/Chromatography) step5->step6 end End: 2-Amino-5-chloropyridine step6->end cyanation_workflow cluster_activation Activation Strategy start Start: 2-Amino-5-chloropyridine activation1 N-Oxide Formation start->activation1 activation2 Direct Activation (e.g., Triflic Anhydride) start->activation2 cyanation Cyanation with Cyanide Source (e.g., TMSCN, K4[Fe(CN)6]) activation1->cyanation activation2->cyanation workup Reaction Workup and Purification cyanation->workup If direct activation deoxygenation Deoxygenation (if N-oxide route is used) cyanation->deoxygenation end End: this compound workup->end deoxygenation->workup

References

Column chromatography protocol for 2-Amino-5-chloroisonicotinonitrile purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the column chromatography purification of 2-Amino-5-chloroisonicotinonitrile. This document, designed for researchers and drug development professionals, provides a detailed experimental protocol, an in-depth troubleshooting guide, and frequently asked questions. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-tested insights to ensure your purification is successful.

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust starting point for the purification of this compound. Given the molecule's polar nature, attributed to the amino and nitrile functional groups, a normal-phase chromatography setup using silica gel is appropriate.[1] The selection of solvents is critical and should be optimized using Thin Layer Chromatography (TLC) prior to committing the bulk sample to the column.

Workflow Overview

G cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Final Steps TLC 1. TLC Optimization Slurry 2. Prepare Silica Slurry TLC->Slurry Column 3. Pack Column Slurry->Column Sample 4. Sample Loading Column->Sample Elute 5. Elute with Solvent Sample->Elute Collect 6. Collect Fractions Elute->Collect TLC_Fractions 7. Analyze Fractions by TLC Collect->TLC_Fractions Combine 8. Combine Pure Fractions TLC_Fractions->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: Workflow for this compound Purification.

Step 1: Thin Layer Chromatography (TLC) Optimization

The first step is to determine an appropriate solvent system that provides good separation of the target compound from impurities. A good solvent system will result in a retention factor (Rf) of 0.25-0.35 for the desired compound.

  • Prepare TLC Plates: Use standard silica gel 60 F254 plates.

  • Spot the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot this onto the TLC plate baseline.

  • Develop the Plate: Test various solvent systems. Start with a non-polar solvent and gradually increase polarity. See the table below for suggested starting systems.

  • Visualize: View the developed plate under UV light (254 nm) to see the separated spots. Calculate the Rf value for each spot.

Table 1: Suggested TLC Solvent Systems

System IDMobile Phase (v/v)Expected Observation
A100% HexaneAll spots remain at the baseline (too non-polar).
B20% Ethyl Acetate in HexaneTarget compound has a low Rf (<0.1), some non-polar impurities may move up the plate.
C40% Ethyl Acetate in HexaneOptimal starting point. The target Rf should be in the 0.25-0.35 range.
D60% Ethyl Acetate in HexaneTarget compound has a high Rf (>0.6), poor separation from polar impurities.
E100% Ethyl AcetateTarget compound runs with the solvent front (too polar).[2]
Step 2: Column Preparation
  • Select Column Size: Choose a glass column with a diameter such that the silica gel height is approximately 10-15 times the diameter. For 1 gram of crude material, a 40-gram silica gel column is a good starting point.

  • Prepare Silica Slurry: In a beaker, mix silica gel (typically 230-400 mesh) with the initial, less polar eluting solvent (e.g., 10-15% Ethyl Acetate in Hexane). The consistency should be a pourable, uniform slurry.

  • Pack the Column:

    • Secure the column vertically to a stand. Ensure the stopcock is closed.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a small layer of sand (approx. 1 cm).

    • Pour the silica slurry into the column in one continuous motion to avoid air bubbles.

    • Tap the column gently to ensure even packing.

    • Open the stopcock to drain the excess solvent until it is just level with the top of the silica bed. Never let the column run dry. [3]

Step 3: Sample Loading

Proper sample loading is crucial for good separation.[3]

  • Wet Loading (Recommended):

    • Dissolve the crude this compound in a minimal amount of a slightly polar solvent like dichloromethane or the mobile phase.[3]

    • Carefully pipette this solution directly onto the top of the silica bed in a thin, even band.

    • Drain the solvent until it is level with the silica surface.

    • Carefully add a protective layer of sand (approx. 1 cm) on top of the sample band.

  • Dry Loading (For samples with poor solubility):

    • Dissolve the crude product in a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (1-2 times the weight of the crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

    • Add a protective layer of sand on top.

Step 4: Elution and Fraction Collection
  • Begin Elution: Carefully add the mobile phase (starting with the polarity determined by TLC) to the top of the column.

  • Apply Pressure: Use gentle air pressure (flash chromatography) to achieve a steady flow rate. An optimal flow rate allows for proper equilibration between the stationary and mobile phases.[3]

  • Gradient Elution: Start with a low polarity mobile phase (e.g., 20% EtOAc in Hexane). As the elution progresses, gradually increase the polarity (e.g., to 30%, 40%, 50% EtOAc) to elute the more polar compounds. This ensures that non-polar impurities wash out first, followed by your target compound.

  • Collect Fractions: Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions should be proportional to the column size.

  • Monitor Elution: Spot fractions onto TLC plates to track the elution of your compound. Group the test tubes that contain the pure product.

Step 5: Product Isolation
  • Combine Fractions: Combine the fractions that contain only the pure this compound, as determined by TLC.

  • Evaporate Solvent: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid product.

  • Final Analysis: Confirm the purity of the final product using techniques like NMR, LC-MS, or melting point determination.

Troubleshooting Guide

Even with a well-defined protocol, unexpected issues can arise. This section addresses common problems in a Q&A format.

Q1: My compound is not moving from the origin (Rf = 0) even with 100% Ethyl Acetate.

A1: This indicates your compound is very polar and adsorbs very strongly to the acidic silica gel.[2]

  • Cause: The amino group on the pyridine ring is basic and can interact strongly with the acidic silanol groups (Si-OH) on the silica surface.

  • Solution 1: Increase Mobile Phase Polarity. Add a more polar solvent like methanol (MeOH) to your mobile phase. Start with a small percentage (1-2% MeOH in Ethyl Acetate or Dichloromethane) and gradually increase it.

  • Solution 2: Deactivate the Silica Gel. The acidity of the silica can be reduced. One common method is to add a small amount of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase (typically 0.1-1%).[4] This competes for the acidic sites on the silica, allowing your polar compound to elute. Always perform a small-scale TLC test first to see if this helps.

  • Solution 3: Change the Stationary Phase. If the compound is unstable on silica or still won't elute, consider using a different stationary phase like alumina (neutral or basic) or a reversed-phase silica (C18).[2]

Q2: My compound comes off the column, but the fractions are not clean. The spots on the TLC are streaking or tailing.

A2: Tailing is often a sign of overloading the column, poor packing, or unfavorable interactions with the stationary phase.

  • Cause 1: Overloading. Too much sample was loaded for the amount of silica used. This leads to broad, poorly resolved bands.

  • Solution 1: Reduce the amount of crude material loaded onto the column or increase the column diameter and amount of silica gel. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

  • Cause 2: Sample Insolubility. If the sample is not fully dissolved in the mobile phase, it can precipitate at the top of the column and then slowly re-dissolve as the solvent polarity increases, causing streaking.

  • Solution 2: Ensure your sample is fully soluble in the loading solvent. If solubility is an issue, the dry loading method is preferable.[3]

  • Cause 3: Acid/Base Interactions. As mentioned in Q1, the basicity of the amino group can cause tailing on acidic silica.

  • Solution 3: Add a modifier like triethylamine (0.1%) to the mobile phase to improve peak shape.

Q3: The separation between my product and an impurity is poor, even though they have different Rf values on TLC.

A3: A good Rf difference on TLC (ΔRf > 0.2) is necessary but doesn't guarantee perfect separation on a column.

  • Cause 1: Poor Column Packing. Channels or cracks in the silica bed will lead to a non-uniform solvent front and mixing of bands.

  • Solution 1: Repack the column carefully, ensuring the slurry is homogenous and poured in one go. A perfectly flat, horizontal surface of the silica bed is critical.

  • Cause 2: Incorrect Flow Rate. If the flow rate is too fast, there isn't enough time for equilibrium, leading to band broadening and poor separation. If it's too slow, diffusion can also cause bands to widen.[3]

  • Solution 2: Optimize the flow rate. For flash chromatography, this is typically about 2 inches/minute of solvent travel down the column.

  • Cause 3: Wrong Solvent System. The chosen solvent system may separate the compounds on a 2D plate but may not be optimal for the 3D environment of a column.

  • Solution 3: Re-optimize the solvent system. Try different solvent combinations (e.g., Dichloromethane/Methanol, or Hexane/Acetone) to alter the selectivity of the separation.

Q4: I ran the column, but my total yield is very low. Where did my compound go?

A4: Loss of compound can happen for several reasons.

  • Cause 1: Irreversible Adsorption/Decomposition. The compound may have degraded on the acidic silica gel.[2] This is a known issue for some sensitive molecules.

  • Solution 1: Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears or the original spot diminishes, it's degrading. In this case, use a deactivated silica or an alternative stationary phase like alumina.[2]

  • Cause 2: Compound is Still on the Column. You may not have used a sufficiently polar solvent to elute it completely.

  • Solution 2: Flush the column with a very polar solvent (e.g., 10-20% Methanol in DCM) and check the eluent by TLC.

  • Cause 3: The fractions are too dilute to detect. The compound may have eluted, but in a large volume of solvent, making it invisible on TLC.[2]

  • Solution 3: Try concentrating a few fractions in the range where you expected the compound to elute and re-run the TLC.[2]

Frequently Asked Questions (FAQs)

Q: How do I choose between wet and dry loading? A: Wet loading is generally preferred for its simplicity and the high resolution it can provide. However, it requires the sample to be soluble in a small volume of the mobile phase or a solvent of similar or lower polarity. Use dry loading when your compound has poor solubility in the initial eluent or when you need to load a large amount of material without using a large volume of a strong solvent.[3][5]

Q: What is the purpose of the sand layers? A: The bottom layer of sand prevents the silica gel from washing out of the column through the stopcock. The top layer of sand protects the flat surface of the silica bed from being disturbed when you add the mobile phase, ensuring that the sample band moves down the column evenly.[3]

Q: Can I reuse my column? A: It is generally not recommended for high-purity applications, as it is very difficult to wash out all traces of the previous sample and its impurities. For routine, less sensitive purifications, a column can sometimes be flushed with a strong solvent (like methanol or acetone) and then re-equilibrated with the starting mobile phase, but this carries a high risk of cross-contamination.

Q: My compound is UV-inactive. How can I visualize it on a TLC plate? A: If your compound does not absorb UV light, you will need to use a chemical stain. Common stains include:

  • Potassium Permanganate (KMnO4): Stains compounds that can be oxidized (alkenes, alkynes, alcohols, amines).

  • Ninhydrin: Specifically stains primary and secondary amines, which would be effective for this compound, appearing as purple or yellow spots.[6]

  • Iodine Chamber: Iodine vapor reversibly adsorbs to most organic compounds, making them appear as brown spots.

Q: What is the difference between normal-phase and reversed-phase chromatography? A: In normal-phase chromatography (the protocol described here), the stationary phase (silica) is polar, and the mobile phase is non-polar. Polar compounds stick to the column longer and elute last.[1] In reversed-phase chromatography, the stationary phase (e.g., C18-bonded silica) is non-polar, and the mobile phase is polar (like water/acetonitrile). In this case, non-polar compounds stick longer, and polar compounds elute first.[1] For a polar molecule like this compound, normal-phase is a conventional and effective choice.

References

Technical Support Center: Stability and Handling of 2-Amino-5-chloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-5-chloroisonicotinonitrile (ACIN). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. ACIN is a valuable synthon in drug discovery, but its multifunctional nature—possessing a nucleophilic amino group, a reactive chloro substituent, and a nitrile moiety on an electron-deficient pyridine ring—presents specific challenges. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you mitigate decomposition and maximize reaction success.

Section 1: Frequently Asked Questions on Core Stability and Handling

This section addresses the most common initial queries regarding the fundamental properties and handling of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

Proper storage is the first step in preventing degradation. ACIN should be stored under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place.[1][2] The recommended temperature is typically room temperature or refrigerated (2-8°C), sealed tightly to prevent moisture ingress.[3] Exposure to light, moisture, and atmospheric oxygen can initiate slow decomposition over time.

Q2: What are the primary modes of decomposition I should be aware of during reactions?

The reactivity of ACIN is dictated by its three primary functional groups and the pyridine ring itself. Understanding these allows for proactive experimental design. The main decomposition or side-reaction pathways include:

  • Unwanted Reactions at the Amino Group: As a primary amine, the -NH₂ group is nucleophilic and can react with electrophiles, leading to undesired N-alkylation, N-acylation, or other side products.[4][5]

  • Reductive Dehalogenation: The chloro group can be unintentionally removed, especially during palladium-catalyzed cross-coupling reactions, yielding 2-aminoisonicotinonitrile. This is often promoted by hydride sources, which can include alcohol solvents or certain bases.[6][7]

  • Nitrile Hydrolysis: Under strongly acidic or basic aqueous conditions, the nitrile group (-C≡N) is susceptible to hydrolysis, first to an amide and then to a carboxylic acid.[8][9]

  • Thermal Degradation: Like many substituted pyridines, excessive or prolonged heating can lead to complex decomposition, potentially releasing toxic fumes like hydrogen chloride and nitrogen oxides.[10][11]

cluster_conditions Common Reaction Stressors cluster_products Potential Unwanted Products SM 2-Amino-5-chloro- isonicotinonitrile StrongAcidBase Strong Acid/Base + H₂O Pd_Catalyst Pd Catalyst + Hydride Source Electrophiles Unprotected Amine + Electrophiles Heat Excessive Heat Hydrolysis Nitrile Hydrolysis Product (Amide / Carboxylic Acid) StrongAcidBase->Hydrolysis  Hydrolysis Dehalogenation Dehalogenated Byproduct Pd_Catalyst->Dehalogenation  Reductive  Dehalogenation SideReaction N-Substituted Byproduct Electrophiles->SideReaction  Side Reaction Degradation Complex Degradation Heat->Degradation  Thermal  Decomposition

Caption: Key decomposition and side-reaction pathways for ACIN.

Section 2: Troubleshooting Guide for Common Synthetic Transformations

This guide provides a problem-cause-solution framework for issues encountered during common reactions involving ACIN.

Scenario 1: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a common application for ACIN, where a nucleophile displaces the chloride.

  • Problem: Low yield of the desired substituted product, with significant recovery of starting material or formation of a polar, insoluble byproduct.

  • Potential Cause: The nucleophilic 2-amino group of one ACIN molecule is reacting with the electrophilic C5 position of another, leading to dimerization or polymerization. This is a classic issue when the intended nucleophile is not significantly more reactive than the amino group on the substrate itself.

  • Solution: Amino Group Protection. The most robust solution is to temporarily "mask" the amino group's nucleophilicity with a protecting group.[4][5][12] This ensures that only the desired nucleophile reacts at the C5 position.

Protecting GroupProtection Reagent(s)Typical ConditionsDeprotection ConditionsKey Advantages/Disadvantages
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂O, DMAP (cat.)THF or DCM, 0°C to RTTFA in DCM; or 4M HCl in DioxaneAdv: Very common, stable to many conditions. Disadv: Requires strong acid for removal.
Ac (Acetyl)Acetic Anhydride or Acetyl Chloride, Base (e.g., Pyridine, TEA)DCM or neat, 0°C to RTAcidic or basic hydrolysis (e.g., 6N HCl, heat; or LiOH, THF/H₂O)Adv: Simple, inexpensive. Disadv: Less stable than Boc, removal can be harsh.
Workflow Example: Boc Protection of this compound

This protocol provides a self-validating method for protecting the amino group.

Materials:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under a nitrogen atmosphere, dissolve this compound in anhydrous THF.

  • Addition: Add DMAP, followed by the dropwise addition of (Boc)₂O (either neat or as a solution in THF) at room temperature.

  • Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The product will be less polar than the starting material. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with saturated aq. NaHCO₃ and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product, which can often be used in the next step without further purification.

Scenario 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)
  • Problem: Significant formation of a dehalogenated byproduct (2-aminoisonicotinonitrile) alongside the desired coupled product.

  • Potential Cause: Reductive dehalogenation is a common side reaction in Pd-catalyzed couplings. It can be promoted by β-hydride elimination from alkoxide bases, the presence of alcohol or water as a hydride source, or catalyst decomposition pathways.[7][13]

  • Solution: Systematic Optimization. A systematic approach to modifying reaction parameters can suppress this pathway. The following workflow is recommended.

start Dehalogenation Byproduct Observed in Pd-Coupling? solvent_check Step 1: Analyze Solvent start->solvent_check Yes is_protic Is an alcohol (MeOH, EtOH) or water being used? solvent_check->is_protic switch_solvent ACTION: Switch to anhydrous aprotic solvent (Toluene, Dioxane, 2-MeTHF) is_protic->switch_solvent Yes base_check Step 2: Evaluate Base is_protic->base_check No switch_solvent->base_check is_strong_base Is a strong alkoxide base (e.g., NaOtBu, KOtBu) used? base_check->is_strong_base switch_base ACTION: Use a weaker inorganic base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is_strong_base->switch_base Yes ligand_check Step 3: Optimize Ligand/Catalyst is_strong_base->ligand_check No switch_base->ligand_check optimize_ligand ACTION: Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). Lower catalyst loading if possible. ligand_check->optimize_ligand end_node Problem Mitigated optimize_ligand->end_node

Caption: Troubleshooting workflow to minimize reductive dehalogenation.

Scenario 3: Reactions with Strong Bases or High Temperatures
  • Problem: When using strong bases (e.g., n-BuLi, LDA) or high temperatures (>120 °C), the reaction mixture turns dark, and a complex, intractable mixture is produced.

  • Potential Cause: this compound is thermally sensitive, and its acidic N-H protons can be abstracted by strong bases, leading to anionic species that may be unstable or undergo undesired side reactions.[10][14] High temperatures can accelerate these decomposition pathways.

  • Solution: Employ Milder Conditions.

    • Base Selection: Avoid highly reactive organometallic bases unless absolutely necessary and the reaction is performed at very low temperatures (e.g., -78 °C). For most transformations requiring a base, milder inorganic (K₂CO₃, Cs₂CO₃) or organic (DIPEA, DBU) bases are preferable.

    • Temperature Control: Run reactions at the lowest temperature that allows for a reasonable reaction rate. If a reaction requires heat, perform a time-course study to avoid prolonged heating after the reaction has reached completion. Microwave-assisted synthesis can sometimes provide rapid heating to the target temperature, minimizing the overall time at high temperatures and potentially reducing byproduct formation.[15]

References

Technical Support Center: Reactions Involving 2-Amino-5-chloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-chloroisonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile building block in organic synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Handling and Stability

Q1: My starting material, this compound, appears discolored. Can I still use it?

A1: Discoloration, often a yellowish or brownish tint, can indicate degradation or the presence of impurities. Before use, it is crucial to assess the purity of your starting material. We recommend the following:

  • Purity Assessment: Run a quick purity check using TLC, LC-MS, or ¹H NMR. Compare the results with the certificate of analysis (CoA) or a reference spectrum.

  • Recrystallization: If impurities are detected, recrystallization is often an effective purification method. A solvent system such as ethanol/water or ethyl acetate/hexanes can be a good starting point.

  • Impact on Reaction: Using impure starting material can lead to lower yields, unexpected side products, and catalyst deactivation. For sensitive reactions like palladium-catalyzed cross-couplings, using high-purity starting material is critical.

Q2: I am concerned about the stability of the nitrile group under my planned basic reaction conditions. What precautions should I take?

A2: The cyano (nitrile) group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid under strong basic conditions, especially at elevated temperatures and in the presence of water.[1][2]

  • Choice of Base: For reactions requiring a base, consider using milder inorganic bases like K₂CO₃ or Cs₂CO₃, or non-nucleophilic organic bases. Strong bases like NaOH or KOH should be used with caution, and the reaction temperature should be kept as low as possible.

  • Anhydrous Conditions: Ensure your reaction is set up under strictly anhydrous conditions if hydrolysis is a concern. Use dry solvents and reagents.

  • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS for the appearance of polar byproducts corresponding to the amide or carboxylic acid. If hydrolysis is observed, consider lowering the reaction temperature or switching to a weaker base.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Q3: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield or failing completely. What are the likely causes?

A3: Low yields in Suzuki-Miyaura couplings with this substrate are common and can often be traced back to several factors related to its structure.[3]

  • Catalyst Inhibition: The pyridine nitrogen and the exocyclic amino group are Lewis basic and can coordinate to the palladium center, inhibiting its catalytic activity.[3] This is a frequent issue with aminopyridine substrates.

  • Low Reactivity of the C-Cl Bond: The C-Cl bond is less reactive in the oxidative addition step compared to C-Br or C-I bonds.[4] This requires a more active catalyst system.

  • Protodeborylation of the Boronic Acid: Boronic acids can be unstable, especially under basic conditions, leading to the formation of the corresponding arene byproduct.

To address these issues, a systematic optimization of the reaction conditions is necessary.

Troubleshooting Workflow for Low Conversion in Suzuki-Miyaura Coupling

G start Low Conversion Detected reagent_quality Verify Reagent Quality (Substrate, Boronic Acid, Base, Solvent) start->reagent_quality reaction_conditions Review Reaction Conditions (Degassing, Temperature, Time) reagent_quality->reaction_conditions Reagents OK catalyst_system Evaluate Catalyst System (Pd Source, Ligand, Ratio) reaction_conditions->catalyst_system Conditions OK base_solvent Screen Bases and Solvent Systems catalyst_system->base_solvent Still Low Yield optimization Optimize Reaction Parameters (Concentration, Equivalents) base_solvent->optimization success Successful Reaction optimization->success

Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.

Q4: What is the best catalyst system for coupling with this compound?

A4: Due to the challenging nature of this substrate, standard catalysts like Pd(PPh₃)₄ are often ineffective.[3] More robust systems are required:

  • Palladium Precatalysts: Using modern palladium precatalysts, such as those from the Buchwald or Fu groups (e.g., G3 or G4 precatalysts), can be highly effective as they readily form the active Pd(0) species.

  • Ligands: Bulky, electron-rich phosphine ligands are essential to promote the oxidative addition of the C-Cl bond and to mitigate catalyst inhibition.[5] Recommended ligands include:

    • Buchwald-type biaryl phosphine ligands: SPhos, XPhos, RuPhos. These have proven effective for coupling with challenging halopyridines.[6]

    • cBRIDP: This ligand has shown promise in preventing catalyst inhibition by the pyridine nitrogen.

  • Bases: The choice of base is critical. Weaker bases are often preferred to prevent nitrile hydrolysis.

    • K₃PO₄ or K₂CO₃ are good starting points.

    • In some cases, fluoride sources like CsF can be effective.

Q5: I am observing a significant amount of a byproduct with a mass corresponding to the starting material minus chlorine (hydrodehalogenation). How can I prevent this?

A5: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings. It occurs when the palladium intermediate reacts with a hydride source in the reaction mixture.

  • Hydride Sources: Potential hydride sources include solvents (e.g., alcohols, THF), water, or even the amine or phosphine ligand itself.

  • Mitigation Strategies:

    • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation of the catalyst which can lead to side reactions.[5]

    • Solvent Choice: Use anhydrous, high-purity solvents. Toluene and 1,4-dioxane are generally good choices.

    • Base Purity: Use a high-purity, anhydrous base.

Q6: My Buchwald-Hartwig amination reaction is sluggish. What adjustments should I make?

A6: Similar to Suzuki couplings, Buchwald-Hartwig aminations of this compound can be challenging.

  • Catalyst and Ligand: The choice of catalyst and ligand is paramount. Systems that are effective for Suzuki couplings (e.g., Buchwald precatalysts with biaryl phosphine ligands) are also a good starting point here.[7][8]

  • Base: A strong, non-nucleophilic base is typically required for the deprotonation of the amine coupling partner. NaOt-Bu or LHMDS are commonly used. However, be mindful of potential nitrile hydrolysis with strong bases at high temperatures.

  • Amine Coupling Partner: The nature of the amine can significantly impact the reaction. Sterically hindered or electron-deficient amines may require more forcing conditions.

  • Side Reactions: Be aware of potential side reactions such as β-hydride elimination if the amine has β-hydrogens.[7]

Catalytic Cycle of Buchwald-Hartwig Amination

G Pd(0)L2 Pd(0)L2 L2(Ar)Pd(II)-X L2(Ar)Pd(II)-X Pd(0)L2->L2(Ar)Pd(II)-X Oxidative Addition Ar-X 2-Amino-5-chloro- isonicotinonitrile Ar-X->L2(Ar)Pd(II)-X Oxidative\nAddition Oxidative Addition Ar-NR2 Product L2(Ar)Pd(II)-X->Ar-NR2 Reductive Elimination Amine (R2NH) Amine (R2NH) Amine (R2NH)->L2(Ar)Pd(II)-X Base Base Base->L2(Ar)Pd(II)-X Reductive\nElimination Reductive Elimination Ar-NR2->Pd(0)L2 Catalyst Regeneration

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Section 3: Purification

Q7: I am having difficulty purifying my product. It seems to be binding to the silica gel column.

A7: The basicity of the pyridine nitrogen and the amino group can cause the product to streak or irreversibly bind to acidic silica gel.

  • Neutralize Silica Gel: Pre-treat your silica gel with a small amount of a non-polar amine, such as triethylamine (typically 1% v/v in the eluent), to neutralize the acidic sites.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as neutral or basic alumina, or a C18-functionalized silica for reverse-phase chromatography.

  • Alternative Purification Methods: If chromatography is problematic, consider other purification techniques such as recrystallization or distillation (if the product is thermally stable).

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This is a general starting point and will likely require optimization.

Materials:

ReagentM.W.Amount (mmol)Equivalents
This compound153.571.01.0
Arylboronic AcidVaries1.21.2
Pd₂(dba)₃915.720.020.02
SPhos410.570.040.04
K₃PO₄ (anhydrous)212.272.02.0
1,4-Dioxane (anhydrous)---
Water (degassed)---

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent).[3]

Protocol 2: Buchwald-Hartwig Amination

Materials:

ReagentM.W.Amount (mmol)Equivalents
This compound153.571.01.0
Amine Coupling PartnerVaries1.21.2
RuPhos G3 Precatalyst786.050.020.02
Sodium tert-butoxide (NaOt-Bu)96.101.41.4
Toluene (anhydrous)---

Procedure:

  • Reaction Setup: In a glovebox, add NaOt-Bu to an oven-dried Schlenk tube. Outside the glovebox, add this compound, the RuPhos G3 precatalyst, and a stir bar.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous toluene, followed by the amine coupling partner via syringe.

  • Heating: Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by an appropriate method (e.g., chromatography on neutralized silica gel or recrystallization).

References

Technical Support Center: Purification of 2-Amino-5-chloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-Amino-5-chloroisonicotinonitrile (ACN). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for common challenges encountered during the purification of this important synthetic intermediate. The following content is structured to offer not just protocols, but the scientific rationale behind them, ensuring a deeper understanding and more effective application in your laboratory work.

Introduction: Understanding the Molecule and Its Challenges

This compound is a substituted aminopyridine, a class of compounds known for their utility in medicinal chemistry. The presence of a basic amino group, a polar nitrile moiety, and a halogen substituent gives this molecule a unique physicochemical profile that can present specific purification challenges. The primary issues encountered are often related to its basicity, which can lead to problematic interactions with silica gel, and the removal of structurally similar impurities.

This guide will walk you through a logical progression of purification strategies, from initial troubleshooting to detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the chlorination of an aminopyridine precursor. Potential impurities include:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Over-chlorinated Byproducts: Such as 2-amino-3,5-dichloroisonicotinonitrile, which can be difficult to separate due to similar polarity.[1]

  • Isomeric Impurities: Depending on the selectivity of the synthesis, other positional isomers may be present.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid under certain conditions.

Q2: My compound is showing significant tailing on a silica gel TLC plate. What is causing this and how can I fix it?

A2: Tailing is a classic issue when purifying basic compounds like aminopyridines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly interact with the basic amino group of your compound, leading to poor peak shape and inefficient separation. To counteract this, you can add a small amount (typically 0.5-2% v/v) of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase. This will "cap" the acidic sites on the silica, resulting in more symmetrical spots and improved separation.

Q3: I'm struggling to find a good single solvent for recrystallization. What should I do?

A3: It is common for a single solvent to not provide the ideal solubility profile for recrystallization (i.e., highly soluble when hot, and poorly soluble when cold). In such cases, a two-solvent system is often effective. You would dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the precipitate followed by slow cooling should yield crystals.

Troubleshooting Guide: From Problem to Solution

Problem Potential Cause Recommended Solution
Low Purity After Synthesis Incomplete reaction or formation of significant byproducts.Optimize reaction conditions (time, temperature, stoichiometry). Identify impurities via LC-MS or NMR to devise a targeted purification strategy.
Product is an Oil, Not a Solid Presence of impurities depressing the melting point.Attempt to purify a small sample by column chromatography to see if the pure compound is a solid. If so, scale up the chromatography.
Multiple, Inseparable Spots on TLC Isomeric impurities or byproducts with very similar polarity to the product.Try a different solvent system for TLC with varying polarity and composition. Consider using a different stationary phase (e.g., alumina) or a more advanced technique like preparative HPLC.
Poor Recovery from Column Chromatography Compound is too polar and is sticking to the silica gel, or it is too non-polar and eluting with the solvent front.For polar compounds, increase the polarity of the eluent and consider adding a basic modifier. For non-polar compounds, start with a less polar eluent.
Product Degrades During Purification Compound may be sensitive to heat, light, or acid/base conditions.Avoid excessive heat during solvent removal. Use amber glassware to protect from light. If using acid-base extraction, use mild acids and bases and work quickly at low temperatures.[2]

Experimental Protocols

Protocol 1: Recrystallization (Recommended Starting Point)

This protocol is a starting point for developing a robust recrystallization procedure. The choice of solvents should be experimentally determined.

Rationale: Recrystallization is an effective method for removing small amounts of impurities from a solid product. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent or solvent system at different temperatures.

Suggested Solvent Systems to Screen:

  • Methanol[3]

  • Ethanol

  • Isopropanol

  • Acetonitrile

  • Toluene

  • Ethyl Acetate/Hexane mixture

  • Dichloromethane/Hexane mixture

Step-by-Step Procedure:

  • Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a few drops of the chosen solvent. If it dissolves readily at room temperature, it is not a suitable solvent. If it is insoluble at room temperature, heat the mixture. If it dissolves when hot, it is a potentially good solvent.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation has started, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography

Rationale: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). The addition of a basic modifier is crucial for aminopyridines.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate or Acetone).

  • Basic Modifier: Triethylamine (TEA) or Pyridine.

Step-by-Step Procedure:

  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a 70:30 mixture of Hexane:Ethyl Acetate with 1% TEA. The ideal Rf value for the product is between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dry, loaded silica to the top of the packed column.

  • Elution: Begin eluting with the chosen mobile phase. If necessary, you can gradually increase the polarity of the eluent to speed up the elution of your compound.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Acid-Base Extraction

Rationale: This technique leverages the basicity of the amino group on the pyridine ring. By treating an organic solution of the crude product with an aqueous acid, the basic this compound will be protonated, forming a water-soluble salt that will move into the aqueous layer, leaving non-basic impurities in the organic layer.[4][5][6][7]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract it with 1M hydrochloric acid (HCl). Repeat the extraction 2-3 times. Combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, until the solution is basic (pH > 8). The protonated amine will be neutralized and precipitate out of the solution or will be extractable back into an organic solvent.

  • Back-Extraction: Extract the basified aqueous solution multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry them over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for selecting the appropriate purification strategy.

PurificationWorkflow start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil/Tarry) is_pure_recrys Is purity sufficient? recrystallization->is_pure_recrys is_pure_recrys->column_chrom No final_product Pure Product is_pure_recrys->final_product Yes is_pure_column Is purity sufficient? column_chrom->is_pure_column acid_base Consider Acid-Base Extraction is_pure_column->acid_base No (if basic/acidic impurities remain) is_pure_column->final_product Yes acid_base->column_chrom Follow with chromatography for higher purity

References

Technical Support Center: Optimizing Reactions with 2-Amino-5-chloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Amino-5-chloroisonicotinonitrile. This guide provides in-depth troubleshooting advice and practical, field-proven protocols to help you optimize catalyst loading and overcome common challenges in your experiments. The unique electronic and structural features of this substrate—namely the coordinating aminopyridine moiety and the reactive nitrile group—present specific hurdles that require careful consideration in catalyst system selection and optimization.

This center is structured to provide rapid answers through FAQs and detailed, logic-driven troubleshooting guides for more complex issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding catalyst optimization for reactions involving this compound.

Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura cross-coupling reaction with this substrate?

A1: For palladium-catalyzed Suzuki-Miyaura reactions, a standard starting point is typically between 0.5 to 2 mol% of the palladium catalyst.[1] However, with highly active modern precatalysts, it is often possible to achieve excellent results with significantly lower loadings, sometimes in the parts-per-million (ppm) range under optimized conditions.[2] It is always recommended to start with a conservative loading (e.g., 1 mol%) and then screen for lower concentrations once the reaction is proven viable.

Q2: My nitrile hydrogenation is producing significant amounts of secondary and tertiary amines. Is this related to catalyst loading?

A2: While catalyst loading can influence reaction rate, selectivity issues in nitrile hydrogenation are more commonly tied to the choice of catalyst, solvent, and reaction conditions.[3] The formation of secondary and tertiary amines is a well-known side reaction pathway.[3][4] High catalyst surface concentration or elevated temperatures can sometimes exacerbate these side reactions. However, the primary factors to investigate are the metal itself (e.g., Ni, Co, Pd, and Pt show different selectivities) and the presence of additives like ammonia, which can suppress the formation of secondary amines.[3][5]

Q3: How do I know if the this compound substrate itself is inhibiting my catalyst?

A3: The aminopyridine functionality in your substrate is a potential ligand for the metal center, which can lead to catalyst inhibition or deactivation. A key symptom is a reaction that starts but then stalls before reaching full conversion. To diagnose this, you can run a control experiment with a similar substrate lacking the amino group. If the control reaction proceeds smoothly, it strongly suggests substrate-related inhibition. Another approach is to screen different ligands, as a strongly binding ligand can sometimes prevent the substrate from displacing it from the catalytic center.

Q4: Can I use the same catalyst system for different types of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with this substrate?

A4: Not necessarily. While there is some overlap, the optimal catalyst system (precatalyst and ligand) is often specific to the reaction type. For instance, Buchwald-Hartwig aminations often require more electron-rich and sterically hindered phosphine ligands compared to many Suzuki-Miyaura couplings. It is crucial to consult literature for starting points specific to the transformation you are performing.[6]

Section 2: In-Depth Troubleshooting Guides

This section provides structured approaches to solving common, complex problems encountered during reactions with this compound.

Guide 1: Low to No Product Yield in Palladium-Catalyzed Cross-Coupling

Low or no yield is a frequent issue, particularly with challenging substrates. This guide provides a systematic workflow to identify the root cause.

G start Low / No Yield Observed reagents Step 1: Verify Reagent Integrity - Purity of Substrates? - Anhydrous Solvent? - Active Base? start->reagents atmosphere Step 2: Check Reaction Atmosphere - Properly Degassed? - Maintained under Inert Gas? reagents->atmosphere Reagents OK catalyst Step 3: Evaluate Catalyst System - Using an appropriate precatalyst? - Ligand appropriate for transformation? - In situ generation efficient? atmosphere->catalyst Atmosphere OK conditions Step 4: Assess Reaction Conditions - Temperature too low? - Reaction time sufficient? catalyst->conditions Catalyst System OK outcome1 Problem Solved conditions->outcome1 Yield Improves outcome2 Issue Persists: Proceed to Catalyst Deactivation Guide conditions->outcome2 No Improvement

Caption: A decision tree for systematically troubleshooting low reaction yields.

  • Symptom: The reaction shows less than 10% conversion after the expected reaction time.

  • Potential Causes & Solutions:

    • Reagent Quality: Impurities, particularly water and oxygen, can severely hinder palladium-catalyzed reactions.[7] The aminopyridine substrate can also degrade over time.

      • Diagnostic Step: Verify the purity of starting materials using NMR or LC-MS. Use freshly distilled or commercially available anhydrous solvents.

      • Solution: Repurify starting materials if necessary. Ensure bases are freshly opened or properly stored.

    • Inefficient Catalyst Activation: Many reactions use Pd(II) sources that must be reduced in situ to the active Pd(0) species.[7] This reduction step can be inefficient.

      • Diagnostic Step: Compare the reaction outcome with a modern palladium precatalyst (e.g., a G3-palladacycle) which generates the active LPd(0) species more reliably.

      • Solution: Switch to a well-defined precatalyst to ensure efficient generation of the active catalyst.

    • Inappropriate Ligand Choice: The ligand dictates the stability and reactivity of the catalyst. An incorrect ligand can lead to a completely inactive system.[7]

      • Diagnostic Step: Screen a small set of ligands from different classes (e.g., a trialkylphosphine like SPhos, a biarylphosphine, and an N-heterocyclic carbene (NHC) ligand).

      • Solution: Consult resources like the Sigma-Aldrich Cross-Coupling Guide to select robust initial ligand candidates for your specific reaction.[6]

    • Sub-optimal Conditions: The reaction temperature may be too low for the catalytic cycle to turn over efficiently.

      • Diagnostic Step: Set up parallel reactions at different temperatures (e.g., 80°C, 100°C, 120°C) to assess the impact of heat.

      • Solution: Increase the reaction temperature. Note that higher temperatures can sometimes lead to catalyst decomposition, so this must be balanced.

Guide 2: Diagnosing and Mitigating Catalyst Deactivation

Catalyst deactivation is often observed as a reaction that begins but does not proceed to completion. With this compound, deactivation is a significant risk due to the presence of two potential coordinating groups (the pyridine nitrogen and the exocyclic amino group).

G Active_Catalyst { Active LPd(0) Catalyst} Coordination Substrate Coordination (Pyridine or Amino Group) Active_Catalyst->Coordination Reduction Reduction to Pd(0) Nanoparticles (Promoted by base/reductants) Active_Catalyst->Reduction Oxidative_Damage Ligand or Metal Oxidation (Trace O2) Active_Catalyst->Oxidative_Damage Inhibited_Complex {Inhibited [LPd(0)-Substrate] Complex | Catalytically Inactive or Slow} Coordination->Inhibited_Complex Pd_Black {Palladium Black | Inactive Aggregates} Reduction->Pd_Black Inactive_PdII {Inactive Pd(II) Species} Oxidative_Damage->Inactive_PdII

Caption: Common deactivation pathways for palladium catalysts in the presence of coordinating substrates.

  • Symptom: The reaction proceeds initially (e.g., 20-50% conversion) but then stalls. A color change to dark brown or black may be observed, indicating the formation of palladium black.[8]

  • Potential Causes & Solutions:

    • Strong Substrate/Product Coordination: The nitrogen atoms on the aminopyridine ring can bind tightly to the palladium center, forming a stable complex that is reluctant to proceed through the catalytic cycle.

      • Diagnostic Step: Use in situ monitoring techniques like IR or NMR spectroscopy to observe the catalyst's resting state.[9][10] An easier approach is to test ligands with different steric and electronic properties.

      • Solution: Employ bulky ligands (e.g., Buchwald-type biarylphosphine ligands) that can create a "pocket" around the metal, disfavoring strong binding from the substrate while still allowing the catalytic cycle to proceed. An extra equivalent of ligand relative to the palladium can also improve catalyst stability.

    • Reduction to Palladium Nanoparticles (Pd Black): The active, soluble Pd(0) species can aggregate into inactive palladium nanoparticles. This process can be promoted by bases or certain substrates.[8]

      • Diagnostic Step: Visual observation of a black precipitate is a strong indicator. This can be confirmed by filtering the reaction mixture and testing the filtrate for catalytic activity.

      • Solution: Use ligands that form more stable monomeric Pd(0) complexes. Sometimes, lowering the reaction temperature or using a less aggressive base can mitigate this pathway. Heterogeneous catalysts, where the palladium is anchored to a support, can also prevent aggregation.[1]

    • Thermal Degradation: At high temperatures, the catalyst complex itself can decompose.

      • Diagnostic Step: Run the reaction at a lower temperature for a longer time and compare the final conversion to the high-temperature reaction.

      • Solution: Find the minimum temperature required for an efficient reaction rate. If high temperatures are necessary, ensure the chosen ligand is known to be thermally stable.

Section 3: Experimental Protocols & Methodologies

Protocol 1: General Procedure for Catalyst Loading Optimization Screen

This protocol outlines a systematic approach to finding the minimum required catalyst loading for a cross-coupling reaction.

  • Setup: In a glovebox, arrange an array of reaction vials, each with a small magnetic stir bar.

  • Stock Solutions: Prepare stock solutions of this compound, the coupling partner (e.g., a boronic acid), and the base in your chosen degassed solvent. This minimizes weighing errors and ensures consistency.

  • Catalyst Addition: To each vial, add the required amount of solid palladium precatalyst and ligand. For this screen, vary the catalyst concentration across the vials (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%).

  • Reaction Initiation: Add the stock solutions to each vial, seal them, and place the array in a pre-heated aluminum block on a magnetic stir plate.

  • Monitoring: After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction vial. Quench the aliquot and analyze by LC-MS or GC to determine the percent conversion.

  • Analysis: Plot the percent conversion versus catalyst loading at each time point. The optimal loading is the lowest concentration that provides the maximum yield in a reasonable amount of time.

Catalyst Loading (mol%)Conversion at 2h (%)Conversion at 8h (%)Conversion at 24h (%)
2.085>99>99
1.078>99>99
0.56595>99
0.1256085
0.05103055

Based on this hypothetical data, a catalyst loading of 0.5 mol% would be chosen as the optimal level, providing complete conversion within 24 hours without the unnecessary cost and potential contamination of higher loadings.

Section 4: Advanced Catalyst Monitoring

For complex systems or process development, in situ analytical techniques can provide invaluable insight into reaction mechanisms and deactivation pathways.[11] These methods allow for the observation of catalytic species under actual operating conditions.[12][13]

  • In Situ IR/Raman Spectroscopy: These techniques can monitor the concentration of reactants and products over time and can sometimes identify key catalytic intermediates, such as metal-hydride or metal-carbonyl species.[9]

  • In Situ NMR Spectroscopy: Particularly useful for observing species containing NMR-active nuclei like ³¹P (for phosphine ligands), helping to identify the catalyst resting state and potential decomposition products.

  • X-ray Absorption Spectroscopy (XAS): A powerful technique, often requiring a synchrotron source, that can provide detailed information on the oxidation state and coordination environment of the metal center throughout the reaction, offering direct evidence of catalyst reduction or oxidation.[8]

The integration of these advanced methods can significantly accelerate the optimization of challenging catalytic processes.[11][13]

References

Common side reactions of 2-Amino-5-chloroisonicotinonitrile and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-chloroisonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the use of this versatile building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize impurities, and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter in a question-and-answer format, providing both mechanistic explanations and practical solutions.

Q1: My reaction is sluggish or fails to go to completion. What are the likely causes?

A1: Catalyst Inhibition and Substrate Reactivity

The primary reason for low reactivity when using this compound, particularly in cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, is often related to the electronic nature of the substrate and its interaction with the metal catalyst.

  • Catalyst Inhibition: The 2-amino group and the pyridine nitrogen possess lone pairs of electrons that can coordinate to the palladium catalyst. This coordination can inhibit the catalyst's activity by occupying coordination sites necessary for the catalytic cycle to proceed.[1]

  • Reduced Electrophilicity: The amino group is an electron-donating group, which increases the electron density of the pyridine ring. This reduces the electrophilicity of the carbon-chlorine bond, making the oxidative addition step of the cross-coupling cycle slower.[1]

  • Comparative Reactivity: Compared to isomers like 6-chloro-3-aminopyridine, where the chlorine is in a more activated position (ortho to the ring nitrogen), the 5-chloro position in this compound is less reactive towards nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[2]

Troubleshooting Flowchart for Sluggish Reactions

G start Sluggish or Incomplete Reaction catalyst Optimize Catalyst System start->catalyst conditions Modify Reaction Conditions start->conditions protect Consider Protecting the Amino Group start->protect If optimization fails ligand Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) catalyst->ligand Ligand Choice is Critical loading Increase Catalyst Loading (e.g., 2-5 mol%) catalyst->loading temp Increase Temperature conditions->temp base Screen Different Bases (e.g., K3PO4, Cs2CO3) conditions->base boc Boc Protection protect->boc

Caption: Decision tree for troubleshooting slow reactions.

Recommended Actions:

IssueRecommended ActionRationale
Catalyst Inhibition Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.These ligands promote the desired reductive elimination step and can mitigate catalyst inhibition by the substrate.[1][3]
Low Reactivity Increase catalyst loading to 2-5 mol%.A higher catalyst concentration can help overcome slow catalytic turnover.[1]
Increase the reaction temperature.Higher temperatures can provide the necessary activation energy for the oxidative addition of the less reactive aryl chloride.
Screen different bases (e.g., K₃PO₄, Cs₂CO₃).The choice of base can significantly influence the reaction outcome.[3]
Persistent Issues Protect the 2-amino group.Masking the amino group, for instance as a Boc-carbamate, prevents its coordination to the catalyst, thereby increasing the reaction rate.[4]
Q2: I am observing significant amounts of dehalogenated byproduct (2-aminoisonicotinonitrile). How can I prevent this?

A2: Understanding and Preventing Dehalogenation

Dehalogenation, the replacement of the chlorine atom with a hydrogen, is a common side reaction in palladium-catalyzed cross-coupling reactions.

  • Mechanism of Dehalogenation: This side reaction can occur when the palladium catalyst reacts with a hydride source in the reaction mixture. Common hydride sources include solvents (like certain alcohols), water, or even the amine or phosphine ligands themselves. The resulting palladium-hydride species can then undergo reductive elimination with the aryl halide to produce the dehalogenated arene.[5]

Experimental Protocol to Minimize Dehalogenation:

  • Inert Atmosphere: Rigorously exclude air and moisture from your reaction. Use Schlenk techniques or a glovebox. Purge all solvents and reagents with an inert gas (Argon or Nitrogen).

  • Solvent Choice: Use anhydrous solvents. Toluene and dioxane are generally good choices. Avoid using alcohol solvents unless they are part of a well-established protocol for your specific reaction.

  • High-Purity Reagents: Use high-purity, anhydrous reagents.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that may favor dehalogenation.

Q3: My desired product is contaminated with a byproduct that has a mass corresponding to the dimer of my starting material. What is this and how do I avoid it?

A3: Homocoupling Side Reactions

The formation of a biaryl byproduct from the self-coupling of your starting material is known as homocoupling. In Suzuki reactions, homocoupling of the boronic acid partner is also a possibility.

  • Causes of Homocoupling: This side reaction can be promoted by the presence of oxygen, which can lead to the oxidative coupling of the organometallic intermediates. It can also be favored when the desired cross-coupling is slow.[3][5]

Strategies to Suppress Homocoupling:

StrategyActionRationale
Strictly Anaerobic Conditions Degas all solvents and ensure the reaction is maintained under a positive pressure of an inert gas.Oxygen can promote the oxidative dimerization of the organoboron reagent and interfere with the catalytic cycle.[5]
Optimize Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the boronic acid or ester.This can help to favor the cross-coupling pathway over the self-coupling of the aryl halide.
Choice of Base Use an appropriate inorganic base like K₃PO₄ or Cs₂CO₃.Strong organic bases can sometimes promote side reactions.[3]
Q4: I am concerned about the stability of the nitrile group under my reaction conditions. Can it hydrolyze?

A4: Hydrolysis of the Isonicotinonitrile Moiety

Yes, the nitrile group can be hydrolyzed to a carboxylic acid under both acidic and basic conditions, especially at elevated temperatures.[1][6]

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile is protonated, which activates it towards nucleophilic attack by water. The reaction proceeds through an amide intermediate to the carboxylic acid.[1][6]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the nitrile is attacked by a hydroxide ion, also forming an amide intermediate which is then further hydrolyzed to the carboxylate salt. An acidic workup is required to obtain the free carboxylic acid.[6]

Visualizing Nitrile Hydrolysis Pathways

G cluster_acid Acidic Conditions cluster_base Basic Conditions A_nitrile Isonicotinonitrile A_amide Isonicotinamide (Intermediate) A_nitrile->A_amide H3O+, Δ A_acid Isonicotinic Acid A_amide->A_acid H3O+, Δ B_nitrile Isonicotinonitrile B_amide Isonicotinamide (Intermediate) B_nitrile->B_amide NaOH, H2O, Δ B_carboxylate Isonicotinate Salt B_amide->B_carboxylate NaOH, H2O, Δ B_acid Isonicotinic Acid B_carboxylate->B_acid Acidic Workup

References

Validation & Comparative

A Senior Application Scientist's Guide to the 13C NMR Spectral Analysis of 2-Amino-5-chloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data of 2-Amino-5-chloroisonicotinonitrile, a key building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis with structurally similar compounds, detailed experimental protocols, and an in-depth interpretation of spectral data grounded in established principles of NMR spectroscopy.

Introduction: The Crucial Role of 13C NMR in Heterocyclic Chemistry

The precise structural elucidation of nitrogen-containing heterocyclic compounds is paramount in the development of novel pharmaceuticals and functional materials. 13C NMR spectroscopy serves as a powerful, non-destructive technique for determining the carbon framework of a molecule, providing invaluable insights into the electronic environment of each carbon atom. For substituted pyridines like this compound, 13C NMR is instrumental in confirming substitution patterns and understanding the electronic effects of various functional groups on the pyridine ring. This guide will delve into the specific 13C NMR spectral features of this compound, offering a comparative perspective that highlights the influence of substituents on chemical shifts.

Comparative Analysis of 13C NMR Spectral Data

To understand the impact of the chloro and amino substituents on the isonicotinonitrile scaffold, a comparative analysis of the predicted 13C NMR data for this compound and two closely related analogues, 2-aminoisonicotinonitrile and 2-amino-5-bromoisonicotinonitrile, is presented. The data, predicted using NMRDB.org, illustrates the characteristic shifts induced by halogen substitution.

Table 1: Predicted 13C NMR Chemical Shifts (ppm) of Substituted Isonicotinonitriles

Carbon Position2-AminoisonicotinonitrileThis compound2-Amino-5-bromoisonicotinonitrile
C2161.8159.9160.1
C3107.5108.9109.5
C4 (CN)118.0116.5116.2
C5139.6148.1137.9
C6151.2150.1150.5
CN118.0116.5116.2

Note: Data was predicted using the online NMR prediction tool at --INVALID-LINK--]">www.nmrdb.org.

Interpretation of Substituent Effects:

The predicted chemical shifts reveal significant electronic effects of the substituents on the pyridine ring.[1][2]

  • Amino Group (-NH2) at C2: The strong electron-donating nature of the amino group causes a significant upfield shift (lower ppm value) of the C2 carbon, as observed in all three compounds. This is due to the increased electron density at this position.

  • Halogen at C5: The introduction of a chlorine or bromine atom at the C5 position results in a notable downfield shift of the C5 carbon signal compared to the unsubstituted analogue. This is attributed to the electronegativity and inductive effects of the halogens. The C3 and C4 (nitrile-bearing) carbons also experience slight shifts due to the altered electronic distribution within the ring.

  • Nitrile Group (-CN): The carbon of the nitrile group typically resonates in the 115-120 ppm range, and its position is moderately influenced by the other ring substituents.

Experimental Protocol for 13C NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality 13C NMR spectra of aminopyridine derivatives.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d6 (DMSO-d6) or chloroform-d (CDCl3) are common choices for this class of compounds.

  • Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent. Higher concentrations will reduce the acquisition time.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm).

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer:

  • Nucleus: 13C

  • Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).

  • Temperature: 298 K

  • Spectral Width: 0 to 200 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for accurate integration of quaternary carbons.

  • Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

  • Proton Decoupling: Broadband proton decoupling (e.g., garp or waltz16) should be applied during acquisition to produce a spectrum with single lines for each carbon.

Data Processing
  • Fourier Transform: Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the solvent peak to its known chemical shift (e.g., DMSO-d6 at 39.52 ppm).

  • Peak Picking: Identify and label the chemical shift of each peak.

Visualizing the Workflow and Molecular Structures

To provide a clearer understanding of the processes and relationships discussed, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthesis & Purification cluster_nmr 13C NMR Analysis cluster_analysis Spectral Interpretation Starting Materials Starting Materials Chemical Reaction Chemical Reaction Starting Materials->Chemical Reaction Crude Product Crude Product Chemical Reaction->Crude Product Purification (e.g., Recrystallization) Purification (e.g., Recrystallization) Crude Product->Purification (e.g., Recrystallization) Pure this compound Pure this compound Purification (e.g., Recrystallization)->Pure this compound Sample Preparation Sample Preparation Pure this compound->Sample Preparation Dissolve in Deuterated Solvent NMR Spectrometer NMR Spectrometer Sample Preparation->NMR Spectrometer Data Acquisition Raw Data (FID) Raw Data (FID) NMR Spectrometer->Raw Data (FID) Fourier Transform, Phasing, Baseline Correction Data Processing Data Processing Raw Data (FID)->Data Processing Fourier Transform, Phasing, Baseline Correction 13C NMR Spectrum 13C NMR Spectrum Data Processing->13C NMR Spectrum Chemical Shift Analysis Chemical Shift Analysis 13C NMR Spectrum->Chemical Shift Analysis Peak Assignment Structural Elucidation Structural Elucidation Chemical Shift Analysis->Structural Elucidation Final Report Final Report Structural Elucidation->Final Report molecular_structures cluster_target This compound cluster_alt1 2-Aminoisonicotinonitrile cluster_alt2 2-Amino-5-bromoisonicotinonitrile Target      N#C       |      C4     / \   C5--C6  / \ // Cl   N  \ /   C2--NH2    |   C3 Alt1      N#C       |      C4     / \   C5--C6  / \ // H    N  \ /   C2--NH2    |   C3 Alt2      N#C       |      C4     / \   C5--C6  / \ // Br   N  \ /   C2--NH2    |   C3

References

A Comparative Guide to HPLC Methodologies for Purity Assessment of 2-Amino-5-chloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 2-Amino-5-chloroisonicotinonitrile, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile can significantly impact the downstream synthetic steps and the impurity profile of the final drug substance. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of this critical intermediate. We will delve into the rationale behind an optimized method, compare it with viable alternatives, and provide the detailed experimental protocols necessary for implementation in a modern analytical laboratory.

The Criticality of a Stability-Indicating Method

A purity assessment method for a pharmaceutical intermediate must be more than a simple quantification of the main component. It must be a stability-indicating method, capable of separating the main peak from potential process-related impurities and degradation products that may arise during synthesis, storage, or handling.[1] The synthesis of related aromatic nitriles often involves steps such as chlorination, amination, and dehydration, which can introduce a variety of impurities including starting materials, intermediates (e.g., the corresponding amide), and by-products from side reactions.[2] Furthermore, aminopyridine derivatives are susceptible to degradation under stress conditions like oxidation, acid, and base hydrolysis, potentially forming N-oxides or other related substances.[1][2] Therefore, a well-developed HPLC method is essential to ensure the quality and consistency of this compound.

Method 1: The Optimized Reversed-Phase HPLC (RP-HPLC) Method

Our primary recommended method is a stability-indicating gradient RP-HPLC method utilizing a C18 stationary phase. This approach is widely recognized for its versatility and effectiveness in separating a broad range of small organic molecules.[3][4]

Rationale for Method Design:
  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for aromatic compounds like this compound. The choice of a modern, end-capped C18 column minimizes peak tailing that can occur due to interactions of the basic amino group with residual silanols on the silica surface.

  • Mobile Phase: A gradient elution with acetonitrile and water is selected to ensure the timely elution of the main compound while also providing sufficient resolution to separate it from both more polar and less polar impurities. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency at lower wavelengths.[4]

  • pH Modifier: The addition of a small amount of formic acid to the mobile phase serves two key purposes. Firstly, it controls the ionization of the basic amino group on the analyte, promoting consistent retention and sharp peak shapes. Secondly, it renders the mobile phase compatible with mass spectrometry (MS) detection, which is invaluable for impurity identification.

  • Detection: Based on the UV spectra of structurally similar compounds such as 2-amino-5-chloropyridine and other pyridine derivatives, a detection wavelength in the range of 240-280 nm is expected to provide good sensitivity for the parent compound and most potential aromatic impurities.[5][6][7] For this method, we will use 254 nm as a common and effective wavelength for aromatic compounds.

Experimental Workflow for Method 1

Optimized RP-HPLC Method Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis s_prep Prepare Sample Solution (0.5 mg/mL in Diluent) mp_prep Prepare Mobile Phases A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile degas Filter & Degas Mobile Phases hplc_system Equilibrate HPLC System with Initial Conditions degas->hplc_system injection Inject Sample (10 µL) hplc_system->injection separation Gradient Elution on C18 Column injection->separation detection UV Detection at 254 nm separation->detection integration Integrate Chromatogram detection->integration purity_calc Calculate Purity (% Area Normalization) integration->purity_calc report Generate Report purity_calc->report

Caption: Workflow for the optimized RP-HPLC method.

Comparative Analysis of HPLC Methods

To provide a comprehensive overview, we compare our optimized method with two alternative approaches. Method 2 utilizes a different organic modifier (methanol) and a buffer, which can alter selectivity. Method 3 employs a different stationary phase (phenyl-hexyl), which offers alternative separation mechanisms.

ParameterMethod 1 (Optimized)Method 2 (Methanol-Based)Method 3 (Phenyl-Hexyl Column)
Stationary Phase C18, 250 x 4.6 mm, 5 µmC18, 250 x 4.6 mm, 5 µmPhenyl-Hexyl, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water20 mM Potassium Phosphate, pH 3.00.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Elution Mode GradientIsocratic (60:40 A:B)Gradient
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C30 °C
Detection Wavelength 254 nm254 nm254 nm
Injection Volume 10 µL10 µL10 µL
Expected Run Time ~25 minutes~15 minutes~25 minutes
Pros Excellent resolution for a wide range of impurities, stability-indicating, MS-compatible.Simpler mobile phase preparation, faster run time for known impurities.Alternative selectivity for aromatic and polarizable analytes.
Cons Longer run time compared to isocratic methods.May not resolve all degradation products, non-volatile buffer is not MS-compatible.May have lower retention for non-aromatic impurities.
Discussion of Comparative Data

The choice between these methods depends on the specific analytical goal.

  • Method 1 is the most robust choice for comprehensive purity profiling and is ideal during method development and for release testing of the intermediate, where unknown impurities and degradation products must be detected and resolved. Its compatibility with mass spectrometry is a significant advantage for impurity identification.[3][4]

  • Method 2 represents a simpler, isocratic approach that can be suitable for routine in-process control where the impurity profile is well-defined and speed is a priority. However, the use of a phosphate buffer, while providing excellent pH control, makes it incompatible with MS and requires thorough flushing of the HPLC system after use to prevent salt precipitation.

  • Method 3 offers an alternative selectivity due to the pi-pi interactions between the phenyl-hexyl stationary phase and the aromatic analyte and its impurities. This can be particularly useful if co-elution of critical impurities is observed with the standard C18 phase. It serves as an excellent orthogonal method for validation purposes.

Experimental Protocols

Preparation of Solutions
  • Diluent: A mixture of water and acetonitrile (50:50, v/v) is recommended as the diluent for sample preparation.

  • Standard Solution (for peak identification): Accurately weigh about 10 mg of this compound reference standard and transfer to a 20 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution using the diluent.

Forced Degradation Study Protocol

To demonstrate the stability-indicating nature of the proposed methods, a forced degradation study should be performed on this compound.[1][8]

  • Acid Hydrolysis: Dissolve the sample in 1N HCl and heat at 60°C for 4 hours. Neutralize with 1N NaOH before dilution.

  • Base Hydrolysis: Dissolve the sample in 1N NaOH and keep at room temperature for 2 hours. Neutralize with 1N HCl before dilution.

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and cool white fluorescent light for 7 days.

Analyze the stressed samples using the HPLC methods and compare the chromatograms to an unstressed sample to evaluate the separation of degradation products from the main peak.

Method 1: Detailed Chromatographic Conditions
  • Column: C18, 250 x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20-21 min: 80% to 20% B

    • 21-25 min: 20% B (re-equilibration)

Method_Comparison_Logic cluster_goal Analytical Goal cluster_methods HPLC Method Choices cluster_criteria Selection Criteria goal Purity Assessment of This compound m1 Method 1 (Optimized RP-HPLC) Gradient, C18, ACN/H2O+FA m2 Method 2 (Isocratic RP-HPLC) Isocratic, C18, MeOH/Buffer m3 Method 3 (Alternative Selectivity) Gradient, Phenyl-Hexyl, ACN/H2O+FA c1 Comprehensive Profile (Stability Indicating) m1->c1 Best Fit c2 Routine QC (Speed & Simplicity) m2->c2 Suitable For c3 Orthogonal Method (Confirmation) m3->c3 Ideal For

Caption: Logical relationship for selecting an appropriate HPLC method.

Conclusion

The purity assessment of this compound is a critical step in ensuring the quality of pharmaceutical manufacturing processes. While several HPLC methods can be employed, a gradient reversed-phase method using a C18 column with an acetonitrile/water mobile phase modified with formic acid (Method 1) stands out as the most robust and reliable approach. It offers the necessary resolution to function as a stability-indicating method and provides the flexibility for further investigation of impurities using mass spectrometry. Alternative methods, such as isocratic elution with methanol or the use of a phenyl-hexyl column, serve as valuable tools for specific applications like routine quality control or as orthogonal methods for validation. The selection of the most appropriate method should be guided by a thorough understanding of the analytical requirements at each stage of the drug development process.

References

A Comparative Guide to the FT-IR Analysis of 2-Amino-5-chloroisonicotinonitrile: KBr Pellet vs. ATR Sampling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 2-Amino-5-chloroisonicotinonitrile, a substituted pyridine derivative, presents a unique combination of functional groups—an amino group, a chloro substituent, and a nitrile group—that all contribute to its chemical reactivity and potential pharmacological activity. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and accessible analytical technique for confirming the identity and purity of such compounds by providing a detailed vibrational fingerprint of their molecular structure.

This guide provides an in-depth comparison of two common FT-IR sampling techniques for solid samples—Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR)—in the context of analyzing this compound. While an experimental spectrum for this specific molecule is not widely available in public databases, this guide will construct a detailed, evidence-based prediction of its FT-IR spectrum. This prediction is based on a comparative analysis of structurally similar compounds, including 2-aminopyridines, aromatic nitriles, and chloropyridines, providing a valuable reference for researchers.

Choosing the Right Sampling Technique: KBr Pellets vs. ATR

The choice of sampling technique is a critical first step in obtaining a high-quality FT-IR spectrum. Both the KBr pellet method and ATR have distinct advantages and are suited for different experimental needs.

The KBr Pellet Method: The Classic Approach

The KBr pellet method is a traditional transmission technique that involves intimately mixing a small amount of the solid sample with dry, IR-transparent potassium bromide powder.[1] This mixture is then pressed under high pressure to form a thin, transparent pellet through which the infrared beam is passed.[2]

Rationale: The primary goal is to suspend the analyte in a matrix that is transparent to infrared radiation, minimizing scattering of the IR beam and allowing for the detection of the analyte's absorption bands.[1] The quality of the resulting spectrum is highly dependent on the homogeneity of the sample-KBr mixture and the transparency of the pellet.

Attenuated Total Reflectance (ATR): A Modern Alternative

ATR-FTIR spectroscopy is a reflectance-based technique that has gained popularity due to its simplicity and minimal sample preparation.[3] The sample is placed in direct contact with a high-refractive-index crystal (often diamond or germanium), and the IR beam is directed through the crystal at an angle that allows for total internal reflection.[4] At the point of reflection, an evanescent wave penetrates a few micrometers into the sample, and the absorption of this wave by the sample is measured.[3]

Rationale: ATR is particularly advantageous for analyzing a wide range of samples, including powders, solids, and liquids, with little to no preparation.[4] It is a non-destructive technique, and the sample can be recovered after analysis.

Experimental Protocols

KBr Pellet Preparation Protocol
  • Drying: Thoroughly dry spectroscopy-grade KBr powder in an oven to remove any absorbed water, which has strong IR absorption bands that can interfere with the sample spectrum.[1]

  • Grinding: In an agate mortar and pestle, grind 1-2 mg of this compound to a fine powder.

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar and gently but thoroughly mix with the ground sample. The goal is a homogenous mixture.

  • Pellet Pressing: Transfer the mixture to a pellet die and press it in a hydraulic press at 8-10 metric tons for 1-2 minutes to form a transparent or semi-transparent pellet.[2]

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.

ATR-FTIR Protocol
  • Background Spectrum: With the ATR crystal clean, collect a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the crystal and the surrounding atmosphere.

  • Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[4]

  • Sample Spectrum: Collect the FT-IR spectrum of the sample.

  • Cleaning: After analysis, the sample can be recovered, and the crystal should be cleaned with a suitable solvent (e.g., isopropanol) and a soft cloth.

experimental_workflow cluster_kbr KBr Pellet Method cluster_atr ATR-FTIR Method kbr1 Dry KBr Powder kbr3 Mix Sample with KBr (100-200 mg) kbr1->kbr3 kbr2 Grind Sample (1-2 mg) kbr2->kbr3 kbr4 Press into Pellet kbr3->kbr4 kbr5 Analyze in Spectrometer kbr4->kbr5 atr1 Collect Background Spectrum atr2 Place Sample on Crystal atr1->atr2 atr3 Apply Pressure atr2->atr3 atr4 Collect Sample Spectrum atr3->atr4 start Start start->kbr1 Choose Method start->atr1 Choose Method

Figure 1: Experimental workflows for KBr pellet and ATR-FTIR analysis.

Comparative Analysis of the FT-IR Spectrum of this compound

The following table summarizes the predicted characteristic FT-IR absorption bands for this compound based on data from analogous compounds.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected Intensity
3480 - 3250N-H asymmetric and symmetric stretchingMedium to Strong
2240 - 2220C≡N stretchingStrong, Sharp
1650 - 1610N-H scissoring (bending)Medium
1600 - 1450C=C and C=N ring stretchingMedium to Strong
1330 - 1260C-N stretching (aromatic amine)Medium
850 - 550C-Cl stretchingStrong
Detailed Spectral Interpretation

The N-H Stretching Region (3480 - 3250 cm⁻¹): The amino group (-NH₂) is expected to show two distinct bands in this region corresponding to asymmetric and symmetric N-H stretching vibrations. For 2-aminopyridine, these bands are typically observed around 3442 cm⁻¹ and 3300 cm⁻¹.[5] The presence of these two bands is a clear indicator of a primary amine.

The C≡N Stretching Region (2240 - 2220 cm⁻¹): The nitrile group (-C≡N) gives rise to a very characteristic sharp and strong absorption band. For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹.[6] Conjugation with the pyridine ring can slightly lower this frequency compared to saturated nitriles.[6] This peak is often easy to identify due to its intensity and its location in a region of the spectrum that is relatively free of other absorptions.[3]

The Fingerprint Region (< 2000 cm⁻¹): This region contains a wealth of information about the molecule's structure, including bending vibrations and skeletal modes.

  • N-H Bending: The N-H scissoring (bending) vibration of the amino group is expected to appear in the 1650 - 1610 cm⁻¹ range.[5]

  • Pyridine Ring Vibrations: The pyridine ring itself has several characteristic stretching vibrations (C=C and C=N) that typically appear in the 1600 - 1450 cm⁻¹ region. The substitution pattern on the ring will influence the exact position and number of these bands.

  • C-N Stretching: The stretching of the bond between the aromatic ring and the amino group (C-N) is expected to be in the 1330 - 1260 cm⁻¹ range.[5]

  • C-Cl Stretching: The carbon-chlorine (C-Cl) stretching vibration for aromatic chlorides is typically found in the broad region between 850 and 550 cm⁻¹.[7]

molecular_vibrations cluster_stretching Stretching Vibrations cluster_bending Bending Vibrations molecule This compound nh_stretch N-H Stretch (3480-3250 cm⁻¹) molecule->nh_stretch cn_triple_stretch C≡N Stretch (2240-2220 cm⁻¹) molecule->cn_triple_stretch ring_stretch Ring C=C/C=N Stretch (1600-1450 cm⁻¹) molecule->ring_stretch cn_single_stretch C-N Stretch (1330-1260 cm⁻¹) molecule->cn_single_stretch ccl_stretch C-Cl Stretch (850-550 cm⁻¹) molecule->ccl_stretch nh_bend N-H Bend (1650-1610 cm⁻¹) molecule->nh_bend

Figure 2: Key vibrational modes of this compound.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification of this compound. This guide has provided a detailed comparison of the KBr pellet and ATR sampling techniques, offering researchers the rationale to select the most appropriate method for their analytical needs. While the KBr method can yield high-quality spectra, it is more labor-intensive and susceptible to moisture interference. ATR, on the other hand, offers a rapid and straightforward analysis with minimal sample preparation.

The predicted FT-IR spectrum, based on a thorough comparison with related compounds, provides a solid framework for interpreting the experimental data. The key characteristic peaks to identify are the N-H stretches of the primary amine, the strong and sharp C≡N stretch, the N-H bending vibration, the pyridine ring stretches, and the C-Cl stretch in the lower frequency region. This guide serves as a valuable resource for scientists and professionals in drug development, enabling them to confidently apply FT-IR spectroscopy for the characterization of this and similar molecules.

References

The Unseen Architecture: A Comparative Guide to the Crystallography of 2-Amino-5-chloroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Forward-Looking Analysis for Drug Discovery Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug design. For scaffolds like substituted aminopyridines, this structural insight is paramount for understanding intermolecular interactions, predicting binding affinities, and guiding lead optimization. 2-Amino-5-chloroisonicotinonitrile is a compound of significant interest due to the established pharmacological importance of both the aminopyridine core and the nitrile group.[1][2][3][4][5] However, as of this publication, its X-ray crystal structure has not been publicly reported. This guide serves a dual purpose: first, to provide a robust, field-proven experimental protocol for determining the crystal structure of this compound. Second, it will offer a comparative analysis, juxtaposing its potential structural features with those of its known isomer, 2-amino-4-chlorobenzonitrile, thereby illuminating the potential impact of nitrogen's position within the aromatic ring on the molecule's solid-state architecture.

Introduction: The "Why" Behind the Structure

The aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in over 40 commercially available drugs.[1] Its inclusion can enhance solubility and provide key hydrogen bonding interactions with biological targets.[1] The nitrile group, far from being a passive substituent, is a versatile functional group that can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can even form covalent bonds with target proteins.[3][4][5] The combination of these features in this compound makes it a compelling candidate for library synthesis and screening.

However, without a crystal structure, our understanding of its intermolecular interactions remains speculative. A definitive crystal structure would reveal:

  • Hydrogen Bonding Networks: The interplay between the amino group (donor) and the pyridine and nitrile nitrogens (acceptors).

  • Halogen Bonding: The potential for the chlorine atom to engage in halogen bonds.

  • π-π Stacking: The arrangement of the pyridine rings in the crystal lattice.

This information is critical for computational modeling, solid-form development, and understanding potential protein-ligand interactions.

A Practical Guide to Structure Determination

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and patience. The following protocol is a comprehensive guide for obtaining diffraction-quality crystals of this compound and subsequent X-ray analysis.

Experimental Protocol: From Powder to Crystal

The crystallization of small organic molecules is often the most challenging step in X-ray crystallography.[6] A variety of techniques should be employed to explore a wide range of crystallization conditions.

Step 1: Purity Assessment

  • Rationale: Impurities can inhibit nucleation and crystal growth.

  • Procedure:

    • Confirm the purity of the starting material (>98%) using ¹H NMR, ¹³C NMR, and LC-MS.

    • If necessary, purify the compound by flash column chromatography or recrystallization.

Step 2: Crystallization Screening

  • Rationale: The choice of solvent is critical as it influences solubility and crystal packing. Different crystallization methods explore various pathways to supersaturation.[7]

  • Methods:

    • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., methanol, ethanol, acetone, ethyl acetate) to near-saturation in a clean vial. Loosely cap the vial to allow for slow solvent evaporation.[8]

    • Vapor Diffusion (Hanging and Sitting Drop): Place a drop of the concentrated compound solution on a siliconized glass slide. Invert the slide over a reservoir containing a less-polar, miscible solvent (the precipitant). The gradual diffusion of the precipitant vapor into the drop will slowly decrease the solubility of the compound, promoting crystallization.

    • Solvent Layering: Create a saturated solution of the compound in a dense solvent (e.g., dichloromethane). Carefully layer a less dense, miscible anti-solvent (e.g., hexane) on top. Crystals may form at the interface as the solvents slowly mix.[7]

    • Thermal Control (Slow Cooling): Prepare a saturated solution at an elevated temperature. Slowly cool the solution to room temperature, and then further to 4°C.[6]

Step 3: Crystal Mounting and Data Collection

  • Rationale: A single, well-ordered crystal is selected for diffraction analysis.

  • Procedure:

    • Using a micromanipulator, select a suitable crystal (typically 0.1-0.3 mm in each dimension) and mount it on a cryoloop.[8]

    • Flash-cool the crystal in a stream of liquid nitrogen to prevent radiation damage during data collection.

    • Mount the crystal on a goniometer head in the X-ray diffractometer.

    • Collect a full sphere of diffraction data using either Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

Data Processing and Structure Refinement
  • Rationale: The raw diffraction data is processed to determine the unit cell parameters and integrated intensities, which are then used to solve and refine the crystal structure.[9]

  • Workflow: The process from data collection to a final, validated structure is outlined in the diagram below.

experimental_workflow Figure 1: X-Ray Crystallography Workflow cluster_experiment Experimental Phase cluster_processing Computational Phase crystal Single Crystal Selection & Mounting data_collection X-ray Diffraction Data Collection crystal->data_collection integration Data Integration & Scaling data_collection->integration Raw Diffraction Images structure_solution Structure Solution (Phase Problem) integration->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation (checkCIF) refinement->validation cif_file Final CIF File & PDB Deposition validation->cif_file

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Comparative Structural Analysis: A Tale of Two Isomers

While the crystal structure of this compound remains to be determined, we can draw valuable predictive insights by comparing it to its known isomer, 2-amino-4-chlorobenzonitrile.[10] The key difference lies in the position of the ring nitrogen, which significantly alters the electronic distribution and hydrogen bonding potential of the molecule.

Parameter2-amino-4-chlorobenzonitrile (Determined)[10]This compound (Hypothetical)
Crystal System TriclinicTo be determined
Space Group P-1To be determined
Primary H-Bond Donor Amino Group (-NH₂)Amino Group (-NH₂)
Primary H-Bond Acceptors Nitrile Nitrogen, Amino NitrogenPyridine Nitrogen, Nitrile Nitrogen, Amino Nitrogen
Key Intermolecular Interactions N-H···N (amino to nitrile) hydrogen bonds forming 1D chains.Potential for N-H···N (amino to pyridine) and N-H···N (amino to nitrile) hydrogen bonds, possibly leading to more complex 2D or 3D networks.
The Impact of the Pyridine Nitrogen

The introduction of the nitrogen atom into the aromatic ring at position 1 in this compound creates a strong hydrogen bond acceptor. This is in contrast to the C-H bond at the equivalent position in 2-amino-4-chlorobenzonitrile. We can hypothesize that the dominant intermolecular interaction in the crystal packing of this compound will be a hydrogen bond between the amino group of one molecule and the pyridine nitrogen of an adjacent molecule. This could lead to a significantly different packing arrangement compared to the chain-like structure of its isomer.

The Role of the Nitrile and Chloro Substituents

In the known structure of 2-amino-4-chlorobenzonitrile, the nitrile group is the primary hydrogen bond acceptor.[10] In our target molecule, the nitrile group will compete with the pyridine nitrogen for hydrogen bonding with the amino group. The resulting hydrogen bond network will depend on the relative basicities of these two nitrogen atoms and the steric accessibility of the lone pairs. The chloro substituent in both molecules is expected to participate in weaker C-H···Cl interactions and potentially halogen bonding, further influencing the overall crystal packing.

Conclusion and Future Outlook

The determination of the X-ray crystal structure of this compound is a critical next step in leveraging this promising scaffold for drug discovery. The experimental protocol and comparative analysis presented in this guide provide a clear roadmap for achieving this goal. The resulting structural data will not only provide a definitive understanding of its solid-state properties but will also empower medicinal chemists to design more effective analogues with tailored intermolecular interactions for enhanced biological activity. It is through such fundamental structural investigations that we build the foundation for the next generation of therapeutics.

References

A Comparative Guide to the Elemental Analysis of 2-Amino-5-chloroisonicotinonitrile: Ensuring Purity in Pharmaceutical Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity and structural integrity of starting materials are paramount. 2-Amino-5-chloroisonicotinonitrile, a key heterocyclic building block in the synthesis of various kinase inhibitors and other therapeutic agents, is no exception.[1][2][3] Its precise elemental composition is a critical quality attribute that directly impacts reaction stoichiometry, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the elemental analysis of this compound, supported by theoretical and representative experimental data, to ensure the highest standards of scientific integrity in your research.

The Significance of Elemental Analysis in Drug Discovery

Heterocyclic compounds containing nitrogen and halogens are foundational scaffolds in medicinal chemistry.[4][5] The presence and precise ratio of elements such as carbon, hydrogen, nitrogen, and chlorine in this compound are fundamental to its chemical identity and reactivity. Deviations from the theoretical elemental composition can indicate the presence of impurities, residual solvents, or starting materials, which can have downstream consequences in multi-step syntheses and potentially introduce unwanted side products into the final drug substance. Therefore, accurate elemental analysis is an indispensable tool for quality control and assurance in the pharmaceutical industry.

Theoretical Elemental Composition

The first step in any elemental analysis is the calculation of the theoretical composition from the molecular formula. For this compound, the molecular formula is C₆H₄ClN₃, with a molecular weight of 153.57 g/mol .[6][7]

The theoretical elemental percentages are calculated as follows:

  • Carbon (C): (6 * 12.011 g/mol ) / 153.57 g/mol * 100% = 46.92%

  • Hydrogen (H): (4 * 1.008 g/mol ) / 153.57 g/mol * 100% = 2.62%

  • Chlorine (Cl): (1 * 35.453 g/mol ) / 153.57 g/mol * 100% = 23.09%

  • Nitrogen (N): (3 * 14.007 g/mol ) / 153.57 g/mol * 100% = 27.36%

Comparative Analysis of Methodologies

The determination of the elemental composition of this compound requires a combination of techniques, primarily Combustion Analysis for carbon, hydrogen, and nitrogen, and a specific method for halogen determination.

Carbon, Hydrogen, and Nitrogen (CHN) Analysis

Principle: CHN analysis is a highly reliable and widely used technique based on the complete combustion of the sample in a pure oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified using a thermal conductivity detector.[8][9][10]

Advantages:

  • High precision and accuracy (typically within ±0.4% of the theoretical value).[11]

  • Small sample size requirement (typically 1-3 mg).

  • Rapid analysis time.

Limitations:

  • Does not provide information about the chemical state or bonding of the elements.

  • Requires a homogenous and pure sample for accurate results.

Chlorine Analysis: Schöniger Flask Combustion

Principle: The Schöniger oxygen flask method is a classic and effective technique for the determination of halogens in organic compounds.[12][13][14][15][16] The sample is combusted in a sealed flask filled with oxygen, and the resulting combustion products are absorbed into a specific solution. The chloride ions in the solution can then be quantified by titration.

Advantages:

  • Relatively simple and inexpensive setup.

  • Applicable to a wide range of sample types.

  • Provides accurate results for chlorine content at percentage levels.

Limitations:

  • Requires manual sample preparation and combustion.

  • Potential for incomplete combustion if not performed correctly.

  • Safety precautions are necessary due to the use of a sealed flask under oxygen pressure.

Experimental Data: A Comparative Overview

While a specific Certificate of Analysis for this compound was not publicly available for this guide, the following table presents the theoretical values alongside representative experimental data that would be expected for a high-purity sample. For comparison, the theoretical elemental compositions of three structural analogs are also provided.

CompoundMolecular FormulaC (%) (Theoretical)H (%) (Theoretical)N (%) (Theoretical)Halogen (%) (Theoretical)C (%) (Representative Experimental)H (%) (Representative Experimental)N (%) (Representative Experimental)Halogen (%) (Representative Experimental)
This compoundC₆H₄ClN₃46.922.6227.3623.09 (Cl)46.852.6527.2823.01 (Cl)
2-Amino-5-chlorobenzonitrileC₇H₅ClN₂55.103.3018.3623.24 (Cl)----
2-Amino-5-bromonicotinonitrile[17][18][19]C₆H₄BrN₃36.392.0421.2240.35 (Br)----
2,5-Dichloroisonicotinonitrile[20][21]C₆H₂Cl₂N₂41.661.1716.2040.98 (Cl)----

Acceptable experimental values typically fall within ±0.4% of the theoretical value.[11]

Experimental Protocols

Protocol 1: CHN Combustion Analysis

This protocol is based on the principles of the Dumas method for CHN analysis.[22][23]

Instrumentation: A calibrated CHN elemental analyzer.

Procedure:

  • Accurately weigh 1-2 mg of the this compound sample into a tin capsule.

  • Seal the capsule and place it in the instrument's autosampler.

  • Initiate the analysis sequence. The sample is dropped into a high-temperature (≈900-1000 °C) combustion furnace.

  • A pulse of pure oxygen is introduced, leading to flash combustion of the sample.

  • The resulting gases (CO₂, H₂O, N₂, and NOx) are swept by a helium carrier gas through a reduction furnace containing copper to convert NOx to N₂.

  • The gas mixture then passes through a chromatographic column to separate CO₂, H₂O, and N₂.

  • The separated gases are detected by a thermal conductivity detector (TCD).

  • The instrument's software calculates the percentage of C, H, and N based on the detector's response and the initial sample weight.

Protocol 2: Chlorine Determination by Schöniger Flask Combustion and Titration

This protocol is a standard procedure for halogen determination in combustible organic samples.[12][13][14][15][16]

Materials:

  • Schöniger combustion flask (500 mL) with a platinum sample carrier.

  • Ashless filter paper.

  • Oxygen source.

  • Absorbing solution (e.g., dilute sodium hydroxide with hydrogen peroxide).

  • Standardized silver nitrate (AgNO₃) solution (0.01 M).

  • Indicator (e.g., potassium chromate).

Procedure:

  • Accurately weigh 5-10 mg of the this compound sample onto a piece of ashless filter paper.

  • Fold the filter paper to enclose the sample and attach it to the platinum carrier of the flask's stopper.

  • Add 10 mL of the absorbing solution to the combustion flask.

  • Flush the flask with pure oxygen for approximately 1 minute.

  • Quickly ignite the filter paper's fuse and immediately insert the stopper into the flask, holding it firmly in place. The combustion will occur rapidly.

  • Once the combustion is complete, shake the flask vigorously for 5-10 minutes to ensure all combustion products are absorbed into the solution.

  • Allow the flask to cool to room temperature.

  • Carefully remove the stopper and rinse the platinum carrier and the inside of the flask with deionized water, collecting all the washings in the flask.

  • Add a few drops of the indicator to the solution.

  • Titrate the solution with the standardized silver nitrate solution until a permanent color change is observed (formation of red silver chromate).

  • Record the volume of silver nitrate used and calculate the percentage of chlorine in the sample.

Visualizing the Analytical Workflow

To better understand the sequence of operations in the elemental analysis of this compound, the following workflow diagrams are provided.

Elemental_Analysis_Workflow cluster_CHN CHN Analysis cluster_Cl Chlorine Analysis CHN_Sample 1. Weigh Sample (1-2 mg) CHN_Combustion 2. Flash Combustion (O₂ Atmosphere) CHN_Sample->CHN_Combustion CHN_Reduction 3. Reduction of NOx to N₂ CHN_Combustion->CHN_Reduction CHN_Separation 4. Gas Chromatography Separation CHN_Reduction->CHN_Separation CHN_Detection 5. Thermal Conductivity Detection CHN_Separation->CHN_Detection CHN_Result Result: %C, %H, %N CHN_Detection->CHN_Result Cl_Sample 1. Weigh Sample (5-10 mg) Cl_Combustion 2. Schöniger Flask Combustion (O₂) Cl_Sample->Cl_Combustion Cl_Absorption 3. Absorption of HCl Cl_Combustion->Cl_Absorption Cl_Titration 4. Titration with AgNO₃ Cl_Absorption->Cl_Titration Cl_Result Result: %Cl Cl_Titration->Cl_Result Start This compound Sample Start->CHN_Sample Start->Cl_Sample

Caption: Workflow for the complete elemental analysis of this compound.

Interpreting Results: Purity and Stoichiometry

The agreement between the experimental and theoretical elemental composition is a strong indicator of the sample's purity.

Purity_Assessment Theoretical Theoretical Elemental Composition (%) Comparison Comparison (Difference ≤ ±0.4%) Theoretical->Comparison Experimental Experimental Elemental Analysis Results (%) Experimental->Comparison HighPurity High Purity Confirmed Comparison->HighPurity Yes Impure Potential Impurities (Further Investigation Needed) Comparison->Impure No

Caption: Logical flow for assessing sample purity based on elemental analysis results.

Conclusion

The elemental analysis of this compound is a critical step in ensuring the quality and consistency of this important pharmaceutical intermediate. A combination of CHN combustion analysis and the Schöniger flask method for chlorine determination provides a comprehensive and accurate assessment of its elemental composition. By comparing the experimental results to the theoretical values, researchers and drug development professionals can confidently verify the purity and stoichiometric integrity of their starting materials, a foundational requirement for the successful and reproducible synthesis of novel therapeutic agents.

References

A Comparative Guide to Validated Analytical Methods for 2-Amino-5-chloroisonicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth comparison of validated analytical methods for the quantification and impurity profiling of 2-Amino-5-chloroisonicotinonitrile and its derivatives. This document moves beyond a simple listing of protocols to offer a rationale-driven exploration of method selection, validation, and application, grounded in established scientific principles and regulatory expectations.

The Analytical Challenge: Understanding this compound

This compound is a substituted pyridine derivative, a class of compounds frequently utilized as building blocks in pharmaceutical synthesis.[1] The accurate and precise measurement of this analyte and its potential process-related impurities and degradation products is paramount for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs).[2] The molecule's key structural features—a basic amino group, an electron-withdrawing nitrile group, and a halogen substituent on the pyridine ring—dictate its physicochemical properties and, consequently, the optimal analytical strategies.

The Regulatory Framework: ICH Q2(R2) Guidelines for Method Validation

Any analytical method intended for quality control in a regulated environment must be validated to demonstrate its suitability for the intended purpose.[3] The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a comprehensive framework for validating analytical procedures.[3][4] The core validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the typical workflow for analytical method validation as per ICH guidelines.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Dev Method Optimization (Column, Mobile Phase, etc.) Protocol Validation Protocol Definition Dev->Protocol Transfer to Validation Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: A streamlined workflow for analytical method validation.

High-Performance Liquid Chromatography (HPLC/UPLC): The Workhorse of Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the predominant techniques for the analysis of non-volatile and thermally labile compounds like this compound.[5]

Principle of Separation

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for such analytes. In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol). The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More hydrophobic compounds are retained longer on the column.

Causality Behind Experimental Choices
  • Column Selection: A C18 column is a standard choice for the separation of pyridine derivatives.[6] The choice between different C18 columns depends on factors like particle size (smaller particles in UPLC provide higher efficiency and resolution), pore size, and end-capping to minimize silanol interactions. For highly polar derivatives, a mixed-mode column that combines reversed-phase and ion-exchange characteristics can offer enhanced retention and selectivity.[7]

  • Mobile Phase Composition: The mobile phase typically consists of an aqueous component (water or buffer) and an organic modifier (acetonitrile or methanol).

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff. The proportion of the organic modifier is a critical parameter for controlling the retention time of the analyte.

    • Aqueous Component and pH Control: The amino group in this compound is basic. Therefore, the pH of the mobile phase will significantly impact its retention. A slightly acidic mobile phase (pH 3-4) using a phosphate or formate buffer will ensure that the amino group is protonated, leading to more consistent retention and better peak shape.[6]

  • Detector Selection: A Photodiode Array (PDA) or UV detector is commonly used for the detection of pyridine derivatives due to their chromophoric nature. A detection wavelength of around 254 nm is often a good starting point.[6] For impurity profiling and identification, coupling HPLC/UPLC with a mass spectrometer (MS) provides invaluable information on the molecular weight of the analytes.[8]

Comparative Performance of HPLC/UPLC Methods

The following table summarizes typical performance characteristics of validated HPLC/UPLC methods for aminopyridine derivatives, which can be considered as a starting point for the analysis of this compound.

ParameterHPLC MethodUPLC-PDA Method
Column C18 (e.g., 4.6 x 150 mm, 5 µm)UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm)[9]
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0)Acetonitrile:Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 254 nm[6]PDA (200-400 nm)
Linearity (r²) > 0.999> 0.999[8]
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%[10]
Precision (%RSD) < 2.0%< 1.5%
LOD ~0.05 µg/mL~0.015 µg/mL[6]
LOQ ~0.15 µg/mL~0.048 µg/mL[6]
Run Time 10-15 min< 5 min
Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol describes a general stability-indicating RP-HPLC method for the analysis of this compound and its degradation products.

1. Instrumentation:

  • HPLC or UPLC system with a PDA or UV detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.

4. Forced Degradation Studies: Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the method.[11][12][13]

  • Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60 °C for 2 hours. Neutralize with 0.1 N NaOH.

  • Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60 °C for 2 hours. Neutralize with 0.1 N HCl.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

The following diagram illustrates a typical workflow for sample analysis using HPLC.

HPLC Sample Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV/PDA Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

References

A Comparative Analysis of the Biological Activity of 2-Amino-5-chloroisonicotinonitrile Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents with enhanced efficacy and specificity is a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the 2-amino-5-substituted isonicotinonitrile scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive comparative analysis of the biological activities of analogs related to 2-Amino-5-chloroisonicotinonitrile, offering insights into their anticancer, antimicrobial, and enzyme-inhibiting properties. This document is intended for researchers, scientists, and drug development professionals, providing a synthesis of current knowledge to inform future research and development efforts.

While direct comparative studies on a wide array of this compound analogs are limited, this guide consolidates data from various studies on structurally related 2-aminopyridine and nicotinonitrile derivatives to elucidate key structure-activity relationships (SAR) and highlight promising avenues for further investigation.

Anticancer Activity: Targeting Proliferation and Survival

The 2-aminopyridine and isonicotinonitrile core is a recurring motif in a multitude of potent anticancer agents. These compounds exert their effects through diverse mechanisms, including the inhibition of key enzymes involved in cell cycle progression and signal transduction.

Comparative Antiproliferative Activity

A significant body of research has demonstrated the cytotoxic effects of 2-amino-5-substituted pyridine and isonicotinonitrile analogs against a range of human cancer cell lines. The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Compound ClassSpecific AnalogCancer Cell LineIC50 (µM)Reference
2-Aminopyridine DerivativesCompound 7 HCT1160.0076[1]
2-Aminopyridine DerivativesCompound 21 HCT1160.0116[1]
2-Aminopyridine DerivativesGNE6640 (lead compound)HCT1160.0076[1]
2-Amino-pyrano[3,2-c]quinoline-3-carbonitrilesCompound 5e -0.026[2]
2-Amino-pyrano[3,2-c]quinoline-3-carbonitrilesCompound 5h -0.028[2]
2-Amino-8-chloro-5,5-dioxo[1][3][4]triazolo[2,3-b][1][3][4]benzodithiazinesCompound 17 Leukemia SRLog GI50 = -7.67[5]

Note: The data presented is a selection from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Mechanistic Insights: Enzyme Inhibition in Cancer Therapy

A primary mechanism through which these analogs exert their anticancer effects is the inhibition of protein kinases and other crucial enzymes. For instance, derivatives of 2-aminopyridine have been identified as potent inhibitors of Ubiquitin-Specific Protease 7 (USP7), an enzyme implicated in the degradation of the tumor suppressor p53.[1] Inhibition of USP7 leads to the stabilization of p53, promoting apoptosis in cancer cells.

dot

USP7_Inhibition_Pathway cluster_0 Normal Cellular Process cluster_1 Therapeutic Intervention cluster_2 Downstream Effects MDM2 MDM2 p53 p53 MDM2->p53 Ubiquitination Proteasome Proteasome p53->Proteasome Degradation p53_stabilized Stabilized p53 Analog 2-Aminopyridine Analog (USP7 Inhibitor) USP7 USP7 Analog->USP7 Inhibition USP7->MDM2 Deubiquitination (Blocked) Apoptosis Apoptosis p53_stabilized->Apoptosis

Caption: Inhibition of USP7 by 2-aminopyridine analogs.

Furthermore, some analogs have shown the ability to overcome drug resistance. For example, certain 2-amino-3-benzylthiopyridine derivatives can overcome c-Met-activation mediated gefitinib-resistance, highlighting their potential in combination therapies.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. The 2-amino-5-substituted isonicotinonitrile scaffold has demonstrated promising antimicrobial activity against a spectrum of bacteria and fungi.

Comparative Antimicrobial Susceptibility

The antimicrobial efficacy of these compounds is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound ClassSpecific Analog(s)MicroorganismMIC (µg/mL)Reference
2-Amino-5-arylazonicotinates8a , 10c Bacillus subtilis12.5[6]
Aminoalkyl Resveratrol Derivatives5 Gram-negative anaerobes8 - 64[7]
Aminoalkyl Resveratrol Derivatives6 Gram-positive anaerobes1 - 4[7]
N-oxazolyl- and N-thiazolylcarboxamides of pyridinecarboxylic acids-Mycobacterium tuberculosis H37Ra3.13[8]

Note: The data is compiled from different studies and direct comparisons should be made with caution.

Structure-Activity Relationship in Antimicrobial Analogs

Studies on 2-amino-5-arylazonicotinates have revealed that most of the synthesized compounds exhibit stronger inhibitory effects on the growth of Gram-positive bacteria, particularly Bacillus subtilis.[6] The nature and position of substituents on the arylazo moiety significantly influence the antimicrobial activity.

Enzyme Inhibition: A Versatile Therapeutic Strategy

Beyond their roles in cancer and infectious diseases, analogs of this compound have shown inhibitory activity against a variety of other enzymes, suggesting their potential in treating a wider range of conditions.

Comparative Enzyme Inhibitory Potency

The inhibitory potential against specific enzymes is a key determinant of the therapeutic utility of these compounds.

Compound ClassEnzyme TargetIC50 (µM)Reference
2-Aminopyridine DerivativesPhosphodiesterase 4 (PDE4)0.12[9]
2-Amino-5-styrylacetophenonesα-Amylase1.6 - 15.6[10]
2-Amino-5-styrylacetophenonesα-Glucosidase6.1 - 12.6[10]
Rationale for Enzyme Inhibition

The inhibition of enzymes like phosphodiesterase 4 (PDE4) by substituted aminopyridines has implications for inflammatory diseases due to the role of PDE4 in modulating inflammatory pathways.[9] Similarly, the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase by 2-amino-5-styrylacetophenones suggests their potential as antidiabetic agents.[10]

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental methodologies are crucial. Below are representative protocols for key biological assays.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Workflow:

dot

MTT_Assay_Workflow A 1. Cell Seeding Seed cancer cells in 96-well plates and incubate for 24h. B 2. Compound Treatment Treat cells with various concentrations of the test compounds and incubate for 48-72h. A->B C 3. MTT Addition Add MTT solution to each well and incubate for 4h to allow formazan crystal formation. B->C D 4. Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. C->D E 5. Absorbance Measurement Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. D->E F 6. Data Analysis Calculate cell viability and determine the IC50 value. E->F

Caption: Workflow for the MTT assay.

Detailed Steps:

  • Cell Culture: Maintain the chosen cancer cell lines in the appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Trypsinize the cells and seed them into 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain the desired final concentrations.

  • Treatment: After 24 hours of incubation, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug). Incubate for another 48 to 72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.

Workflow:

dot

Broth_Microdilution_Workflow A 1. Compound Dilution Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate. B 2. Inoculum Preparation Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). A->B C 3. Inoculation Inoculate each well with the bacterial suspension. B->C D 4. Incubation Incubate the plates under appropriate conditions (e.g., 37°C for 24h). C->D E 5. MIC Determination Visually inspect the plates for bacterial growth. The MIC is the lowest concentration with no visible growth. D->E

Caption: Workflow for the broth microdilution method.

Detailed Steps:

  • Media Preparation: Prepare Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth for fungi.

  • Compound Dilution: In a 96-well microtiter plate, add 50 µL of broth to all wells. Add 50 µL of the stock solution of the test compound to the first well and perform serial twofold dilutions across the plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Reading: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

The 2-amino-5-substituted isonicotinonitrile scaffold and its analogs represent a versatile and promising class of compounds with a wide spectrum of biological activities. The comparative analysis presented in this guide highlights their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The structure-activity relationships discussed underscore the importance of substituent modifications in tuning the potency and selectivity of these molecules.

Future research should focus on:

  • Systematic Analog Synthesis: A more focused and systematic synthesis of this compound analogs is needed to establish more precise structure-activity relationships.

  • Mechanism of Action Studies: In-depth studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety: Promising candidates identified from in vitro studies should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights provided in this guide, researchers can more effectively design and develop novel therapeutic agents based on the 2-amino-5-substituted isonicotinonitrile framework to address unmet medical needs.

References

Prospective Thermal Analysis of 2-Amino-5-chloroisonicotinonitrile: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools for characterizing the thermal stability, decomposition profile, and phase behavior of these compounds.[1][2] This guide provides a prospective thermal analysis of 2-Amino-5-chloroisonicotinonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the current absence of publicly available experimental thermal analysis data for this specific molecule, this document will serve as a comparative framework. We will extrapolate expected thermal behaviors based on related structures, such as aminopyridines and chlorobenzonitriles, and detail the rigorous experimental protocols necessary for a thorough investigation.[3] This guide is intended for researchers, scientists, and drug development professionals to inform their analytical strategies for this and similar novel compounds.

The Critical Role of Thermal Analysis in Pharmaceutical Development

Thermal analysis provides critical insights at various stages of drug development:

  • Lead Optimization: Early assessment of thermal stability helps in selecting candidates with favorable physicochemical properties.

  • Pre-formulation: Understanding melting point, polymorphism, and decomposition is crucial for developing stable dosage forms.[4]

  • Process Chemistry: TGA can help in determining appropriate drying conditions and identifying potential thermal hazards.[5]

  • Quality Control: DSC and TGA are used to ensure batch-to-batch consistency and to detect impurities.[6][7]

Comparative Thermal Behavior: What to Expect from this compound

While specific data for this compound is not available, we can infer its likely thermal properties by examining structurally related molecules.

1. Comparison with Aminopyridines:

2-Aminopyridine and its derivatives are known to be thermally stable.[3] For instance, 3-aminopyridine has a melting point of 60-63 °C and a boiling point of 248 °C. The introduction of a chloro and a cyano group to the pyridine ring in our target molecule is expected to significantly influence its thermal properties. The strong electron-withdrawing nature of the nitrile group and the halogen could increase the melting point and alter the decomposition pathway.

2. Comparison with Chloro-substituted Benzonitriles:

2-Amino-5-chlorobenzonitrile, an isomer of our compound of interest, has a reported melting point of 96-99 °C.[8][9] This suggests that the melting point of this compound is likely to be in a similar or higher range, due to the influence of the nitrogen in the pyridine ring affecting the crystal lattice energy.

Table 1: Comparison of Physical Properties of Related Compounds

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3-Aminopyridine94.1160-63248
4-Aminopyridine94.11155-158273
2-Amino-5-chlorobenzonitrile152.5896-99[8][9]132-135 (at 0.5 mmHg)[8][9]
This compound (Prospective) 153.57 [10][11]Likely > 100 Decomposition may precede boiling

Proposed Experimental Protocols for Thermal Analysis

To rigorously characterize the thermal properties of this compound, the following detailed protocols for TGA and DSC are recommended. These protocols are designed to be self-validating by incorporating standard practices and calibration checks.

I. Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Workflow:

Caption: TGA Experimental Workflow for this compound.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground this compound sample into a clean, tared TGA crucible (alumina or platinum).

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature using certified reference materials.

  • Experimental Setup:

    • Place the sample crucible in the TGA furnace.

    • Set the temperature program to ramp from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C. A higher final temperature may be necessary depending on the initial results.

    • Employ a heating rate of 10 °C/min. This is a standard rate that provides good resolution of thermal events.

    • Use an inert purge gas, such as nitrogen or argon, at a flow rate of 50 mL/min to prevent oxidative decomposition.

  • Data Acquisition: Equilibrate the sample at the starting temperature and then initiate the heating program. Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the mass (%) versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to more clearly identify the temperatures of maximum rates of mass loss.

    • Determine the onset temperature of decomposition (Tonset), which indicates the start of significant thermal degradation.

    • Identify the peak temperature(s) from the DTG curve (Tmax), corresponding to the point of the fastest decomposition.

    • Quantify the percentage of mass loss at each decomposition step and the final residual mass.

II. Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, enthalpy of fusion, and to screen for potential polymorphic transitions of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Workflow:

Caption: DSC Experimental Workflow for this compound.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatile components.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Experimental Setup:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Set the temperature program to ramp from ambient temperature (e.g., 25 °C) to a temperature well above the expected melting point (e.g., 250 °C). The final temperature should be below the onset of decomposition as determined by TGA.

    • Use a heating rate of 10 °C/min.

    • Maintain an inert atmosphere with a nitrogen purge at 50 mL/min.

  • Data Acquisition: Equilibrate the system at the starting temperature and then begin the heating program. Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C) to obtain the DSC thermogram.

    • Identify the endothermic peak corresponding to the melting of the substance. The peak onset or peak maximum can be reported as the melting point (Tm).

    • Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHfus).

    • Examine the thermogram for any other thermal events, such as solid-solid transitions (polymorphism) which would appear as additional endothermic or exothermic peaks before the melting endotherm.

Interpreting the Results in a Drug Development Context

The data obtained from these analyses will provide a comprehensive thermal profile of this compound.

  • A sharp melting endotherm in the DSC with a high enthalpy of fusion would suggest a highly crystalline and pure material.

  • A broad melting peak or the presence of multiple peaks could indicate the presence of impurities or polymorphism.[12]

  • The TGA data will define the upper-temperature limit for handling and processing of the compound. A high Tonset is desirable for a stable API.

  • The decomposition profile from TGA can give clues about the degradation pathway. For instance, a multi-step decomposition might indicate the sequential loss of different functional groups.

By comparing these results with those of other lead candidates, a rational selection can be made based on thermal stability and solid-state properties.

Conclusion

While experimental data for the thermal analysis of this compound is not yet available in the public domain, a systematic approach based on established methodologies and comparison with related structures can provide valuable prospective insights. The detailed TGA and DSC protocols outlined in this guide offer a robust framework for researchers to thoroughly characterize this and other novel pharmaceutical compounds. Such fundamental data is a cornerstone of successful and efficient drug development, enabling informed decisions from the earliest stages of research through to formulation and manufacturing.

References

Safety Operating Guide

2-Amino-5-chloroisonicotinonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-5-chloroisonicotinonitrile

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound (CAS RN: 1393106-21-2). As a chlorinated heterocyclic nitrile, this compound requires meticulous management to ensure laboratory safety, protect environmental health, and maintain strict regulatory compliance. The procedures outlined herein are designed for researchers, scientists, and drug development professionals who handle this chemical.

Executive Summary & Hazard Profile

This compound is a solid organic compound with a molecular formula of C₆H₄ClN₃.[1] Its structure, which includes a chlorinated pyridine ring and a nitrile group, dictates its chemical reactivity and hazard profile. According to safety data sheets (SDS), this chemical is considered hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2][3]

The primary directive for the disposal of this compound is unequivocal: it must be treated as hazardous waste and disposed of through a licensed environmental management company. [2] Under no circumstances should it be discarded down the drain or in standard laboratory trash.

The hazards associated with this compound are summarized in the table below.

Hazard Category GHS Hazard Statement Description
Acute Toxicity, OralH302Harmful if swallowed.[1][4]
Skin Corrosion/IrritationH315Causes skin irritation.[1][2][4]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][2][4]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][4]

This table synthesizes data from multiple supplier safety data sheets. Users should always consult the specific SDS for the product they are using.

The Regulatory Imperative: EPA and OSHA Compliance

The disposal of chemical waste in the United States is governed primarily by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] While this compound may not be explicitly named on an EPA hazardous waste list (e.g., F, K, P, or U lists), it must be managed as hazardous waste if it exhibits one or more of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[6][7] Given its toxicological profile (H302), it would likely be classified as a toxic hazardous waste.

Concurrently, the Occupational Safety and Health Administration (OSHA) mandates that employers inform employees about the hazards of chemicals in the workplace through a comprehensive hazard communication program, which includes providing access to Safety Data Sheets (SDS).[3][8]

Core Disposal Principles & Workflow

The fundamental principle for disposing of this compound is segregation and containment. The chemical waste must be kept separate from non-hazardous waste and incompatible chemicals to prevent dangerous reactions. The entire disposal process, from accumulation to final transport, must be documented and handled by trained personnel.

The following diagram illustrates the standard workflow for proper disposal.

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal Generate Generate Waste (e.g., unused reagent, contaminated labware) Segregate Segregate Waste (Solid vs. Liquid, Halogenated) Generate->Segregate Step 1 Container Select Compatible, Sealed Hazardous Waste Container Segregate->Container Step 2 Label Label Container ('Hazardous Waste', full chemical name, date) Container->Label Step 3 Store Store in Designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) Label->Store Step 4 Inspect Weekly Inspections (for leaks, proper labeling) Store->Inspect Routine Check Arrange Arrange Pickup with Licensed Hazardous Waste Contractor Store->Arrange Step 5 Manifest Complete Hazardous Waste Manifest Arrange->Manifest Step 6 Dispose Contractor Transports for Proper Disposal (e.g., Incineration) Manifest->Dispose Step 7

Caption: Disposal workflow for this compound.

Detailed Step-by-Step Disposal Protocol

Methodology: This protocol ensures waste is handled safely from the point of generation to its final disposition by a certified contractor.

  • Personal Protective Equipment (PPE): Before handling the chemical or its waste, wear appropriate PPE, including:

    • Nitrile gloves (or other chemically resistant gloves).

    • Safety glasses with side shields or chemical goggles.[9]

    • A lab coat.

    • Work in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust.[2]

  • Waste Segregation and Collection:

    • Solid Waste: Collect unreacted this compound, contaminated gloves, weigh boats, and wipes in a dedicated, sealable hazardous waste container.[10] Avoid generating dust during transfer.[9]

    • Liquid Waste: If the compound is dissolved in a solvent, collect it in a container designated for halogenated organic waste. Do not mix with non-halogenated solvent waste, as this can significantly increase disposal costs.

    • Container Selection: Use a container made of a material compatible with the chemical and any solvents. High-density polyethylene (HDPE) is a common choice. Ensure the container has a secure, vapor-tight lid.

  • Labeling:

    • Immediately label the waste container with the words "Hazardous Waste."[10]

    • Clearly write the full chemical name: "this compound" and list any solvents present with their approximate concentrations.

    • Indicate the date when waste was first added to the container (the "accumulation start date").

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area (SAA) or central accumulation area (CAA) that is well-ventilated and under the control of laboratory personnel.[10]

    • Ensure the storage area has secondary containment to capture any potential leaks.

    • Store away from incompatible materials, particularly strong oxidizing agents.[2]

  • Arranging for Disposal:

    • Once the container is full, or as per your institution's policies, arrange for pickup by a licensed hazardous waste disposal contractor.[2][10]

    • Your institution's Environmental Health & Safety (EHS) department will typically manage this process.

    • Complete all required paperwork, such as a hazardous waste manifest, which tracks the waste from your facility to its final destination.

Spill Management Procedures

Immediate and correct action is critical in the event of a spill to mitigate exposure and prevent environmental contamination.

Spill Cleanup Kit: Essential Components
Appropriate PPE (Gloves, Goggles, Lab Coat)
Inert Absorbent Material (e.g., vermiculite, sand)
Scoop or Sweeper (for solids)
Sealable Hazardous Waste Bags or Container
"Hazardous Waste" Labels
Decontamination Solution (e.g., soap and water)

Spill Cleanup Methodology:

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably by working within a fume hood.[10]

  • Don PPE: Before addressing the spill, put on the required personal protective equipment.[10]

  • Contain the Spill:

    • For solid spills: Carefully sweep or scoop the material to avoid generating dust.[9]

    • For liquid spills: Cover the spill with an inert, non-combustible absorbent material like vermiculite or sand.

  • Collect Waste: Place all contaminated materials, including the spilled substance, absorbent, and any contaminated cleaning tools, into a clearly labeled, sealable hazardous waste container.[10]

  • Decontaminate the Area: Clean the spill surface thoroughly with soap and water.

  • Dispose of Cleaning Materials: All materials used for cleanup, including contaminated wipes and PPE, must be disposed of as hazardous waste.[10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-chloroisonicotinonitrile
Reactant of Route 2
2-Amino-5-chloroisonicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.